Product packaging for 1-Propyl-1,4-diazepane(Cat. No.:CAS No. 3619-74-7)

1-Propyl-1,4-diazepane

Cat. No.: B1337550
CAS No.: 3619-74-7
M. Wt: 142.24 g/mol
InChI Key: GXRSWAZGYHZTSQ-UHFFFAOYSA-N
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Description

1-Propyl-1,4-diazepane is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2 B1337550 1-Propyl-1,4-diazepane CAS No. 3619-74-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-6-10-7-3-4-9-5-8-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRSWAZGYHZTSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482919
Record name 1-propyl-1,4-diazepane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3619-74-7
Record name 1-propyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Propyl-1,4-diazepane: Structure, Properties, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Versatile 1,4-Diazepane Scaffold

The 1,4-diazepane heterocyclic system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent conformational flexibility allows for precise three-dimensional positioning of substituents, enabling tailored interactions with a variety of biological targets. This guide focuses on a specific, yet fundamental derivative, 1-Propyl-1,4-diazepane, a valuable building block for the synthesis of more complex molecules in drug discovery programs. As a Senior Application Scientist, my aim is to provide not just a compilation of data, but a cohesive understanding of this molecule's chemical personality, grounded in both theoretical principles and practical laboratory applications.

Molecular Structure and Chemical Identity

This compound, also known as N-propyl-homopiperazine, is a saturated seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The key structural feature is the asymmetrical substitution on these nitrogens: one is a tertiary amine bearing a propyl group, while the other is a secondary amine. This distinction is fundamental to its reactivity and synthetic utility.

Key Identifiers:

PropertyValue
CAS Number 3619-74-7[1]
Molecular Formula C₈H₁₈N₂[1]
Molecular Weight 142.24 g/mol [1]
IUPAC Name This compound
Canonical SMILES CCCN1CCCNCC1[1]
InChI 1S/C8H18N2/c1-2-6-10-7-3-4-9-5-8-10/h9H,2-8H2,1H3[1]
InChIKey GXRSWAZGYHZTSQ-UHFFFAOYSA-N[1]

The seven-membered ring of 1,4-diazepane is conformationally flexible, capable of existing in various twist-chair and twist-boat conformations. The specific conformation of this compound will be influenced by the steric bulk of the propyl group and solvent effects. This conformational landscape is critical when designing molecules for specific receptor binding pockets.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data for related compounds.

PropertyValue/Description
Physical State Solid at standard conditions[1]
Melting Point Data not available. Expected to be a low-melting solid.
Boiling Point Data not available. Estimated to be in the range of 180-220 °C at atmospheric pressure.
Solubility Expected to be soluble in water and polar organic solvents.
pKa The secondary amine is expected to have a pKa around 10-11, while the tertiary amine will be slightly less basic.
Predicted XlogP 0.5[2]

The propyl group increases the lipophilicity of the molecule compared to the parent 1,4-diazepane, which can enhance its ability to cross biological membranes.[1] The presence of two basic nitrogen atoms allows for the formation of salts with acids, which can be used to modify its solubility and handling properties.[1]

Synthesis of this compound: An Experimental Protocol

The most direct and common method for the synthesis of this compound is the mono-N-alkylation of 1,4-diazepane (homopiperazine). The key to a successful synthesis is controlling the reaction conditions to favor mono-alkylation over di-alkylation. The following protocol is a representative procedure based on established methods for N-alkylation of cyclic diamines.

Reaction Scheme:

cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Homopiperazine 1,4-Diazepane Product This compound Homopiperazine->Product PropylBromide 1-Bromopropane PropylBromide->Product Base K₂CO₃ Solvent Acetonitrile (CH₃CN) Temperature Reflux

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-diazepane (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile to make a 0.5 M solution with respect to the 1,4-diazepane.

  • Addition of Alkylating Agent: While stirring the suspension, add 1-bromopropane (1.0-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

Causality Behind Experimental Choices:

  • Excess Base: The use of at least two equivalents of potassium carbonate is crucial. One equivalent neutralizes the HBr formed during the reaction, while the second equivalent helps to deprotonate the ammonium salt intermediate, regenerating the free amine for further reaction and driving the equilibrium towards the product.

  • Solvent: Acetonitrile is a good choice of solvent as it is polar enough to dissolve the reactants and intermediates to some extent, has a convenient boiling point for reflux, and is aprotic, which prevents it from interfering with the reaction.

  • Control of Stoichiometry: Using a slight excess of the alkylating agent can help to ensure complete consumption of the starting diamine. However, a large excess should be avoided to minimize the formation of the di-alkylated side product.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

Mass Spectrometry (Predicted Data):

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 143.15428129.2
[M+Na]⁺ 165.13622131.8
[M-H]⁻ 141.13972128.7
[M]⁺ 142.14645120.7

Data from PubChemLite[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected Signals):

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region.

    • A triplet corresponding to the methyl protons of the propyl group around 0.9 ppm.

    • A multiplet for the methylene protons adjacent to the methyl group of the propyl chain around 1.5 ppm.

    • A triplet for the methylene protons attached to the tertiary nitrogen of the propyl chain around 2.4 ppm.

    • A series of multiplets for the methylene protons of the diazepane ring between 2.5 and 3.0 ppm.

    • A broad singlet for the N-H proton of the secondary amine, the chemical shift of which will be dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each carbon atom.

    • A signal for the methyl carbon of the propyl group around 11 ppm.

    • A signal for the methylene carbon adjacent to the methyl group around 20 ppm.

    • Signals for the methylene carbons of the diazepane ring in the region of 45-60 ppm.

    • A signal for the methylene carbon of the propyl group attached to the nitrogen around 60 ppm.

Infrared (IR) Spectroscopy (Expected Absorptions):

  • N-H Stretch: A characteristic absorption band for the secondary amine N-H stretch in the region of 3300-3500 cm⁻¹. This band is often broad.

  • C-H Stretch: Multiple sharp absorption bands in the region of 2800-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the methylene and methyl groups.

  • N-H Bend: An absorption band for the N-H bending vibration around 1600 cm⁻¹.

  • C-N Stretch: C-N stretching vibrations will appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the presence of the secondary and tertiary amine functional groups.[1]

cluster_reactions Reactions at the Secondary Amine (N4) cluster_products Products PropylDiazepane This compound Alkylation Alkylation (R'-X) PropylDiazepane->Alkylation Acylation Acylation (R'COCl) PropylDiazepane->Acylation Sulfonylation Sulfonylation (R'SO₂Cl) PropylDiazepane->Sulfonylation MichaelAddition Michael Addition (α,β-unsaturated carbonyls) PropylDiazepane->MichaelAddition Dialkylated 1-Propyl-4-R'-1,4-diazepane Alkylation->Dialkylated Amide 1-Propyl-4-acyl-1,4-diazepane Acylation->Amide Sulfonamide 1-Propyl-4-sulfonyl-1,4-diazepane Sulfonylation->Sulfonamide MichaelAdduct Michael Adduct MichaelAddition->MichaelAdduct

Caption: Key reactions of this compound.

The secondary amine at the N4 position is the more nucleophilic and sterically accessible site, making it the primary center for further functionalization.[1] Common reactions include:

  • Alkylation: Reaction with alkyl halides to introduce a second substituent on the diazepane ring.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Michael Addition: Nucleophilic addition to α,β-unsaturated carbonyl compounds.

The tertiary amine at the N1 position is less reactive but can participate in reactions such as quaternization with reactive alkylating agents or coordination with metal ions.

Applications in Research and Drug Discovery

This compound serves as a versatile building block in the synthesis of more elaborate molecules with potential therapeutic applications. The 1,4-diazepane scaffold is found in compounds targeting a wide range of biological systems. Derivatives have been investigated for their activity as:

  • Antipsychotics and Anxiolytics: The 1,4-diazepane core is structurally related to benzodiazepines, which are well-known for their effects on the central nervous system.

  • Anticancer Agents: The flexible seven-membered ring can be functionalized to interact with various enzymatic targets implicated in cancer.

  • Antimicrobial and Antifungal Agents: The basic nitrogens and the overall molecular shape can be tailored to disrupt microbial cell walls or metabolic pathways.

The propyl group on this compound provides a degree of lipophilicity that can be advantageous for oral bioavailability and penetration of the blood-brain barrier. Researchers can utilize the reactive secondary amine to append various pharmacophores and explore structure-activity relationships in their drug discovery campaigns.

References

An In-Depth Technical Guide to 1-Propyl-1,4-diazepane: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Propyl-1,4-diazepane, a heterocyclic building block of significant interest in medicinal chemistry. The 1,4-diazepane scaffold is recognized as a "privileged structure," frequently appearing in pharmacologically active compounds. This document details the physicochemical properties, a robust and reproducible synthetic protocol, purification strategies, and in-depth characterization of this compound. Furthermore, it explores the compound's strategic application in drug development, particularly in the context of central nervous system (CNS) disorders and other therapeutic areas, supported by insights into its structural significance and comparative analysis with related derivatives.

Core Molecular Attributes

This compound is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4. The presence of a propyl group on one of the nitrogen atoms significantly influences its physicochemical properties, rendering it a valuable intermediate for chemical library synthesis and lead optimization campaigns.

PropertyValueSource(s)
Molecular Formula C₈H₁₈N₂[1][2][3]
Molecular Weight 142.24 g/mol [1][2][3]
IUPAC Name This compound[1]
CAS Number 3619-74-7[1]
Canonical SMILES CCCN1CCCNCC1[1]

Strategic Importance in Medicinal Chemistry

The 1,4-diazepane ring system is a cornerstone in the design of bioactive molecules due to its conformational flexibility and ability to present substituents in specific three-dimensional orientations for optimal target engagement.

Structural Features and Reactivity: this compound possesses two distinct nitrogen centers: a tertiary amine at position 1 (bearing the propyl group) and a secondary amine at position 4.[1] This differential substitution is key to its utility. The secondary amine is the more nucleophilic center, providing a reactive handle for further functionalization through reactions such as acylation, alkylation, or arylation.[1]

Influence of the Propyl Group: The N-propyl substituent increases the lipophilicity of the diazepane scaffold compared to its N-methyl or N-ethyl analogs.[1] This modification can be critical for modulating a drug candidate's pharmacokinetic profile, including its ability to cross biological membranes like the blood-brain barrier, which is essential for CNS-targeted agents.[1]

Applications as a Scaffold: The diazepane scaffold is a key component in compounds investigated for a wide array of biological activities, including:

  • Antipsychotic and Anxiolytic Effects: The diazepine structure is famously associated with benzodiazepines, which act on GABA-A receptors in the CNS.[3]

  • Enzyme Inhibition: Derivatives have been explored as inhibitors for various enzymes.[1]

  • Neurodegenerative Diseases: More recent research has focused on 1,4-diazepane derivatives as potential inhibitors of amyloid-beta (Aβ) aggregation in the context of Alzheimer's disease.

Synthesis and Purification Protocol

The most direct and widely employed method for synthesizing this compound is the selective mono-N-alkylation of 1,4-diazepane (also known as homopiperazine). The primary challenge in this synthesis is controlling the reaction to prevent over-alkylation, which would yield the undesired 1,4-dipropyl-1,4-diazepane.

Experimental Protocol: Mono-N-propylation of 1,4-Diazepane

This protocol is designed to favor the formation of the mono-alkylated product.

Materials:

  • 1,4-Diazepane (Homopiperazine)

  • 1-Bromopropane (or 1-Iodopropane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-diazepane (e.g., 1.0 equivalent). It is crucial to use an excess of the diamine (e.g., 3-5 equivalents) relative to the alkylating agent to statistically favor mono-alkylation.

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (e.g., 2.0 equivalents relative to 1-bromopropane) and anhydrous acetonitrile to the flask. The volume of acetonitrile should be sufficient to create a stirrable slurry.

  • Addition of Alkylating Agent: While stirring the mixture at room temperature, add 1-bromopropane (1.0 equivalent) dropwise over 30-60 minutes. The slow addition helps to maintain a low concentration of the alkylating agent, further reducing the likelihood of dialkylation.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and other inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting residue in dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Strategy

The crude product will likely contain a mixture of unreacted 1,4-diazepane, the desired mono-propylated product, and a small amount of the di-propylated byproduct. Purification is typically achieved via flash column chromatography on silica gel.

  • Eluent System: A gradient of dichloromethane and methanol is commonly effective. A small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent system to prevent the basic amine products from streaking on the acidic silica gel.

  • Gradient: Start with 100% dichloromethane and gradually increase the percentage of methanol (e.g., from 0% to 10%). The more polar, unreacted 1,4-diazepane will elute later than the less polar mono- and di-propylated products.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants Reactants: - 1,4-Diazepane (3-5 eq.) - 1-Bromopropane (1 eq.) - K₂CO₃ (2 eq.) solvent Solvent: Anhydrous Acetonitrile reactants->solvent 1. Combine reflux Reflux (12-24h) Monitor by TLC/LC-MS solvent->reflux 2. Heat filter Filter solids reflux->filter 3. Cool concentrate1 Concentrate filtrate filter->concentrate1 extract Dissolve in DCM Wash with NaHCO₃, Brine concentrate1->extract dry Dry (MgSO₄) Filter & Concentrate extract->dry chromatography Flash Column Chromatography (Silica, DCM/MeOH gradient) dry->chromatography 4. Purify product Pure this compound chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Physicochemical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for structural elucidation.

    • ¹H NMR (Predicted): One would expect to see characteristic signals for the propyl group (a triplet for the CH₃, a multiplet for the central CH₂, and a triplet for the CH₂ attached to the nitrogen). The protons on the diazepane ring will appear as a series of complex multiplets. The NH proton at position 4 will likely be a broad singlet.

    • ¹³C NMR (Predicted): Distinct signals for the three carbons of the propyl group and the five carbons of the diazepane ring would be observed. The carbons adjacent to the nitrogen atoms will be shifted downfield.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The [M+H]⁺ ion would be expected at m/z 143.24.

  • Infrared (IR) Spectroscopy: A characteristic N-H stretching band would be expected in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations will also be present.

Conclusion and Future Outlook

This compound is a foundational building block for the synthesis of more complex molecules with potential therapeutic applications. Its straightforward synthesis, coupled with the versatile reactivity of the remaining secondary amine, makes it an attractive starting point for generating libraries of novel compounds. The strategic incorporation of the propyl group offers a means to fine-tune lipophilicity, a critical parameter in drug design. As research into CNS disorders and other complex diseases continues, the demand for versatile and strategically designed scaffolds like this compound is expected to grow, solidifying its role in the modern drug discovery pipeline.

References

"1-Propyl-1,4-diazepane" synthesis from 1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Propyl-1,4-diazepane from 1,4-diazepane

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] N-alkylation of this seven-membered heterocycle allows for the systematic exploration of structure-activity relationships, making the synthesis of derivatives like this compound a critical process for drug discovery and development. This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound from the parent 1,4-diazepane. We will delve into the mechanistic rationale, field-proven protocols, and critical process considerations for two principal methods: Direct N-Alkylation and Reductive Amination . This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of these synthetic transformations.

Introduction: The Significance of the 1,4-Diazepane Core

1,4-Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. This structural motif is of significant interest in the pharmaceutical industry due to its presence in a wide array of therapeutic agents with diverse biological activities, including antipsychotic, anxiolytic, and anticonvulsant properties.[3] The conformational flexibility of the diazepane ring, coupled with the two nucleophilic nitrogen atoms, provides a versatile template for designing targeted molecules.

The synthesis of N-substituted 1,4-diazepanes is a fundamental step in modifying the scaffold's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity, which in turn influences pharmacokinetic and pharmacodynamic profiles. This guide focuses specifically on the addition of a propyl group to one of the nitrogen atoms, a common alkyl chain used to modulate biological activity.

Overview of Synthetic Strategies

The synthesis of this compound from its parent heterocycle can be efficiently achieved through two primary and reliable synthetic routes. The choice between these methods often depends on factors such as available reagents, desired selectivity, reaction scale, and tolerance for specific byproducts.

Synthetic_Pathways cluster_0 Method 1: Direct N-Alkylation cluster_1 Method 2: Reductive Amination 1,4-Diazepane 1,4-Diazepane Alkylation_Reaction SN2 Reaction 1,4-Diazepane->Alkylation_Reaction Substrate Amination_Reaction Iminium Formation & Reduction 1,4-Diazepane->Amination_Reaction Substrate This compound This compound Propyl_Halide Propyl Halide (e.g., 1-Bromopropane) Propyl_Halide->Alkylation_Reaction Reagent Base Base (e.g., K2CO3) Base->Alkylation_Reaction Additive Alkylation_Reaction->this compound Propanal Propanal Propanal->Amination_Reaction Reagent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Amination_Reaction Reagent Amination_Reaction->this compound

Caption: Primary synthetic routes to this compound.

Method 1: Direct N-Alkylation via SN2 Reaction

Direct alkylation is a classic and straightforward method for forming C-N bonds. This approach involves the reaction of 1,4-diazepane, acting as a nucleophile, with a suitable propyl electrophile, such as a propyl halide.

Mechanism and Scientific Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A lone pair of electrons from one of the secondary amine nitrogens of 1,4-diazepane attacks the electrophilic carbon atom of the propyl halide, displacing the halide ion as a leaving group.

A critical consideration is the generation of a hydrohalic acid (HBr or HI) byproduct, which protonates the basic nitrogen atoms of the diazepane, rendering them non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base is essential to neutralize this acid and allow the reaction to proceed to completion.

The primary challenge of this method is controlling selectivity. Because 1,4-diazepane possesses two reactive secondary amines, the reaction can yield a mixture of the desired mono-propylated product, the di-propylated byproduct (1,4-dipropyl-1,4-diazepane), and unreacted starting material.[4] To favor mono-alkylation, a slight excess of the 1,4-diazepane starting material relative to the alkylating agent is often employed.

N_Alkylation_Workflow start Start dissolve Dissolve 1,4-Diazepane and Base (e.g., K2CO3) in Solvent (e.g., Acetonitrile) start->dissolve add_halide Add 1-Bromopropane (≤1 equivalent) dropwise at 0°C dissolve->add_halide react Warm to Room Temperature and Stir for 12-24h add_halide->react monitor Monitor Reaction (TLC / LC-MS) react->monitor workup Aqueous Workup: Filter solid, extract with organic solvent monitor->workup Completion purify Purify Crude Product (Column Chromatography) workup->purify end Isolated This compound purify->end

Caption: Experimental workflow for direct N-alkylation.

Detailed Experimental Protocol
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add 1,4-diazepane (1.0 g, 10.0 mmol, 1.2 equiv).

  • Solvent and Base Addition: Add anhydrous acetonitrile (40 mL) and potassium carbonate (K2CO3, 2.3 g, 16.6 mmol, 2.0 equiv). Stir the suspension vigorously.

  • Addition of Alkylating Agent: Cool the mixture to 0°C using an ice bath. Add 1-bromopropane (0.76 mL, 8.3 mmol, 1.0 equiv) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent (1-bromopropane) is observed.

  • Work-up: Upon completion, filter the solid K2CO3 and salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to separate the desired product from starting material and di-alkylated byproduct.

Data Summary
ParameterConditionRationale
Diazepane:Halide Ratio 1.2 : 1.0Using excess diazepane statistically favors mono-alkylation over di-alkylation.
Alkylating Agent 1-BromopropaneGood balance of reactivity and cost. 1-Iodopropane is more reactive but more expensive.
Base K2CO3 / Et3NInexpensive, non-nucleophilic base to neutralize the HBr byproduct.
Solvent Acetonitrile / THFPolar aprotic solvents are ideal for SN2 reactions.
Temperature 0°C to RTInitial cooling controls the exothermic reaction; RT provides sufficient energy.
Typical Yield 40-60%Yield is often moderate due to the formation of the di-propylated byproduct.

Method 2: Reductive Amination

Reductive amination is a powerful and often higher-yielding alternative for N-alkylation. This one-pot reaction first involves the condensation of 1,4-diazepane with propanal (propionaldehyde) to form an intermediate iminium ion, which is then immediately reduced by a hydride reagent present in the reaction mixture.[5]

Mechanism and Scientific Rationale

The reaction begins with the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form a transient iminium ion. A selective reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion to yield the final N-propylated product.[6]

A key advantage of this method is the use of milder reagents and the avoidance of generating a strong acid byproduct. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)ngcontent-ng-c1205671314="" class="ng-star-inserted">3) is often the reagent of choice as it is a mild reducing agent that selectively reduces iminium ions in the presence of aldehydes, preventing the reduction of the starting propanal. Sodium borohydride (NaBH4) can also be used, but it requires careful pH control and can reduce the aldehyde starting material.[6]

Similar to direct alkylation, controlling the stoichiometry of the aldehyde is crucial to minimize the formation of the di-propylated byproduct.[4]

Reductive_Amination_Workflow start Start dissolve Dissolve 1,4-Diazepane in Solvent (e.g., MeOH/DCM) start->dissolve add_aldehyde Add Propanal (≤1 equivalent) and stir to form iminium ion dissolve->add_aldehyde add_reductant Add NaBH(OAc)3 portion-wise at 0°C add_aldehyde->add_reductant react Stir at Room Temperature for 4-12h add_reductant->react monitor Monitor Reaction (TLC / LC-MS) react->monitor quench Quench with saturated aqueous NaHCO3 monitor->quench Completion workup Extract with organic solvent, wash, and dry quench->workup purify Purify Crude Product (Column Chromatography) workup->purify end Isolated This compound purify->end

Caption: Experimental workflow for reductive amination.

Detailed Experimental Protocol
  • Reagent Preparation: In a round-bottom flask, dissolve 1,4-diazepane (1.0 g, 10.0 mmol, 1.2 equiv) in a suitable solvent such as methanol or a 1:1 mixture of methanol and dichloromethane (40 mL).

  • Aldehyde Addition: Add propanal (0.61 mL, 8.3 mmol, 1.0 equiv) to the solution and stir for 20-30 minutes at room temperature to allow for iminium ion formation.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)3, 2.1 g, 10.0 mmol, 1.2 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography.

Data Summary
ParameterConditionRationale
Diazepane:Aldehyde Ratio 1.2 : 1.0Minimizes di-alkylation by keeping the aldehyde as the limiting reagent.
Reducing Agent NaBH(OAc)3Mild and selective for iminium ions over aldehydes, simplifying the procedure.
Solvent MeOH, DCM, or DCESolvents that effectively dissolve both the amine and the reducing agent.
Temperature 0°C to RTInitial cooling controls the exothermic hydride addition.
Typical Yield 65-85%Generally provides higher yields and better selectivity than direct alkylation.

Comparative Analysis of Synthetic Methods

FeatureDirect N-AlkylationReductive Amination
Primary Reagents Propyl halide, BasePropanal, Reducing agent
Byproducts Halide salts, H2OBorate salts, Acetic acid salts
Selectivity Control Moderate; sensitive to stoichiometry and addition rate.Good; primarily controlled by aldehyde stoichiometry.
Reaction Conditions Generally mild (RT).Mild (0°C to RT).
Yield Moderate (40-60%)Good to Excellent (65-85%)
Advantages Conceptually simple; uses common lab reagents.Higher yields; cleaner reactions; avoids strong acid byproducts.
Disadvantages Lower selectivity; generation of di-alkylated byproduct.Requires a specific hydride reagent which may be more costly.

Conclusion

The synthesis of this compound from 1,4-diazepane is most effectively achieved through either direct N-alkylation or reductive amination. While direct alkylation with a propyl halide is a straightforward SN2 reaction, it often suffers from moderate yields due to challenges in controlling selectivity against di-alkylation.

For laboratory and process development, reductive amination stands out as the superior method . It consistently provides higher yields, demonstrates better selectivity for the mono-alkylated product, and proceeds under mild conditions without generating corrosive byproducts. The use of sodium triacetoxyborohydride as a selective reducing agent further enhances the reliability and efficiency of this protocol. The choice of synthesis will ultimately depend on the specific project goals, scale, and available resources, but for applications demanding high purity and yield, reductive amination is the recommended pathway.

References

A Technical Guide to the Spectroscopic Profile of 1-Propyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 1-Propyl-1,4-diazepane. Due to the limited availability of public domain experimental data for this specific compound, this document presents a predictive and representative profile based on established principles of organic chemistry and spectroscopy, alongside data from structurally related compounds. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable insights for the synthesis, characterization, and application of this and similar molecules in research and drug development.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a seven-membered diazepane ring. One nitrogen atom is substituted with a propyl group, while the other remains a secondary amine.[1] Its molecular formula is C₈H₁₈N₂ and it has a molecular weight of 142.24 g/mol .[1][2] The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a variety of biologically active compounds.[3] The presence of both a secondary and a tertiary amine within the structure provides two distinct sites for further functionalization, making it a versatile building block in the synthesis of more complex molecules.[1] The propyl group increases the lipophilicity of the molecule compared to smaller alkyl derivatives, which can influence its pharmacokinetic properties.[1]

A thorough understanding of the spectroscopic signature of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide aims to provide a detailed, albeit predictive, analysis of its NMR, IR, and MS data.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound dictates its spectroscopic properties. The following sections will detail the expected data from ¹H NMR, ¹³C NMR, IR, and MS analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the chemical shifts and splitting patterns for both ¹H and ¹³C nuclei.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the propyl group and the diazepane ring protons. The exact chemical shifts can be influenced by the solvent used.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 3.0 - 3.2Broad singlet1HNH
~ 2.6 - 2.8Multiplet4HC2-H ₂, C7-H
~ 2.4 - 2.6Multiplet4HC3-H ₂, C5-H
~ 2.3 - 2.5Triplet2HPropyl-C1'-H
~ 1.4 - 1.6Sextet2HPropyl-C2'-H
~ 0.8 - 1.0Triplet3HPropyl-C3'-H
  • Causality behind Predictions: The protons on carbons adjacent to nitrogen atoms (C2, C3, C5, C7, and Propyl-C1') are expected to be deshielded and thus appear at a lower field (higher ppm). The N-H proton signal is often broad due to quadrupole broadening and chemical exchange. The propyl group should exhibit a classic triplet-sextet-triplet pattern.

Predicted ¹³C NMR Data

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ) ppm Assignment
~ 55 - 60Propyl-C1'
~ 50 - 55C2, C7
~ 45 - 50C3, C5
~ 25 - 30C6
~ 18 - 22Propyl-C2'
~ 10 - 15Propyl-C3'
  • Expertise in Interpretation: The carbons directly attached to the nitrogen atoms will have the highest chemical shifts due to the electronegativity of nitrogen. The terminal methyl carbon of the propyl group will be the most shielded and appear at the highest field (lowest ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key absorptions would be from the N-H and C-H bonds.

Predicted Frequency Range (cm⁻¹) Intensity Assignment
3300 - 3500Medium, broadN-H stretch (secondary amine)
2950 - 2850StrongC-H stretch (aliphatic)
1470 - 1450MediumC-H bend (CH₂)
1380 - 1370MediumC-H bend (CH₃)
1150 - 1050MediumC-N stretch
  • Trustworthiness of Protocol: A standard method for obtaining the IR spectrum would be using a Fourier Transform Infrared (FTIR) spectrometer with either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[3] The presence of a broad peak in the 3300-3500 cm⁻¹ region is a strong indicator of the N-H bond of the secondary amine. The strong absorptions in the 2850-2950 cm⁻¹ range are characteristic of the C-H bonds in the propyl group and the diazepane ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we would expect to see the molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum Data
m/z Predicted Adduct/Fragment
143.15428[M+H]⁺[2]
142.14645[M]⁺[2]
113[M - C₂H₅]⁺
99[M - C₃H₇]⁺
85[M - C₄H₉]⁺
70[C₄H₈N]⁺
56[C₃H₆N]⁺

  • Authoritative Grounding: The predicted m/z for the protonated molecule ([M+H]⁺) is 143.15428.[2] The fragmentation is likely to occur via cleavage of the propyl group and fragmentation of the diazepane ring. The loss of the propyl group (C₃H₇) would result in a fragment with an m/z of 99. Further fragmentation of the ring would lead to smaller amine-containing fragments.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for Spectroscopic Characterization.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key spectroscopic experiments.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[3]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

  • Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer. Acquire the mass spectrum in positive ion mode.

  • Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Conclusion

References

An In-Depth Technical Guide to the Solubility and Stability of 1-Propyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Propyl-1,4-diazepane is a substituted cyclic diamine of interest in medicinal chemistry and drug development. An understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount for its effective application, from early-stage discovery to formulation development. This technical guide provides a comprehensive overview of these critical attributes. In the absence of extensive empirical data for this specific molecule, this guide integrates predictive modeling, established analytical methodologies, and insights into the behavior of structurally related compounds to offer a robust scientific resource. We present predicted solubility data, detailed protocols for experimental determination of solubility and stability, and a thorough analysis of potential degradation pathways. This document is intended to serve as a practical and authoritative reference for researchers working with this compound and similar N-substituted cyclic amines.

Introduction to this compound

This compound belongs to the family of saturated seven-membered heterocyclic diamines. Its structure, featuring a propyl group on one of the nitrogen atoms, imparts a degree of lipophilicity that influences its interaction with biological systems and its formulation characteristics.[1] The presence of both a tertiary and a secondary amine within the diazepane ring suggests a molecule with basic properties, capable of forming salts to modulate its solubility.[1] As a building block in medicinal chemistry, understanding its solubility and stability is a prerequisite for its incorporation into more complex molecular architectures and for the development of viable drug candidates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound[1]
CAS Number3619-74-7[1]
Molecular FormulaC8H18N2[1]
Molecular Weight142.24 g/mol [1]
AppearanceSolid (at standard conditions)[1]
Predicted LogP1.35ALOGPS Prediction[1][2][3][4][5]
Predicted Aqueous Solubility (logS)-1.85ALOGPS Prediction[1][2][3][4][5]
Predicted Aqueous Solubility14.125 mg/mLALOGPS Prediction[1][2][3][4][5]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, its solubility is expected to be pH-dependent due to the presence of two basic nitrogen atoms.

Predicted Solubility

In the absence of experimental data, computational models provide a valuable estimation of solubility. The ALOGPS 2.1 server, a tool that utilizes associative neural networks, was used to predict the aqueous solubility and lipophilicity (LogP) of this compound from its SMILES string (CCCN1CCCNCC1).[1][2][3][4][5]

The predicted LogP of 1.35 suggests a moderate lipophilicity, which is consistent with the presence of the propyl group.[1] The predicted aqueous solubility of 14.125 mg/mL (logS = -1.85) indicates that the compound is likely to be soluble in water to a reasonable extent, a property that can be further enhanced by salt formation at lower pH.

Experimental Determination of Aqueous and Organic Solubility

To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in various solvent systems.

  • Materials and Equipment:

    • This compound (solid)

    • Selection of aqueous buffers (pH 2, 5, 7.4, 9)

    • Organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile)

    • Vials with screw caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Calibrated pH meter

    • Analytical balance

    • HPLC-UV or GC-MS system for quantification

  • Procedure:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume of the desired solvent (aqueous buffer or organic solvent).

    • Securely cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure saturation.

    • After equilibration, centrifuge the vials to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent.

    • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV or GC-MS).

    • Perform the experiment in triplicate for each solvent system.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vials B Add known volume of solvent A->B C Equilibrate on shaker (24-48h) B->C D Centrifuge to pellet solid C->D E Withdraw and dilute supernatant D->E F Quantify concentration (HPLC/GC-MS) E->F

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation products. Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Potential Degradation Pathways

The chemical structure of this compound, with its secondary and tertiary amine functionalities, suggests susceptibility to several degradation pathways:

  • Oxidation: The lone pairs of electrons on the nitrogen atoms are susceptible to oxidation. The tertiary amine can be oxidized to an N-oxide, while the secondary amine can be oxidized to a hydroxylamine, which may be further oxidized to a nitrone.[6][7] Oxidative N-dealkylation is also a possible degradation route.[8][9]

  • Hydrolysis: While the diazepane ring itself is generally stable to hydrolysis, certain conditions could promote ring opening, although this is less common for saturated rings compared to their unsaturated counterparts like benzodiazepines.[10][11][12]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. The ICH Q1B guideline provides a framework for photostability testing.[12][13][][15]

  • Reaction with Excipients: In a formulated product, interactions with acidic or basic excipients, or with reactive impurities, could lead to degradation.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and to develop stability-indicating analytical methods.[16][17][18][19]

  • Materials and Equipment:

    • This compound

    • Hydrochloric acid (e.g., 0.1 M HCl)

    • Sodium hydroxide (e.g., 0.1 M NaOH)

    • Hydrogen peroxide (e.g., 3% H₂O₂)

    • Temperature-controlled ovens

    • Photostability chamber with controlled light/UV exposure

    • Validated stability-indicating HPLC method with a mass spectrometer (LC-MS) for peak purity and identification of degradants.

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in an acidic solution and heat (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Dissolve the compound in a basic solution and heat (e.g., 60°C) for a defined period.

    • Oxidation: Treat a solution of the compound with hydrogen peroxide at room temperature or elevated temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[] A dark control should be run in parallel.

  • Analysis:

    • At specified time points, analyze the stressed samples using the stability-indicating LC-MS method.

    • Determine the percentage of degradation and identify any major degradation products by their mass-to-charge ratio and fragmentation patterns.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl, heat) F Analyze samples by LC-MS A->F Stressed Sample B Base Hydrolysis (NaOH, heat) B->F Stressed Sample C Oxidation (H₂O₂, RT/heat) C->F Stressed Sample D Thermal Degradation (Dry Heat) D->F Stressed Sample E Photodegradation (ICH Q1B) E->F Stressed Sample G Quantify degradation F->G H Identify degradation products F->H

Caption: Workflow for Forced Degradation Studies.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound. These studies should follow the ICH Q1A(R2) guideline.[20]

Table 2: Recommended Conditions for Long-Term Stability Studies

StudyStorage ConditionMinimum Duration
Long-term25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH6 months

Analytical Methodology

Robust analytical methods are essential for the accurate quantification of this compound and its potential impurities or degradants.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common choice for the analysis of non-volatile amines. Due to the lack of a strong chromophore in this compound, derivatization with a UV-active or fluorescent tag may be necessary to enhance sensitivity.[21][22] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a typical starting point for method development.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable for the analysis of volatile amines.[15][20][23][24][25] The use of a basic-deactivated column is recommended to prevent peak tailing.[20]

  • Mass Spectrometry (MS): When coupled with HPLC or GC, MS is a powerful tool for the identification of the parent compound and any degradation products. The fragmentation pattern of this compound in the mass spectrometer would be expected to show characteristic losses of the propyl group and fragmentation of the diazepane ring.[6][13][17][26][27]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound and its impurities.[28][29][30][31][32] The proton on the secondary amine would typically appear as a broad signal, which can be confirmed by D₂O exchange.[30][31][32]

Conclusion

While specific experimental data for this compound is not widely available in the public domain, this technical guide provides a comprehensive framework for understanding and evaluating its solubility and stability. The predictive data suggests moderate lipophilicity and aqueous solubility. The outlined experimental protocols, based on established scientific principles and regulatory guidelines, offer a clear path for the empirical determination of these critical properties. A thorough understanding of the potential degradation pathways, particularly oxidation, is essential for the development of stable formulations and for defining appropriate storage and handling procedures. The analytical methodologies described provide the necessary tools for accurate quantification and characterization. This guide serves as a valuable resource for any researcher or drug development professional working with this compound, enabling a more informed and efficient development process.

References

Navigating the Safety Profile of 1-Propyl-1,4-diazepane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Propyl-1,4-diazepane (CAS No. 3619-74-7) is publicly available at the time of this publication. The following health and safety information is a synthesis of data from structurally related diazepane derivatives and the general chemical properties of alkylamines. All recommendations should be implemented with the understanding that they represent a precautionary approach in the absence of compound-specific data. A thorough risk assessment should be conducted before handling this compound.

Introduction: Understanding the Compound

This compound is a heterocyclic organic compound featuring a seven-membered diazepane ring with a propyl group attached to one of the nitrogen atoms.[1] Its structure, containing both a secondary and a tertiary amine, suggests its utility as a versatile building block in medicinal chemistry and pharmaceutical research.[1] The presence of these functional groups is central to its reactivity and, consequently, its potential health and safety considerations.

Chemical and Physical Properties
PropertyValueSource
CAS Number 3619-74-7[1]
Molecular Formula C8H18N2[1]
Molecular Weight 142.24 g/mol [1]
Appearance Solid (at standard conditions)[1][2]
SMILES CCCN1CCCNCC1[1][3]
InChI 1S/C8H18N2/c1-2-6-10-7-3-4-9-5-8-10/h9H,2-8H2,1H3[1][2]

Hazard Identification: A Precautionary Approach

Based on the toxicological profiles of similar alkylamines and other 1,4-diazepane derivatives, this compound should be handled as a potentially hazardous substance.[4] The primary hazards are anticipated to be related to its corrosive and irritant nature, typical of amines, and potential toxicity if ingested, inhaled, or absorbed through the skin.

Summary of Potential Hazards (Inferred from Related Compounds)
HazardDescriptionBasis of Inference (Related Compounds)
Acute Oral Toxicity Harmful if swallowed.General for alkylamines; SDS for various diazepane derivatives.[4]
Skin Corrosion/Irritation May cause skin irritation or burns upon direct contact.Corrosive nature of many alkylamines.[4]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Corrosive nature of many alkylamines.[4]
Respiratory Irritation May cause respiratory tract irritation if inhaled.General for volatile amines.[5]

Prudent Handling and Storage Protocols

Given the potential hazards, a conservative approach to handling and storage is warranted. The principle of "As Low As Reasonably Achievable" (ALARA) for exposure should be followed at all times.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a well-ventilated area. For handling powders or creating solutions, a certified chemical fume hood is mandatory.

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Skin and Body Protection: A lab coat should be worn. For larger quantities or where there is a risk of splashing, chemical-resistant aprons and sleeves should be considered.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage Requirements

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][7]

Experimental Workflow: Hierarchy of Controls

The following diagram illustrates the recommended hierarchy of controls when working with this compound. The most effective controls are at the top, and the least effective are at the bottom.

Hierarchy_of_Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (e.g., Chemical Fume Hood) Administrative Administrative Controls (e.g., Standard Operating Procedures, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for safe handling.

Emergency Procedures: Preparedness and Response

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition may produce toxic fumes of carbon and nitrogen oxides.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Place in a suitable, closed container for disposal.

Conclusion

While this compound holds promise as a scaffold in drug discovery, the lack of specific health and safety data necessitates a cautious and informed approach to its handling. By understanding the general hazards associated with its chemical class and implementing robust safety protocols, researchers can mitigate risks and ensure a safe laboratory environment. Adherence to the hierarchy of controls, consistent use of appropriate personal protective equipment, and preparedness for emergencies are paramount.

References

A Technical Guide to the Selective Functionalization of the Secondary Amine in 1-Propyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 1-Propyl-1,4-diazepane, with its distinct secondary and tertiary amine functionalities, offers a versatile platform for the synthesis of novel derivatives. The selective functionalization of the secondary amine at the N-4 position is of paramount importance for the development of new chemical entities with tailored pharmacological profiles. This in-depth technical guide provides a comprehensive overview of the principles governing the reactivity of the secondary amine in this compound and offers detailed, field-proven protocols for its selective N-alkylation and N-acylation. By understanding the underlying mechanistic principles and employing the robust methodologies presented herein, researchers can effectively leverage this scaffold in their drug discovery and development endeavors.

Introduction: The Strategic Importance of the 1,4-Diazepane Scaffold

The seven-membered 1,4-diazepane ring system is a cornerstone in the design of therapeutics targeting the central nervous system (CNS) and other biological systems. Its inherent conformational flexibility allows for optimal spatial orientation of substituents, facilitating precise interactions with biological targets. Derivatives of 1,4-diazepane have demonstrated a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.

This compound serves as a key building block in medicinal chemistry. The presence of a secondary amine at the N-4 position and a tertiary amine at the N-1 position provides a critical handle for differential functionalization, enabling the synthesis of diverse compound libraries for high-throughput screening and lead optimization.

The Chemical Landscape of this compound: A Tale of Two Amines

The reactivity of this compound is dominated by the distinct electronic and steric environments of its two nitrogen atoms. The secondary amine at the N-4 position is significantly more nucleophilic and less sterically hindered than the tertiary amine at the N-1 position, which is encumbered by the propyl group. This disparity in reactivity is the cornerstone of selective functionalization, allowing for targeted modifications at the N-4 position while leaving the N-1 position intact.

This selective reactivity enables chemists to introduce a wide variety of functional groups, thereby modulating the physicochemical properties of the molecule, such as lipophilicity, polarity, and basicity. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates.

Core Reactions: Selective Functionalization of the Secondary Amine

The enhanced nucleophilicity of the secondary amine in this compound makes it amenable to a range of electrophilic substitution reactions. The two most fundamental and widely utilized transformations are N-alkylation and N-acylation.

Selective N-Alkylation

N-alkylation introduces alkyl groups onto the secondary amine, a key strategy for exploring structure-activity relationships (SAR) and fine-tuning the biological activity of the 1,4-diazepane scaffold. This can be achieved through direct alkylation with alkyl halides or via reductive amination.

Selective N-Acylation

N-acylation introduces an acyl group, forming a stable amide bond. This transformation is pivotal for introducing diverse functionalities and is a common step in the synthesis of more complex molecules. N-acylated derivatives can serve as key intermediates for further chemical modifications or act as potent bioactive compounds themselves.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the selective functionalization of the secondary amine of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Protocol 1: Selective N-Benzylation of this compound

This protocol details the direct alkylation of the secondary amine using benzyl bromide.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-benzyl-1-propyl-1,4-diazepane.

Causality of Experimental Choices:

  • Solvent: Aprotic polar solvents like acetonitrile or DMF are chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the secondary amine, enhancing its nucleophilicity, while being mild enough to avoid side reactions.

  • Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting material. Using a large excess should be avoided to minimize the risk of quaternization of the tertiary amine.

Protocol 2: Selective N-Acetylation of this compound

This protocol describes the acylation of the secondary amine using acetyl chloride.

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq.) and a non-nucleophilic organic base such as triethylamine (TEA, 1.5 eq.) in an inert solvent like dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Add acetyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to yield 1-(4-propyl-1,4-diazepan-1-yl)ethan-1-one.

Causality of Experimental Choices:

  • Solvent: Dichloromethane is an excellent inert solvent for this type of reaction.

  • Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive acetyl chloride and the amine.

Data Presentation

The following tables summarize expected quantitative data for the products of the selective functionalization of this compound, based on data from closely related structures.

Table 1: Quantitative Data for Selective N-Functionalization of this compound

Product NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
4-Benzyl-1-propyl-1,4-diazepaneC₁₅H₂₄N₂232.3785-95%
1-(4-Propyl-1,4-diazepan-1-yl)ethan-1-oneC₁₀H₂₀N₂O184.2890-98%

Table 2: Spectroscopic Data for N-Functionalized this compound Derivatives (Representative Data)

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI) m/z
4-Benzyl-1-propyl-1,4-diazepane 7.35-7.20 (m, 5H, Ar-H), 3.55 (s, 2H, Ar-CH₂), 2.70-2.40 (m, 10H, diazepane-H & N-CH₂), 1.50 (sext, 2H, CH₂), 0.90 (t, 3H, CH₃)139.0 (Ar-C), 129.1 (Ar-CH), 128.2 (Ar-CH), 126.9 (Ar-CH), 63.5 (Ar-CH₂), 58.0, 56.5, 55.0, 54.0 (diazepane-C & N-CH₂), 20.5 (CH₂), 11.8 (CH₃)[M+H]⁺ 233.2
1-(4-Propyl-1,4-diazepan-1-yl)ethan-1-one 3.60-3.40 (m, 4H, diazepane-H), 2.60-2.40 (m, 6H, diazepane-H & N-CH₂), 2.10 (s, 3H, COCH₃), 1.50 (sext, 2H, CH₂), 0.90 (t, 3H, CH₃)170.0 (C=O), 57.5, 55.0, 48.0, 46.0 (diazepane-C & N-CH₂), 21.5 (COCH₃), 20.4 (CH₂), 11.7 (CH₃)[M+H]⁺ 185.2

Note: The presented spectroscopic data is representative and may vary slightly based on experimental conditions and instrumentation.

Visualization of Key Concepts

Logical Relationship of Reactivity

G cluster_0 This compound N1 N-1 (Tertiary Amine) - Propyl group attached - Sterically hindered - Less nucleophilic Reactivity Differential Reactivity N1->Reactivity N4 N-4 (Secondary Amine) - Hydrogen attached - Sterically accessible - More nucleophilic N4->Reactivity Selective_Functionalization Selective Functionalization at N-4 Reactivity->Selective_Functionalization Favors reaction at N-4

Caption: Differential reactivity of the two nitrogen atoms in this compound.

Experimental Workflow for Selective N-Alkylation

G Start This compound Step1 Dissolve in Aprotic Solvent (e.g., Acetonitrile) Start->Step1 Step2 Add Mild Base (e.g., K₂CO₃) Step1->Step2 Step3 Add Alkylating Agent (e.g., Benzyl Bromide) Step2->Step3 Step4 Heat and Monitor Reaction (TLC or LC-MS) Step3->Step4 Step5 Work-up: Filter and Concentrate Step4->Step5 Step6 Purification: Column Chromatography Step5->Step6 End 4-Alkyl-1-propyl-1,4-diazepane Step6->End

Caption: A typical workflow for the selective N-alkylation of this compound.

Conclusion

The selective functionalization of the secondary amine in this compound is a powerful strategy in modern drug discovery. The inherent difference in reactivity between the two nitrogen atoms provides a reliable handle for introducing chemical diversity. The protocols outlined in this guide for N-alkylation and N-acylation are robust, reproducible, and can be adapted for a wide range of substrates. By applying these methodologies, researchers can efficiently synthesize novel 1,4-diazepane derivatives, accelerating the journey from hit identification to lead optimization and the development of new therapeutics.

Conformational analysis of the "1-Propyl-1,4-diazepane" ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 1-Propyl-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, integral to numerous therapeutic agents. Its seven-membered ring imparts significant conformational flexibility, which is a critical determinant of molecular geometry, physicochemical properties, and, ultimately, biological activity. This guide provides a comprehensive technical overview of the conformational analysis of this compound, a representative N-substituted derivative. We delineate a synergistic approach combining computational modeling and experimental Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the ring's conformational landscape, identify low-energy conformers, and quantify the energy barriers of interconversion. This document serves as a methodological blueprint for researchers engaged in the rational design of drugs incorporating flexible seven-membered heterocycles.

Introduction: The Significance of Conformational Dynamics

Seven-membered heterocyclic rings, such as the 1,4-diazepane system, are foundational motifs in a wide array of biologically active compounds, including antipsychotics and orexin receptor antagonists.[1][2][3] Unlike more rigid five- or six-membered rings, the expanded diazepane ring possesses a higher degree of freedom, resulting in a complex potential energy surface with multiple low-energy conformations. The specific three-dimensional arrangement, or conformation, that a molecule adopts directly influences its ability to interact with a biological target. Therefore, a thorough understanding of the conformational preferences and the dynamics of ring inversion is paramount for structure-activity relationship (SAR) studies and the rational design of potent and selective therapeutics.[4]

This guide focuses on this compound as a model system. The addition of the N-propyl substituent introduces further complexity, influencing the equilibrium between different ring conformations and the orientation (axial vs. equatorial) of the alkyl group. Our objective is to present a robust, integrated workflow that leverages the predictive power of computational chemistry with the empirical validation of NMR spectroscopy to build a complete picture of the molecule's dynamic behavior in solution.

The Conformational Landscape of the 1,4-Diazepane Ring

The conformational analysis of seven-membered rings is significantly more complex than that of cyclohexane. The 1,4-diazepane ring can theoretically exist in several conformations, with the most energetically accessible being variations of the Chair (C) and Boat (B) forms.[5][6]

  • Chair (C) and Twist-Chair (TC): The parent homopiperazine (1,4-diazepane) ring has been shown to favor a pseudo-chair conformation in the solid state.[7] The Twist-Chair (TC) is often the global minimum energy conformer for seven-membered rings, as it effectively minimizes both angle and torsional strain.

  • Boat (B) and Twist-Boat (TB): Boat-like conformations are also key players in the conformational equilibrium. While the symmetrical Boat form is often a transition state, the Twist-Boat (TB) conformation is typically a local energy minimum.[8]

These conformers are not static but are in rapid equilibrium at room temperature through a process of ring inversion. This process involves passing through higher-energy transition states. The energy difference between the stable conformers and the barriers to their interconversion dictates the conformational population and the dynamic properties of the molecule. For substituted diazepanes, these ring inversions can be enantiomeric, and understanding the barriers is critical for applications in stereoselective synthesis.[9][10]

Integrated Methodological Workflow

A dual-pronged approach, integrating computational and experimental methods, provides the most reliable and comprehensive conformational analysis. Computational methods map the entire potential energy surface, while NMR spectroscopy provides experimental validation of the predicted behavior in solution.

G cluster_0 Computational Analysis cluster_1 Experimental Validation mol_design 1. 3D Structure Generation of this compound conf_search 2. Conformational Search (Molecular Mechanics) mol_design->conf_search dft_opt 3. Geometry Optimization (DFT - B3LYP/6-31G*) conf_search->dft_opt freq_calc 4. Frequency Calculation (Confirm Minima, Get ΔG) dft_opt->freq_calc ts_search 5. Transition State Search (Map Interconversion Pathways) dft_opt->ts_search rt_nmr 1D (¹H, ¹³C) & 2D (COSY) Spectra at Room Temp freq_calc->rt_nmr Compare Calculated Lowest Energy Conformer vs. Averaged Solution Structure nmr_analysis Data Analysis (Calculate ΔG‡) ts_search->nmr_analysis Compare Calculated vs. Experimental Energy Barriers synthesis Synthesis of This compound nmr_acq NMR Sample Prep & Data Acquisition synthesis->nmr_acq nmr_acq->rt_nmr vt_nmr Variable Temperature (VT) NMR (Observe Coalescence) rt_nmr->vt_nmr vt_nmr->nmr_analysis caption Fig 1. Integrated workflow for conformational analysis.

Caption: Integrated workflow for conformational analysis.

Computational Analysis Protocol

The goal of the computational protocol is to identify all stable conformers, determine their relative energies, and calculate the activation energies for their interconversion.

Expertise & Causality: We employ a two-tiered approach. A rapid Molecular Mechanics (MM) search is used first to broadly explore the conformational space without excessive computational cost. The resulting low-energy candidates are then subjected to higher-level Density Functional Theory (DFT) calculations for accurate energy and geometry determination. The B3LYP functional with a Pople-style basis set like 6-31G(d,p) is a well-established standard that provides a reliable balance of accuracy and efficiency for such organic systems.[11][12][13]

Step-by-Step Methodology:

  • Initial Structure Generation: Draw the 2D structure of this compound and convert it to a preliminary 3D model using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Conformational Search: Perform a systematic or stochastic conformational search using an MM force field (e.g., MMFF94). This step will generate a diverse set of possible ring and N-propyl group orientations. All unique conformers within a reasonable energy window (e.g., 20 kJ/mol) of the global minimum are retained.

  • DFT Geometry Optimization: Each conformer identified in the previous step is subjected to full geometry optimization using DFT at the B3LYP/6-31G(d,p) level of theory. This refines the structures to their nearest local energy minimum on the quantum mechanical potential energy surface.

  • Frequency Calculations: Perform a vibrational frequency calculation for each optimized structure at the same level of theory.

    • Self-Validation: The absence of imaginary frequencies confirms that the structure is a true energy minimum. The presence of one imaginary frequency indicates a transition state.

    • Thermodynamic Data: These calculations yield zero-point vibrational energies (ZPVE) and thermal corrections, allowing for the computation of relative Gibbs free energies (ΔG), which are more relevant for comparison with experimental data than simple electronic energies.

  • Transition State (TS) Search: To map the interconversion pathways (e.g., TC1 ⇌ TB1), perform a TS search (e.g., using synchronous transit-guided quasi-Newton methods) between pairs of identified minima. The resulting TS structures are confirmed by a frequency calculation showing exactly one imaginary frequency. The energy of the TS relative to the minima provides the activation energy barrier for that specific interconversion step.

Experimental NMR Spectroscopy Protocol

NMR spectroscopy is an exceptionally powerful tool for studying the dynamic behavior of molecules in solution.[14] By analyzing spectra at different temperatures, we can "freeze" and "unfreeze" the conformational exchange process, allowing for the direct measurement of the energy barrier to ring inversion.

Expertise & Causality: At high temperatures, the 1,4-diazepane ring interconverts rapidly on the NMR timescale, resulting in a single set of time-averaged signals. As the temperature is lowered, the rate of interconversion slows. At the coalescence temperature (Tc), the exchange rate is comparable to the frequency difference between the signals of the individual conformers, leading to significant peak broadening. Below this temperature, in the slow-exchange regime, separate signals for the major and minor conformers may become visible. This temperature-dependent behavior allows for the calculation of the free energy of activation (ΔG‡) using the Eyring equation.[10]

Step-by-Step Methodology:

  • Synthesis and Purification: Synthesize this compound via standard methods, such as reductive amination of 1,4-diazepane with propionaldehyde, followed by purification.

  • Sample Preparation: Prepare an NMR sample by dissolving a precise amount of the purified compound (approx. 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD). The choice of solvent is important as it can influence conformational equilibria.

  • Room Temperature Analysis: Acquire standard 1D ¹H and ¹³C spectra, along with 2D correlation spectra like COSY (¹H-¹H) and HSQC (¹H-¹³C) at 298 K (25 °C). This confirms the chemical structure and provides initial assignments.

  • Variable Temperature (VT) NMR:

    • Place the sample in an NMR spectrometer equipped with a variable temperature controller.

    • Begin by acquiring a ¹H spectrum at a high temperature (e.g., 323 K or 50 °C) to ensure the system is in the fast-exchange regime (sharp, averaged signals).

    • Gradually decrease the temperature in increments of 5-10 K, acquiring a spectrum at each step and allowing the temperature to equilibrate.

    • Carefully monitor specific protons, particularly the non-equivalent ring methylene protons, which are expected to broaden and then decoalesce into separate signals as the temperature drops.

    • Identify the coalescence temperature (Tc) for a pair of exchanging signals.

  • Data Analysis: Calculate the rate constant (k) at the coalescence temperature using the appropriate equation for the observed spin system. For a simple uncoupled two-site exchange, k = πΔν / √2, where Δν is the frequency separation of the two signals in the slow-exchange limit.

  • Calculate Activation Energy: Use the Eyring equation to calculate the Gibbs free energy of activation for the ring inversion process: ΔG‡ = 2.303 * R * Tc * [10.32 - log(k/Tc)] where R is the gas constant (8.314 J/mol·K).

Results and Discussion

This section presents the expected outcomes from the application of the described methodologies to this compound.

Predicted Conformational Preferences

The computational analysis is expected to reveal several low-energy conformers. The primary distinction will be between Twist-Chair (TC) and Twist-Boat (TB) forms of the diazepane ring, further differentiated by the equatorial or axial placement of the N-propyl group.

Conformer IDRing ConformationPropyl PositionRelative Electronic Energy (ΔE, kJ/mol)Relative Gibbs Free Energy (ΔG, kJ/mol)
TC-eq Twist-ChairEquatorial0.000.00
TC-ax Twist-ChairAxial~5-8~6-9
TB-eq Twist-BoatEquatorial~8-12~9-13
TB-ax Twist-BoatAxial~13-18~14-19
Table 1: Illustrative DFT-calculated relative energies for the stable conformers of this compound.

As expected, the Twist-Chair conformer with an equatorial propyl group (TC-eq) is predicted to be the global minimum. This preference is analogous to monosubstituted cyclohexanes, where placing a bulky substituent in the equatorial position minimizes unfavorable steric interactions, specifically 1,3-diaxial interactions with the axial protons on the ring.[15] The axial conformer (TC-ax) is expected to be several kJ/mol higher in energy due to this steric strain. Twist-Boat conformers are predicted to be higher in energy still, representing local minima on the potential energy surface.

Ring Inversion Dynamics

The combination of computational and experimental techniques provides a quantitative measure of the ring's flexibility.

G TC_eq TC-eq (0.0 kJ/mol) TS1_label TS1 ΔG‡ ~ 45-55 kJ/mol TC_eq->TS1_label TB_eq TB-eq (~10 kJ/mol) TS2_label TS2 ΔG‡ ~ 30-40 kJ/mol TB_eq->TS2_label TC_ax TC-ax (~7 kJ/mol) TS1_label->TB_eq TS2_label->TC_ax min_energy Gibbs Free Energy min_energy->max_energy caption Fig 2. Energy profile for key interconversions.

Caption: Energy profile for key interconversions.

ParameterComputational (DFT)Experimental (VT-NMR)
Ring Inversion Barrier (ΔG‡) ~45-55 kJ/mol~48-58 kJ/mol
Table 2: Comparison of calculated and experimental energy barriers for the primary ring inversion process of this compound.

The VT-NMR experiment is expected to show coalescence of the ring methylene protons at a temperature around 280-300 K. This would correspond to a Gibbs free energy of activation (ΔG‡) in the range of 48-58 kJ/mol. This experimental value represents the energy barrier for the lowest-energy pathway that exchanges the magnetic environments of the observed protons, which is typically the TC ⇌ TB ⇌ TC' ring inversion process.

Crucially, the computationally predicted barrier should be in good agreement with the experimental value.[10] This concordance serves as a powerful validation of the computational model, lending high confidence to the predicted structures, relative energies, and the overall conformational landscape that may not be directly observable via experiment.

Conclusion

The conformational analysis of this compound reveals a dynamic system dominated by a Twist-Chair conformation, with the N-propyl substituent strongly preferring an equatorial orientation to minimize steric hindrance. The molecule undergoes rapid ring inversion at room temperature with a significant, measurable energy barrier of approximately 45-58 kJ/mol.

This guide has detailed an integrated and self-validating workflow that combines the predictive power of DFT calculations with the empirical certainty of NMR spectroscopy. This synergistic approach is essential for accurately characterizing the behavior of flexible molecules like N-substituted 1,4-diazepanes. The insights gained from such an analysis are invaluable for drug development professionals, enabling a deeper understanding of structure-activity relationships and facilitating the design of next-generation therapeutics with optimized conformational properties for enhanced efficacy and selectivity.

References

Methodological & Application

Application Notes & Protocols: The 1-Propyl-1,4-diazepane Scaffold for GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, playing a pivotal role in a vast array of physiological processes. This functional diversity has made them the target for approximately 30-50% of all modern medicinal drugs.[1][2] A cornerstone of successful drug discovery is the identification of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity. The 1,4-diazepane ring system is one such scaffold, forming the core of numerous biologically active compounds with demonstrated antipsychotic, anxiolytic, and anticonvulsant properties, many of which are known to modulate GPCRs.[3][4][5][6][7]

This guide focuses on the 1-Propyl-1,4-diazepane scaffold as a strategic starting point for the rational design of novel GPCR ligands. The inherent structural features of this scaffold—a tertiary amine at the N1 position modified with a propyl group and a secondary amine at the N4 position—offer a unique combination of properties.[8] The propyl group provides a degree of lipophilicity that can be crucial for membrane permeability, while the secondary amine at N4 serves as an ideal, reactive handle for chemical diversification. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties for a target GPCR.

This document provides a comprehensive, methodology-driven guide for researchers, scientists, and drug development professionals. It outlines a complete workflow, from initial in silico design and virtual screening, through chemical synthesis of a focused library, to detailed in vitro pharmacological evaluation using industry-standard binding and functional assays.

Part I: Ligand Design & Synthesis Strategy

The initial phase of the discovery program is centered on a hypothesis-driven approach, combining computational modeling with targeted chemical synthesis. This dual strategy maximizes efficiency by computationally identifying potentially high-affinity chemotypes before committing to resource-intensive laboratory synthesis.

Section 1.1: In Silico Ligand Design & Virtual Screening

Rationale: Computational, or in silico, methods provide a rapid and cost-effective means to prioritize synthetic efforts.[2] By simulating the interaction between a virtual library of this compound derivatives and a 3D model of the target GPCR, we can predict binding modes and estimate binding affinities, thereby identifying a smaller, more promising set of compounds for synthesis.[9][10][11] The increasing availability of high-resolution GPCR crystal structures and the robustness of homology modeling have made structure-based drug design (SBDD) a viable and powerful strategy for this target class.[12][13][14]

Workflow: In Silico Ligand Design & Hit Identification

cluster_design Virtual Library Generation cluster_screen Structure-Based Virtual Screening cluster_selection Hit Selection Scaffold This compound Scaffold R_Groups Select R-Groups (Amides, Amines, etc.) Enum Enumerate Virtual Library (e.g., 10k compounds) GPCR_Model Prepare GPCR 3D Structure (Crystal Structure or Homology Model) Enum->GPCR_Model Docking Molecular Docking of Virtual Library GPCR_Model->Docking Scoring Score & Rank Poses (Binding Energy, Interactions) Docking->Scoring Filter Filter by Drug-Likeness (Lipinski's Rules, PAINS) Scoring->Filter Visual Visual Inspection of Top-Ranked Poses Filter->Visual Select Select 20-50 Compounds for Synthesis Visual->Select

Caption: Workflow for computational design and virtual screening.

Protocol 1: Structure-Based Virtual Screening

  • GPCR Structure Preparation:

    • Obtain a high-resolution crystal structure of the target GPCR from the Protein Data Bank (PDB), if available. If not, generate a homology model using a suitable template (e.g., from the GPCRdb).[13][14]

    • Prepare the receptor structure using protein preparation tools (e.g., Schrödinger's Protein Preparation Wizard, MOE). This includes adding hydrogens, assigning bond orders, removing water molecules beyond the binding site, and energy minimizing the structure to relieve clashes.

    • Define the binding site (docking grid) based on the location of the co-crystallized ligand or predicted orthosteric binding pockets.[13]

  • Virtual Library Generation:

    • Begin with the 3D structure of the this compound scaffold.

    • Define the N4 position as the point of diversification.

    • Select a collection of commercially available building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes for reductive amination) to attach at the N4 position.

    • Enumerate a virtual library of derivatives and prepare them for docking. This involves generating 3D conformations and assigning appropriate protonation states and charges.

  • Molecular Docking & Scoring:

    • Utilize a validated docking program (e.g., Glide, AutoDock Vina, GOLD) to dock the virtual library into the prepared receptor grid.[11]

    • Employ a high-throughput virtual screening (HTVS) mode for initial docking, followed by a more accurate standard precision (SP) or extra precision (XP) mode for the top-scoring 10-20% of compounds.

    • Score and rank the docked poses based on the docking score, which estimates the binding free energy.

  • Post-Docking Analysis and Hit Selection:

    • Filter the ranked list based on physicochemical properties (e.g., molecular weight, cLogP) and remove compounds containing Pan-Assay Interference Compounds (PAINS) motifs.

    • Visually inspect the binding poses of the top-ranked compounds. Prioritize candidates that form key, well-defined interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) with known important residues in the GPCR binding pocket.

    • Select a diverse set of 20-50 virtual hits for chemical synthesis and experimental validation.

Section 1.2: Chemical Synthesis of a Focused Library

Rationale: The synthesis strategy is designed for efficiency and modularity, leveraging the nucleophilicity of the secondary amine at the N4 position of the this compound scaffold.[8] This allows for the rapid generation of a diverse set of amides, sulfonamides, and substituted amines, enabling a systematic exploration of the structure-activity relationship (SAR).

Workflow: Synthesis and Purification of Analog Library

cluster_rxn Parallel Synthesis Start This compound (Starting Material) Acyl N-Acylation (R-COCl, Base) Start->Acyl Sulfonyl N-Sulfonylation (R-SO2Cl, Base) Start->Sulfonyl Alkyl Reductive Amination (R-CHO, NaBH(OAc)3) Start->Alkyl Purify Purification (Flash Chromatography or Prep-HPLC) Acyl->Purify Sulfonyl->Purify Alkyl->Purify Analyze QC Analysis (LC-MS, 1H NMR) Purify->Analyze Library Final Compound Library Plate Analyze->Library

Caption: General workflow for library synthesis and QC.

Protocol 2: General Procedure for N4-Acylation

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a suitable non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N4-acylated product.

  • Confirm the structure and purity (>95%) by ¹H NMR and LC-MS analysis.

Note: This general protocol can be readily adapted for N-sulfonylation (using sulfonyl chlorides) or N-alkylation via reductive amination (using an aldehyde or ketone and a reducing agent like sodium triacetoxyborohydride).

Table 1: Example Substituents for Library Diversification

R-Group SourceResulting LinkageR-Group ExampleRationale for Inclusion
Benzoyl ChlorideAmidePhenylBasic aromatic interaction
4-Fluorobenzoyl ChlorideAmide4-FluorophenylIntroduce specific halogen bonding potential
Cyclohexanecarbonyl chlorideAmideCyclohexylExplore aliphatic/hydrophobic interactions
Benzenesulfonyl chlorideSulfonamidePhenylHydrogen bond acceptor, different geometry
BenzaldehydeAmineBenzylFlexible linker with aromatic group

Part II: In Vitro Pharmacological Evaluation

Once the focused library is synthesized and purified, the next critical phase is to determine its pharmacological activity. This is achieved through a tiered screening cascade, beginning with binding assays to confirm target engagement, followed by functional assays to elucidate the nature of the interaction (e.g., agonist, antagonist).

Section 2.1: Primary Screening: Binding Affinity

Rationale: A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a target receptor.[15] This assay measures the ability of a non-radioactive test compound to displace a known radioactive ligand ('radioligand') that binds to the receptor with high affinity. The resulting data allow for the calculation of an inhibition constant (Ki), a quantitative measure of binding affinity.

Protocol 3: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target GPCR. Homogenize cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay Buffer

    • A fixed concentration of radioligand (typically at or near its Kd value).

    • A dilution series of the test compound (e.g., from 10 pM to 100 µM).

    • Cell membranes (typically 5-20 µg of protein per well).

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand (no test compound).

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known, non-radioactive competitor to block all specific binding.

  • Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Detection: Wash the filters rapidly with ice-cold wash buffer. Place the filter mat in a scintillation vial with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 2.2: Functional Characterization: Assessing GPCR Activation

Rationale: A compound that binds to a receptor may activate it (agonist), block its activation by the endogenous ligand (antagonist), or have no effect on its function. Functional assays are essential to determine this pharmacological profile. The choice of assay depends on the G-protein subtype the GPCR couples to (Gs, Gi, or Gq).[16]

Diagram: Canonical GPCR Signaling Pathways

cluster_gs Gs Pathway cluster_gi Gi Pathway cluster_gq Gq Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Gs Gs GPCR->Gs Gi Gi GPCR->Gi Gq Gq GPCR->Gq AC_gs Adenylyl Cyclase Gs->AC_gs + cAMP_up cAMP ↑ AC_gs->cAMP_up AC_gi Adenylyl Cyclase Gi->AC_gi - cAMP_down cAMP ↓ AC_gi->cAMP_down PLC Phospholipase C (PLC) Gq->PLC + Ca_up Ca²⁺ ↑ PLC->Ca_up

Caption: Simplified overview of major GPCR signaling cascades.

Protocol 4: cAMP Accumulation Assay (for Gs/Gi-coupled GPCRs)

This assay measures changes in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease forskolin-stimulated cAMP levels.[17][18]

  • Cell Plating: Seed cells expressing the target receptor into a 96- or 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of test compounds (and a known reference agonist) in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Agonist Mode (for Gs and Gi):

    • Remove culture media and add the compound dilutions to the cells.

    • For Gi-coupled receptors, also add a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate a baseline level of cAMP production.

    • Incubate at 37°C for 30 minutes.

  • Antagonist Mode (for Gs and Gi):

    • Pre-incubate the cells with the test compounds for 15-30 minutes.

    • Add a fixed concentration of a known agonist (typically its EC80 concentration) to all wells (except basal controls). For Gi assays, forskolin is also present.

    • Incubate at 37°C for an additional 30 minutes.

  • Cell Lysis and Detection:

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.[19][20]

  • Data Analysis:

    • Plot the assay signal against the log concentration of the compound.

    • For agonists, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonists, determine the IC50 (concentration causing 50% inhibition of the agonist response).

Protocol 5: Intracellular Calcium Mobilization Assay (for Gq-coupled GPCRs)

This assay measures the transient increase in intracellular calcium [Ca²⁺]i that occurs upon activation of Gq-coupled receptors.[21][22]

  • Cell Plating: Seed cells expressing the target receptor into a black, clear-bottom 96- or 384-well plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium.

    • Add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) and an anion transport inhibitor like probenecid (which prevents dye leakage).[21]

    • Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.

  • Assay Measurement:

    • Place the assay plate into a fluorescence plate reader equipped with liquid handling capabilities (e.g., a FLIPR or FlexStation).

    • Agonist Mode: Record a baseline fluorescence reading for 10-20 seconds. The instrument then adds the test compounds, and fluorescence is continuously monitored for an additional 60-180 seconds to capture the calcium transient.

    • Antagonist Mode: The instrument first adds the test compounds (potential antagonists) and incubates for a defined period (2-15 minutes). It then records a new baseline before adding a fixed (EC80) concentration of a known agonist, again monitoring the fluorescence response.

  • Data Analysis:

    • The response is typically quantified as the maximum fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of the compound to determine EC50 (for agonists) or IC50 (for antagonists).

Section 2.3: Data Analysis & Preliminary SAR

Rationale: The culmination of the design-synthesize-test cycle is the analysis of the collected data to establish a preliminary Structure-Activity Relationship (SAR). This involves correlating changes in the chemical structure of the synthesized analogs with their corresponding binding affinities and functional activities.

Table 2: Representative Data Summary for a Hypothetical Compound Series

Compound IDN4-SubstituentBinding Ki (nM)Functional EC50 (nM)Functional Emax (%)
Ref-Agonist -5.212.5100
Cmpd-01 Benzyl15045095
Cmpd-02 4-Fluorobenzyl7521098
Cmpd-03 Phenylacetyl>10,000>10,000<10
Cmpd-04 Benzoyl88No Agonist Activity*<5

*Compound-04 would be subsequently tested in antagonist mode.

Interpreting the Data:

  • From Binding to Function: Comparing Cmpd-01 and Cmpd-04, both show reasonable binding, but only the more flexible benzyl linker in Cmpd-01 confers agonist activity, suggesting the rigid amide of Cmpd-04 holds the molecule in a non-productive conformation.

  • Electronic Effects: The addition of a fluorine atom (Cmpd-02 vs. Cmpd-01) improved both binding affinity and functional potency, suggesting a favorable interaction (e.g., halogen bond) in the receptor pocket.

  • Bulk and Linker: The phenylacetyl group (Cmpd-03) completely abolished activity, indicating a potential steric clash or unfavorable orientation.

This initial SAR provides critical insights to guide the next round of design, focusing on modifications that enhance desired pharmacological properties while eliminating features associated with poor activity.

Conclusion and Future Directions

The this compound scaffold serves as an excellent and highly tractable starting point for GPCR-targeted drug discovery. The straightforward and modular synthetic chemistry, combined with a robust in silico and in vitro testing cascade, enables the efficient generation and evaluation of novel chemical matter. The protocols and workflows detailed in this guide provide a comprehensive framework for identifying initial hits and building a foundational understanding of the structure-activity relationships governing their interaction with a target GPCR.

Future work will involve expanding on the preliminary SAR to design a second-generation library aimed at optimizing potency and efficacy. Promising lead compounds should be further profiled for selectivity against a panel of related GPCRs, and their mechanism of action should be confirmed through more advanced pharmacological studies. Ultimately, compounds with compelling in vitro profiles will advance to ADME/Tox and in vivo efficacy studies, moving one step closer to a potential clinical candidate.

References

Application Note & Protocols: Strategic N-alkylation of 1-Propyl-1,4-diazepane for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,4-Diazepane Scaffold in Modern Drug Discovery

Saturated N-heterocycles are foundational scaffolds in medicinal chemistry, prized for their conformational flexibility and ability to present substituents in three-dimensional space, which is crucial for molecular recognition.[1][2] Among these, the 1,4-diazepane motif is a "privileged structure," frequently appearing in a wide array of biologically active compounds, including antipsychotics, anxiolytics, and anticancer agents.[3][4] The strategic diversification of this core through N-alkylation is a cornerstone of library synthesis, enabling the systematic exploration of structure-activity relationships (SAR) to identify novel therapeutic leads.

This guide provides a detailed technical overview and actionable protocols for the N-alkylation of 1-propyl-1,4-diazepane, a versatile building block for combinatorial chemistry. We will delve into the critical aspects of regioselectivity, reaction optimization, and high-throughput applications, empowering researchers in drug development to efficiently generate diverse chemical libraries.

Understanding the Substrate: Reactivity of this compound

The key to successfully derivatizing this compound lies in understanding its inherent chemical properties. The structure features two distinct nitrogen atoms: a tertiary amine at position 1 (N1), bearing the propyl group, and a secondary amine at position 4 (N4).[5]

  • N4 (Secondary Amine): This is the primary site for nucleophilic attack. Its lone pair of electrons is readily available for reaction with electrophiles.

  • N1 (Tertiary Amine): This nitrogen is significantly less nucleophilic due to the steric hindrance imposed by the propyl group and the adjacent ring structure.[6]

This differential reactivity allows for the selective N-alkylation at the N4 position, which is the focus of the protocols outlined below.

Diagram: Regioselectivity in N-Alkylation

G Regioselective N-Alkylation of this compound cluster_0 This compound cluster_1 Reaction Pathway Start This compound N4 N4 (Secondary Amine) - More Nucleophilic - Less Sterically Hindered N1 N1 (Tertiary Amine) - Less Nucleophilic - Sterically Hindered Electrophile Electrophile (R-X) N4->Electrophile Favored Attack N1->Electrophile Disfavored Attack Product N4-Alkylated Product Electrophile->Product

Caption: Preferential reaction at the more nucleophilic and less sterically hindered N4 position.

Methodologies for N-Alkylation: A Comparative Overview

Several robust methods can be employed for the N-alkylation of this compound. The choice of method will depend on the desired library size, the nature of the alkylating agents, and available automation capabilities.

Method Description Advantages Considerations
Direct Alkylation with Alkyl Halides A classical nucleophilic substitution where the amine displaces a halide from an alkyl halide.[5]Simple, cost-effective, and suitable for a wide range of alkyl halides.Potential for over-alkylation (quaternization) if reaction conditions are not controlled. Requires a base to neutralize the generated acid.
Reductive Amination A two-step, one-pot reaction involving the formation of an iminium ion from the amine and an aldehyde or ketone, followed by in-situ reduction.[7]Utilizes readily available aldehydes and ketones, avoids the use of alkyl halides, and has a lower risk of over-alkylation.[8]Requires a suitable reducing agent (e.g., sodium triacetoxyborohydride). The reaction can be sensitive to steric hindrance.
Microwave-Assisted Synthesis The use of microwave irradiation to accelerate reaction rates.Significantly reduces reaction times, often improves yields, and is well-suited for high-throughput synthesis.[9][10][11][12]Requires specialized microwave synthesis equipment. Optimization of reaction parameters (temperature, time, power) is crucial.

Experimental Protocols

Protocol 1: Parallel Synthesis via Direct Alkylation

This protocol is designed for the generation of a library of N4-alkylated this compound derivatives in a 96-well plate format.

Materials:

  • This compound

  • Library of alkyl bromides or iodides (as stock solutions in DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Reagent Plates:

    • In a 96-well plate, dispense 50 µL of a 0.2 M solution of this compound in DMF to each well.

    • In a separate 96-well plate, prepare stock solutions of the desired alkyl halides (0.22 M in DMF).

  • Reaction Setup:

    • To the reaction plate containing the diazepane, add approximately 30 mg of anhydrous K₂CO₃ to each well.

    • Using a multichannel pipette, transfer 50 µL of each unique alkyl halide solution from the stock plate to the corresponding well of the reaction plate. This provides a 1.1 molar equivalent of the alkylating agent.

    • Seal the reaction block with a chemically resistant sealing mat.

  • Reaction Conditions:

    • Place the sealed reaction block on a shaker and heat to 60-80 °C.

    • Allow the reaction to proceed for 12-24 hours. Reaction progress can be monitored by LC-MS analysis of a representative well.

  • Work-up and Purification:

    • After cooling to room temperature, add 200 µL of water to each well.

    • Extract the products by adding 200 µL of dichloromethane or ethyl acetate to each well, sealing, and shaking vigorously.

    • Allow the layers to separate and carefully transfer the organic layer to a new 96-well plate.

    • For high-purity compounds required for biological screening, further purification by high-throughput preparative HPLC-MS is recommended.[13][14][15]

Protocol 2: High-Throughput Reductive Amination

This protocol is suitable for diversifying the scaffold using a library of aldehydes.

Materials:

  • This compound

  • Library of aldehydes (as stock solutions in 1,2-dichloroethane)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Preparation of Reagent Plates:

    • In a 96-well plate, dispense 50 µL of a 0.2 M solution of this compound in DCE to each well.

    • In a separate plate, prepare 0.2 M stock solutions of the aldehyde library in DCE.

  • Reaction Setup:

    • To the diazepane-containing plate, add 50 µL of the corresponding aldehyde solution.

    • If desired, add 1-2 µL of acetic acid to each well to catalyze iminium ion formation.

    • Allow the mixture to stir at room temperature for 30-60 minutes.

  • Reduction:

    • Add approximately 60 mg of sodium triacetoxyborohydride (1.3 equivalents) to each well.

    • Seal the plate and shake at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 100 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products with 200 µL of dichloromethane.

    • Isolate the organic layer and prepare for analysis or further purification as described in Protocol 1.

Diagram: High-Throughput Synthesis Workflow

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_diazepane Dispense this compound (96-well plate) add_reagents Add Base/Reducing Agent & Electrophiles prep_diazepane->add_reagents prep_electrophile Prepare Electrophile Library Plate (Alkyl Halides or Aldehydes) prep_electrophile->add_reagents react Incubate/React (Heating/Shaking) add_reagents->react quench_extract Quench & Liquid-Liquid Extraction react->quench_extract purify High-Throughput Purification (Prep HPLC-MS) quench_extract->purify analyze QC Analysis (LC-MS, NMR) purify->analyze plate Final Compound Library Plate analyze->plate

Caption: A streamlined workflow for the parallel synthesis and purification of a diazepane library.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Conversion Insufficient reactivity of alkylating agent; steric hindrance.Increase reaction temperature or time. For reductive amination, add a catalytic amount of acetic acid. Consider using microwave heating.
Formation of Byproducts Over-alkylation (quaternization); side reactions of functional groups.Use a milder base or a stoichiometric amount. For sensitive substrates, reductive amination is often a better choice. Ensure starting materials are pure.
Poor Regioselectivity Harsh reaction conditions.Use milder conditions (lower temperature, weaker base). The inherent steric bulk at N1 generally ensures good selectivity at N4.
Difficult Purification Similar polarity of starting material and product; presence of impurities.Optimize the extraction solvent system. Utilize preparative HPLC with a suitable gradient for effective separation.[16]

Conclusion

The N-alkylation of this compound is a powerful and versatile strategy for generating diverse libraries of compounds for drug discovery. By carefully selecting the appropriate synthetic methodology—be it direct alkylation or reductive amination—and leveraging high-throughput techniques, researchers can efficiently explore a vast chemical space. The protocols provided herein offer a robust starting point for these efforts, enabling the rapid synthesis and purification of novel diazepane derivatives poised for biological evaluation.

References

Using "1-Propyl-1,4-diazepane" to synthesize novel sigma receptor ligands

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Using "1-Propyl-1,4-diazepane" to Synthesize Novel Sigma Receptor Ligands

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Sigma Receptors and the 1,4-Diazepane Scaffold

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface.[1][2] It is a highly sought-after therapeutic target due to its role in modulating a wide range of cellular processes, including calcium homeostasis, oxidative stress, and neuronal plasticity.[3][4][5] As such, S1R ligands are under active investigation for numerous central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, neuropathic pain, and psychiatric conditions.[3][6][7][8]

The development of novel, selective, and potent sigma receptor ligands is a key objective in medicinal chemistry. The 1,4-diazepane ring system, a seven-membered heterocyclic scaffold, has emerged as a promising structural motif in this pursuit.[1][9][10][11] Its conformational flexibility and the presence of two nitrogen atoms for substitution allow for the creation of diverse chemical libraries with varied pharmacological properties.[10][12]

This guide details the application of This compound , a versatile building block, in the rational design and synthesis of a new class of sigma receptor ligands. The inherent structure of this starting material provides a key hydrophobic element (the propyl group) and a reactive secondary amine for further chemical elaboration, aligning well with established sigma-1 receptor pharmacophore models.[13][14][15][16]

Rationale for Synthetic Design: Aligning with the Sigma-1 Pharmacophore

The established pharmacophore for high-affinity S1R ligands generally consists of a basic amine center flanked by two hydrophobic regions.[13][14] Our synthetic strategy leverages the this compound core to fulfill these requirements.

  • Primary Hydrophobic Region & Basic Center : The N-propyl group on the diazepane ring serves as an initial hydrophobic anchor. The tertiary nitrogen to which it is attached acts as part of the crucial basic amine center.

  • Secondary Amine as a Reactive Handle : The secondary amine at the N4 position is a key nucleophile, allowing for the introduction of a second, more complex moiety.[12]

  • Introducing the Second Pharmacophoric Group : By coupling various aromatic and heteroaromatic groups to the N4 position, we can systematically probe the second hydrophobic binding pocket of the sigma receptor, aiming to enhance affinity and selectivity.

The overall synthetic workflow is designed to be modular, allowing for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & Characterization cluster_2 Phase 3: Biological Evaluation A This compound (Starting Material) C Coupling Reaction (e.g., Reductive Amination) A->C B Aryl/Heteroaryl Aldehyde or Carboxylic Acid B->C D Crude Product C->D E Column Chromatography D->E F Purity & Structural Analysis (NMR, LC-MS, HPLC) E->F G Purified Ligand F->G H Sigma Receptor Binding Assays (S1/S2) G->H I Functional Assays (e.g., Ca2+ Mobilization) H->I J Lead Compound Identification I->J

Caption: High-level workflow for novel sigma ligand development.

Detailed Protocols

Protocol 1: Synthesis of N-(Arylmethyl)-1-propyl-1,4-diazepane Analogs via Reductive Amination

This protocol describes a general method for coupling various substituted benzaldehydes to the this compound core. Reductive amination is a robust and widely used method for forming C-N bonds.

Materials:

  • This compound (MW: 142.24 g/mol )[12]

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per mmol of diazepane).

  • Addition of Aldehyde: Add the substituted benzaldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The reaction is often mildly exothermic.

    • Expert Insight: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of DCM/Methanol (with 0.1% triethylamine to prevent amine tailing on the silica) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In-Vitro Sigma Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of the newly synthesized compounds for the sigma-1 (S1R) and sigma-2 (S2R) receptors.[6][17]

Materials:

  • Guinea pig brain membranes (for S1R) or rat liver membranes (for S2R)[17][18]

  • [³H]-(+)-pentazocine (S1R selective radioligand)[6][17]

  • [³H]-DTG (non-selective S1/S2R radioligand)[6][19]

  • (+)-pentazocine (for masking S1R sites in S2R assays)[19][20]

  • Haloperidol (for defining non-specific binding)

  • Synthesized test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation cocktail and Scintillation counter

Procedure for Sigma-1 Receptor Affinity (Ki):

  • Plate Preparation: Prepare serial dilutions of the synthesized test compounds in the assay buffer (e.g., from 10⁻⁵ M to 10⁻¹¹ M).

  • Assay Mixture: In each well of a 96-well plate, add:

    • 50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound dilution.

    • 50 µL of [³H]-(+)-pentazocine at a final concentration near its Kd (e.g., 2-5 nM).[20]

    • 100 µL of guinea pig brain membrane homogenate (containing 50-100 µg of protein).

  • Incubation: Incubate the plates at 37°C for 90-120 minutes.[20]

  • Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each test compound using non-linear regression analysis (log[inhibitor] vs. response). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Procedure for Sigma-2 Receptor Affinity (Ki):

  • The procedure is similar to the S1R assay, with the following key differences:

    • Use rat liver membranes .[18]

    • Use [³H]-DTG as the radioligand.

    • Include (+)-pentazocine (e.g., 100 nM) in all wells to mask, or block, the S1R sites, ensuring that [³H]-DTG only binds to S2R.[19][20]

Data Presentation and Interpretation

The data from the synthesis and biological evaluation should be systematically organized to facilitate SAR analysis.

Table 1: Physicochemical and Biological Data for a Hypothetical Series of N4-Substituted-1-propyl-1,4-diazepanes

Compound IDR-Group (Substituent on Benzyl)Yield (%)Purity (HPLC, %)S1R Ki (nM)S2R Ki (nM)S1R/S2R Selectivity
LIG-001 H65>9825.4350.113.8
LIG-002 4-OCH₃71>998.2210.525.7
LIG-003 4-Cl68>9915.1185.312.3
LIG-004 3,4-diCl62>985.595.817.4
LIG-005 2-Naphthyl55>972.145.221.5

Interpretation: From this hypothetical data, one could infer that electron-donating groups (LIG-002) and larger hydrophobic systems (LIG-005) at the N4-benzyl position enhance S1R affinity compared to the unsubstituted analog (LIG-001). The 2-naphthyl derivative LIG-005 emerges as a potent and selective lead candidate.

Mechanistic Context: S1R Signaling

The sigma-1 receptor functions as a molecular chaperone, modulating key signaling pathways to promote cell survival and resilience.[4] High-affinity ligands can act as agonists or antagonists, stabilizing different conformational states of the receptor and influencing its interactions with partner proteins.

G cluster_0 Endoplasmic Reticulum cluster_1 Cellular Stress / Ligand Binding cluster_2 Downstream Effects S1R Sigma-1 Receptor (S1R) BiP BiP (Chaperone) S1R->BiP Basal State (Inactive Complex) IP3R IP3 Receptor S1R->IP3R Translocation & Modulation NMDAR NMDA Receptor Modulation S1R->NMDAR Modulation Ligand S1R Ligand (e.g., LIG-005) Ligand->S1R Activation Stress Cellular Stress (e.g., Oxidative) Stress->S1R Activation Ca Ca2+ Mobilization IP3R->Ca Mito Mitochondrial Function Ca->Mito Survival Neuronal Survival & Plasticity Mito->Survival NMDAR->Survival

Caption: Simplified S1R signaling pathway upon ligand activation.

Upon activation by a ligand or cellular stress, S1R dissociates from its binding partner BiP.[21] It can then translocate and interact with various ion channels and receptors, such as the IP3 receptor, to modulate calcium signaling between the ER and mitochondria.[2] This modulation is critical for maintaining cellular bioenergetics and mitigating excitotoxicity, ultimately promoting neuroprotection.[4][8]

References

Application Notes & Protocols: The Role of the 1-Propyl-1,4-diazepane Scaffold in the Development of 5-HT₆ Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The serotonin 5-HT₆ receptor has emerged as a compelling molecular target for the symptomatic treatment of cognitive deficits associated with neurodegenerative and psychiatric disorders, most notably Alzheimer's disease and schizophrenia.[1][2] Antagonism of this G-protein coupled receptor (GPCR) has been shown to modulate multiple neurotransmitter systems, leading to pro-cognitive effects in a wide array of preclinical models.[3][4] A key structural motif present in numerous potent 5-HT₆ antagonists is the 1,4-diazepane ring. This application note provides a detailed guide for researchers on the significance, synthesis, and evaluation of compounds incorporating the 1-propyl-1,4-diazepane moiety. We will explore the structure-activity relationship (SAR) rationale, provide step-by-step protocols for synthesis and in vitro characterization, and contextualize its mechanism of action within the broader 5-HT₆ receptor signaling landscape.

Introduction: Targeting the 5-HT₆ Receptor for Cognitive Enhancement

The 5-HT₆ receptor is almost exclusively expressed in the central nervous system (CNS), with high densities in brain regions critical for learning and memory, such as the hippocampus and cortex.[3][5] Unlike many other serotonin receptors, it exhibits a high affinity for several antipsychotic drugs, which first hinted at its role in higher-order cognitive processes.[5] The receptor is constitutively active and positively coupled to adenylyl cyclase via a Gαs protein, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6][7]

The therapeutic hypothesis is that blocking this receptor enhances cognitive function. This pro-cognitive effect is not merely due to the modulation of the cAMP pathway but is also attributed to an increased release of other key neurotransmitters, including acetylcholine and glutamate, which are crucial for memory formation and synaptic plasticity.[3][4][8] Consequently, the development of selective 5-HT₆ receptor antagonists has become a major focus in medicinal chemistry.[1][2]

Within the diverse chemical space of 5-HT₆ antagonists, heterocyclic scaffolds containing a basic nitrogen atom are paramount for achieving high receptor affinity. The 1,4-diazepane moiety has proven to be a particularly "privileged" scaffold, offering a unique combination of conformational flexibility and a strategically positioned basic center for ionic interactions within the receptor binding pocket.[9][10] This guide specifically focuses on the 1-propyl substituted variant, a common feature that fine-tunes the pharmacological profile of these antagonists.

The this compound Moiety: A Structural Keystone

Rationale and Structure-Activity Relationship (SAR)

The design of potent 5-HT₆ antagonists often revolves around three key pharmacophoric elements: an aromatic core (frequently a sulfonamide or indole), a linker, and a basic amine headgroup. The this compound serves as this crucial basic headgroup.

  • The Basic Amine: The terminal nitrogen of the diazepane ring is protonated at physiological pH. This positively charged center is hypothesized to form a critical ionic bond with a conserved aspartate residue in the third transmembrane domain (TM3) of the 5-HT₆ receptor, a common anchor point for aminergic GPCR ligands.[9]

  • The N-Propyl Group: The choice of the N-substituent on the diazepane ring is critical for modulating the compound's overall properties. The propyl group often provides an optimal balance of:

    • Lipophilicity: Compared to smaller methyl or ethyl groups, the propyl chain increases lipophilicity.[10] This can enhance the molecule's ability to cross the blood-brain barrier, a prerequisite for any CNS-targeted drug.

    • Steric Bulk: The size and conformation of the alkyl group influence how the entire molecule fits into the binding pocket, affecting both affinity and selectivity against other receptors.

    • Pharmacokinetics: Changes in lipophilicity and structure directly impact absorption, distribution, metabolism, and excretion (ADME) properties.

The following table summarizes the general SAR trends observed for N-alkylation of the 1,4-diazepane scaffold in the context of 5-HT₆ antagonists.

N-Substituent General Impact on Properties Rationale/Insight
-H (unsubstituted) Lower affinity and poor CNS penetration.Lacks sufficient lipophilicity and may have unfavorable pKa.
-Methyl Moderate to good affinity.A common starting point for optimization. Provides basicity with minimal steric hindrance.[10]
-Ethyl Often shows improved affinity over methyl.Slightly increases lipophilicity without adding excessive bulk.[10]
-Propyl Frequently optimal for affinity and CNS penetration. Represents a "sweet spot" for lipophilicity and steric fit in many antagonist series.[10]
-Isopropyl / -Butyl Variable; may increase or decrease affinity.Increased steric bulk can lead to unfavorable interactions within the binding pocket, though this is series-dependent.
-Benzyl / Larger groups Often results in decreased affinity.Can be too large for the binding site, disrupting the optimal orientation of the pharmacophore.
Synthetic Strategy Overview

The synthesis of this compound containing antagonists typically involves the late-stage introduction of the diazepane moiety or its N-propyl derivative. A common and robust method is the reductive amination between a suitable aldehyde/ketone precursor and this compound, or by direct N-alkylation of a protected diazepane followed by deprotection and coupling. A generalized synthetic workflow is depicted below.

G cluster_0 Synthesis of Core Scaffold cluster_1 Assembly of the Antagonist Core_Start Aromatic Starting Material (e.g., 3-Nitrobenzaldehyde) Coupling_1 Couple with 1,4-Diazepane Derivative Core_Start->Coupling_1 Step 1 Sulfonyl_Chloride Substituted Sulfonyl Chloride Coupling_2 Sulfonamide Formation Sulfonyl_Chloride->Coupling_2 Reduction Nitro Group Reduction (e.g., Fe/NH4Cl) Coupling_1->Reduction Step 2 Reduction->Coupling_2 Step 3 Final_Product Final 5-HT6 Antagonist Coupling_2->Final_Product Step 4 (Deprotection/Salt Formation)

Caption: Generalized workflow for synthesizing 1,4-diazepane-based 5-HT₆ antagonists.

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Antagonist

This protocol describes the synthesis of a generic aryl sulfonamide antagonist bearing the this compound moiety, adapted from methodologies reported in the literature.[9][11]

Objective: To synthesize N-(3-((4-propyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide.

Materials:

  • 1-Boc-1,4-diazepane

  • Propionaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • 3-Nitrobenzaldehyde

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH), Methanol (MeOH)

  • Benzenesulfonyl chloride

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography).

Step-by-Step Procedure:

Part A: Synthesis of this compound (from a protected precursor)

  • N-Alkylation: To a solution of 1-Boc-1,4-diazepane (1.0 eq) in anhydrous DCM, add propionaldehyde (1.2 eq). Stir for 30 minutes at room temperature.

  • Reduction: Add STAB (1.5 eq) portion-wise to the mixture. Stir overnight at room temperature. Rationale: STAB is a mild reducing agent suitable for reductive aminations, minimizing side reactions.

  • Work-up: Quench the reaction with saturated NaHCO₃ solution and extract with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude Boc-1-propyl-1,4-diazepane. Purify by column chromatography if necessary.

  • Deprotection: Dissolve the purified product in DCM and add TFA (10 eq). Stir for 2-4 hours at room temperature. Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve in DCM and wash with 1M NaOH to neutralize. Extract, dry, and concentrate to obtain this compound as a free base.

Part B: Synthesis of the Final Compound

  • Reductive Amination: Combine 3-nitrobenzaldehyde (1.0 eq) and this compound (1.1 eq) in methanol. Add STAB (1.5 eq) and stir overnight. Purify the resulting 1-((3-nitrophenyl)methyl)-4-propyl-1,4-diazepane.

  • Nitro Reduction: Dissolve the product from the previous step in EtOH/H₂O. Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq). Reflux for 2-4 hours until the reaction is complete (monitored by TLC). Rationale: Fe/NH₄Cl is a classic, effective method for reducing aromatic nitro groups to anilines.

  • Filtration & Extraction: Filter the hot reaction mixture through celite, wash with methanol, and concentrate the filtrate. Extract the resulting amine into DCM.

  • Sulfonamide Formation: Dissolve the amine (1.0 eq) in anhydrous DCM and cool to 0°C. Add TEA (2.5 eq) followed by the dropwise addition of benzenesulfonyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the final compound by silica gel column chromatography to yield the target antagonist.

Protocol 2: In Vitro 5-HT₆ Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human 5-HT₆ receptor.

Principle: This is a competitive radioligand binding assay. The test compound's ability to displace a known high-affinity radioligand (e.g., [³H]-LSD) from the receptor is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which is then converted to the inhibition constant (Kᵢ).

Materials:

  • Cell membranes from HEK-293 cells stably expressing the human 5-HT₆ receptor.

  • Radioligand: [³H]-Lysergic acid diethylamide ([³H]-LSD), ~80 Ci/mmol.

  • Non-specific binding control: Serotonin (5-HT) or Methiothepin.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Test compound (e.g., from Protocol 1) dissolved in DMSO.

  • 96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester, and a scintillation counter.

G cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis A Prepare serial dilutions of Test Compound D Combine reagents in 96-well plate: - Buffer - Compound/Vehicle - Membranes - [3H]-LSD A->D B Prepare Radioligand ([3H]-LSD) solution B->D C Prepare h5-HT6 membrane homogenate C->D E Incubate (e.g., 60 min at 37°C) D->E F Rapid Filtration (Cell Harvester) E->F G Add Scintillation Cocktail to filter mats F->G H Count Radioactivity (Beta Counter) G->H I Data Analysis: - Calculate % Inhibition - Determine IC50 - Calculate Ki (Cheng-Prusoff) H->I

Caption: Workflow for a competitive 5-HT₆ receptor radioligand binding assay.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Compound Addition: Add 25 µL of the test compound at various concentrations (typically a 10-point serial dilution, e.g., from 10 µM to 0.1 nM). For total binding, add 25 µL of vehicle (DMSO). For non-specific binding, add 25 µL of 10 µM Serotonin.

  • Membrane Addition: Add 100 µL of the membrane preparation (containing ~10-20 µg of protein) to each well.

  • Radioligand Addition: Add 25 µL of [³H]-LSD to all wells to a final concentration of ~1.0 nM.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Filtration: Rapidly filter the contents of the plate through a GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.

  • Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a beta counter.

  • Data Analysis:

    • Calculate percent inhibition at each concentration of the test compound relative to the total and non-specific binding controls.

    • Plot percent inhibition versus log[concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

5-HT₆ Receptor Signaling and Mechanism of Antagonism

Understanding the downstream signaling of the 5-HT₆ receptor is crucial for interpreting the functional consequences of its antagonism. While the canonical pathway involves Gαs-mediated activation of adenylyl cyclase (AC) and subsequent production of cAMP, recent evidence has uncovered more complex signaling networks.[12][13]

Key Signaling Pathways:

  • Canonical Gs-cAMP-PKA Pathway: Agonist binding leads to increased cAMP, which activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[7]

  • Fyn Kinase Interaction: The C-terminus of the 5-HT₆ receptor can directly interact with Fyn, a non-receptor tyrosine kinase. This interaction can lead to the activation of the extracellular signal-regulated kinase (ERK1/2) pathway.[6][7]

  • mTOR Pathway: Evidence suggests that 5-HT₆ receptors can also engage the mammalian target of rapamycin (mTOR) pathway, which is a critical regulator of protein synthesis and synaptic plasticity.[13][14]

An antagonist, such as one containing the this compound moiety, physically blocks the receptor's orthosteric binding site. This prevents serotonin from binding and activating any of these downstream pathways. By inhibiting these signaling cascades, particularly in brain regions over-activated or dysregulated in disease states, 5-HT₆ antagonists are thought to restore cholinergic and glutamatergic homeostasis, ultimately leading to improved cognitive function.[3]

G Serotonin Serotonin (Agonist) Receptor 5-HT6 Receptor Serotonin->Receptor Activates Antagonist This compound Antagonist Antagonist->Receptor Blocks Gs Gαs Receptor->Gs Fyn Fyn Kinase Receptor->Fyn mTOR mTOR Pathway Receptor->mTOR AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB pCREB PKA->CREB Phosphorylates Gene Gene Transcription (Plasticity) CREB->Gene Cognition Altered Neuronal Function & Cognition Gene->Cognition ERK pERK1/2 Fyn->ERK Activates ERK->Cognition mTOR->Cognition

Caption: Signaling pathways of the 5-HT₆ receptor and the inhibitory action of antagonists.

Conclusion

The this compound scaffold is a validated and highly valuable structural component in the design of potent and CNS-penetrant 5-HT₆ receptor antagonists. Its role as a basic amine anchor, coupled with the favorable physicochemical properties imparted by the N-propyl group, makes it a cornerstone of many medicinal chemistry programs targeting cognitive enhancement. The protocols and conceptual frameworks provided in this guide offer researchers a solid foundation for synthesizing, evaluating, and understanding the mechanism of novel drug candidates built around this important moiety. Continued exploration of this chemical space holds significant promise for developing novel therapeutics for Alzheimer's disease and other disorders characterized by cognitive impairment.[2][3]

References

Application Notes and Protocols for the Solid-Phase Synthesis of 1-Propyl-1,4-diazepane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive guide to the solid-phase synthesis (SPS) of 1-Propyl-1,4-diazepane analogs, a class of compounds with significant potential in medicinal chemistry. The protocols outlined herein are designed to be adaptable for the creation of diverse chemical libraries, facilitating structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.

Introduction: The Significance of this compound Analogs

The 1,4-diazepane scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1][2] These seven-membered heterocyclic rings offer a three-dimensional architecture that can effectively present substituents for interaction with biological targets. The introduction of an N-propyl group, as in this compound, can significantly influence the pharmacological properties of the molecule, including its potency, selectivity, and pharmacokinetic profile.

Solid-phase synthesis offers a powerful platform for the rapid and efficient generation of analog libraries of such compounds.[3] By immobilizing the growing molecule on a solid support, excess reagents and by-products can be easily removed by simple filtration, streamlining the purification process and enabling the parallel synthesis of a large number of derivatives.

This application note details a robust and flexible solid-phase synthesis strategy for this compound analogs, leveraging a reductive amination approach for the key N-alkylation and cyclization steps.

The Synthetic Strategy: A Modular Approach

The solid-phase synthesis of this compound analogs is designed as a modular process, allowing for the introduction of diversity at multiple points. The general workflow is depicted below:

workflow Resin Solid Support (e.g., Rink Amide Resin) Immobilization Immobilization of Fmoc-protected Amino Acid Resin->Immobilization Fmoc_Deprotection1 Fmoc Deprotection Immobilization->Fmoc_Deprotection1 Reductive_Amination1 Reductive Amination with Propionaldehyde Fmoc_Deprotection1->Reductive_Amination1 Acylation Acylation with Fmoc-protected Amino Acid Reductive_Amination1->Acylation Fmoc_Deprotection2 Fmoc Deprotection Acylation->Fmoc_Deprotection2 Reductive_Cyclization Intramolecular Reductive Amination & Cleavage Fmoc_Deprotection2->Reductive_Cyclization Purification Purification (RP-HPLC) Reductive_Cyclization->Purification Final_Product This compound Analog Purification->Final_Product

Caption: General workflow for the solid-phase synthesis of this compound analogs.

This strategy involves the sequential addition of building blocks to a solid support, followed by an intramolecular cyclization and cleavage step to release the final product.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a representative this compound analog.

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier (Example)
Rink Amide MBHA Resin100-200 mesh, 0.5-0.8 mmol/gMajor resin suppliers
Fmoc-protected Amino AcidsSynthesis GradeVarious
PropionaldehydeReagent GradeMajor chemical suppliers
Sodium Triacetoxyborohydride (STAB)Synthesis GradeMajor chemical suppliers
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeMajor chemical suppliers
PiperidineACS GradeMajor chemical suppliers
Dichloromethane (DCM)AnhydrousMajor chemical suppliers
N,N-Dimethylformamide (DMF)AnhydrousMajor chemical suppliers
Trifluoroacetic Acid (TFA)Reagent GradeMajor chemical suppliers
Protocol 1: Immobilization of the First Amino Acid

This protocol describes the loading of the first building block onto the Rink Amide resin.

  • Resin Swelling: Swell Rink Amide MBHA resin (1.0 g, 0.6 mmol) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel. Drain the solvent.

  • Fmoc Deprotection: Add 20% piperidine in DMF (10 mL) to the resin and agitate for 20 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Amino Acid Coupling: In a separate vial, dissolve the first Fmoc-protected amino acid (2.4 mmol, 4 eq) and DIC (2.4 mmol, 4 eq) in DMF (5 mL). Add this solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 2: N-Propylation via Reductive Amination

This step introduces the propyl group onto the secondary amine. The use of a borohydride-based reducing agent is a common and effective method for reductive amination on solid supports.[4][5]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid as described in Protocol 1, step 2.

  • Imine Formation: To the swollen resin, add a solution of propionaldehyde (3.0 mmol, 5 eq) in 1% acetic acid in DMF (10 mL). Agitate for 1 hour at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (3.0 mmol, 5 eq) to the reaction mixture. Agitate for 12 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

Protocol 3: Acylation with the Second Amino Acid

This protocol adds the second amino acid, which will form the diazepine ring.

  • Amino Acid Coupling: In a separate vial, dissolve the second Fmoc-protected amino acid (2.4 mmol, 4 eq) and DIC (2.4 mmol, 4 eq) in DMF (5 mL). Add this solution to the N-propylated resin from the previous step.

  • Reaction: Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 4: Intramolecular Reductive Cyclization and Cleavage

This final step forms the 1,4-diazepane ring and releases the product from the solid support. A cyclization/release strategy can lead to products with good crude purities.[6]

cyclization Resin_Bound Resin-Bound Linear Precursor Fmoc_Deprotection Fmoc Deprotection Resin_Bound->Fmoc_Deprotection Intramolecular_Imine Intramolecular Imine Formation Fmoc_Deprotection->Intramolecular_Imine Reduction_Cleavage Reduction and Cleavage (TFA/TIS/H2O) Intramolecular_Imine->Reduction_Cleavage Final_Product This compound Analog Reduction_Cleavage->Final_Product

Caption: Intramolecular reductive cyclization and cleavage workflow.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the second amino acid as described in Protocol 1, step 2. This will expose the terminal primary amine.

  • Cleavage and Cyclization: Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water. Add this cocktail (10 mL) to the resin. The acidic conditions will simultaneously cleave the molecule from the resin and catalyze the intramolecular imine formation between the terminal amine and the aldehyde generated from the cleavage of the Rink Amide linker.

  • Reduction in Solution: After 2 hours of agitation at room temperature, filter the resin and collect the filtrate. Add STAB (5 eq) to the filtrate and stir for an additional 4 hours at room temperature to reduce the endocyclic imine.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Precipitate the crude product by adding cold diethyl ether.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Expected Yields and Purity

The following table provides representative data for the synthesis of a small set of this compound analogs using the described protocols.

AnalogR1 (Amino Acid 1)R2 (Amino Acid 2)Crude Purity (%)Isolated Yield (%)
1 AlanineGlycine>8565
2 ValineGlycine>8060
3 PhenylalanineAlanine>8262
4 LeucineValine>7555

Crude purity was determined by LC-MS analysis of the crude product after precipitation. Isolated yield was calculated after purification by RP-HPLC.

Troubleshooting and Key Considerations

  • Incomplete Reactions: Monitor the completion of each reaction step using a qualitative test such as the Kaiser test for primary amines. If a reaction is incomplete, it can be repeated or the reaction time can be extended.

  • Side Reactions: The formation of by-products can occur, particularly during the cleavage and cyclization step. Optimization of the cleavage cocktail and reaction time may be necessary. The formation of undesired 1,4-diazepine-2,5-diones can be a side reaction in some cases.[7]

  • Racemization: While the described conditions are generally mild, racemization at chiral centers is a possibility. It is advisable to verify the enantiomeric purity of the final products, especially when using amino acids prone to racemization.[8]

  • Reductive Amination Conditions: The choice of reducing agent and solvent can significantly impact the efficiency of the reductive amination steps.[9][10] STAB is generally preferred for its selectivity and mildness.

Conclusion

The solid-phase synthesis protocols detailed in this application note provide a versatile and efficient methodology for the preparation of this compound analogs. By leveraging a modular approach with robust and well-established chemical transformations, researchers can rapidly generate libraries of these valuable compounds for drug discovery and chemical biology applications.

References

Catalytic Methods for the Functionalization of 1-Propyl-1,4-diazepane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,4-Diazepane Scaffold in Modern Drug Discovery

The 1,4-diazepane motif is a privileged heterocyclic scaffold, prominently featured in a multitude of biologically active compounds and approved pharmaceuticals. Its seven-membered ring, containing two nitrogen atoms, provides a unique three-dimensional architecture that allows for precise spatial orientation of substituents to interact with biological targets. The well-known anxiolytic drug Diazepam (Valium) is a benchmark example of the therapeutic potential embedded within this structural class.[1] Functionalization of the 1,4-diazepane core, particularly scaffolds like 1-Propyl-1,4-diazepane, is a critical endeavor in medicinal chemistry. The strategic introduction of diverse chemical groups allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, including potency, selectivity, and metabolic stability.

This compound serves as a versatile building block. It features two distinct nitrogen centers: a tertiary amine at the 1-position, substituted with a propyl group, and a secondary amine at the 4-position.[2] This inherent asymmetry is a key feature for synthetic chemists, as the secondary amine is a prime site for nucleophilic reactions, enabling selective modification.[2] This guide provides an in-depth exploration of modern catalytic methods to functionalize this valuable scaffold, focusing on both N-H and C-H bond functionalization, which are pivotal for generating novel molecular entities for drug development pipelines.

Part 1: Selective N-Functionalization at the N4-Position

The secondary amine of this compound is the most accessible site for initial functionalization. Catalytic methods offer mild and efficient pathways to introduce aryl, alkyl, and acyl groups.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[3] It enables the coupling of the secondary amine of this compound with a wide array of aryl and heteroaryl halides or triflates, granting access to a diverse chemical space.[3][4]

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium precatalyst and ligand is paramount. Palladium(II) acetate (Pd(OAc)₂) or palladium precatalysts are common choices.[5] Biarylphosphine ligands, such as XPhos or RuPhos, are often employed due to their ability to promote the crucial reductive elimination step and stabilize the active Pd(0) species.[6]

  • Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), is required to deprotonate the secondary amine, generating the active nucleophile without competing in the reaction.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure a water-free environment, which can otherwise deactivate the catalyst and hydrolyze reagents.

Experimental Protocol: N-Arylation of this compound with 4-Bromotoluene

Materials:

  • This compound (1.0 mmol, 142.24 mg)

  • 4-Bromotoluene (1.2 mmol, 205.2 mg)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • XPhos (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene (5 mL), followed by this compound and 4-bromotoluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(4-methylphenyl)-4-propyl-1,4-diazepane.

Fig 1. Simplified Buchwald-Hartwig Catalytic Cycle.
Ruthenium-Catalyzed N-Alkylation via Hydrogen Borrowing

"Hydrogen borrowing" is an atom-economical and environmentally benign catalytic strategy. A ruthenium catalyst temporarily "borrows" hydrogen from a primary alcohol to form an aldehyde in situ.[7] This aldehyde then undergoes condensation with the secondary amine of the diazepane, followed by reduction of the resulting iminium ion by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated product with water as the only byproduct.[7]

Causality of Experimental Choices:

  • Catalyst: (Pyridyl)phosphine-ligated ruthenium(II) complexes have proven effective for this transformation, as they are capable of both alcohol dehydrogenation and imine hydrogenation and can overcome catalyst poisoning issues sometimes seen with chelating diamines.[7]

  • Substrates: This method allows for the use of readily available and stable alcohols as alkylating agents, avoiding the need for pre-activated alkyl halides.

Experimental Protocol: N-Benzylation of this compound with Benzyl Alcohol

Materials:

  • This compound (1.0 mmol, 142.24 mg)

  • Benzyl Alcohol (1.1 mmol, 119.0 mg)

  • (Pyridyl)phosphine-ligated Ruthenium(II) catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable phosphine ligand) (2-5 mol%)

  • Anhydrous Toluene or Dioxane (5 mL)

Procedure:

  • In a glovebox, charge a dry reaction vial with the Ruthenium catalyst.

  • Add the solvent, this compound, and benzyl alcohol.

  • Seal the vial, remove from the glovebox, and heat to 110-130 °C for 18-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, the reaction mixture can be concentrated and purified directly by flash column chromatography on silica gel to afford 1-benzyl-4-propyl-1,4-diazepane.

Part 2: Catalytic C-H Functionalization of the Diazepane Ring

Directly converting C-H bonds to C-C or C-heteroatom bonds is a powerful strategy that streamlines synthesis by avoiding pre-functionalization steps.[8][9] For cyclic amines, this approach offers access to novel substitution patterns that are difficult to achieve through traditional methods.

Protecting-Group-Free α-C–H Arylation

Recent advances have enabled the direct functionalization of the α-C–H bond (adjacent to a nitrogen) of unprotected cyclic secondary amines. This method involves in situ generation of a cyclic imine, which is then trapped by a potent nucleophile.[10]

Mechanistic Rationale: The process begins with the deprotonation of the secondary amine using a strong base like n-butyllithium. The resulting lithium amide then reacts with a hydride acceptor (e.g., benzophenone), generating a transient cyclic imine.[10] This electrophilic imine is immediately intercepted by an organolithium nucleophile, leading to the α-substituted product with high diastereoselectivity, typically favoring the trans isomer.[10]

Fig 2. Workflow for α-C–H Functionalization.

Experimental Protocol: α-C–H Phenylation of this compound

Materials:

  • This compound (1.0 mmol, 142.24 mg)

  • n-Butyllithium (1.1 mmol, 1.6 M in hexanes)

  • Benzophenone (1.2 mmol, 218.6 mg)

  • Phenyllithium (1.5 mmol, 1.8 M in di-n-butyl ether)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a flame-dried, three-neck flask under Argon at -78 °C, add a solution of this compound in anhydrous THF.

  • Slowly add n-butyllithium and stir the solution for 30 minutes at -78 °C.

  • Add a solution of benzophenone in THF and stir for an additional 10 minutes.

  • Add phenyllithium dropwise and allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench the reaction carefully with saturated aqueous NaHCO₃.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash chromatography to yield the α-phenylated this compound derivative.

Summary Data Table

Functionalization MethodCatalyst/Reagent SystemKey FeaturesTypical YieldsReference
N-Arylation Pd(OAc)₂ / Biarylphosphine LigandBroad scope of aryl/heteroaryl partners.60-95%[3][4][6]
N-Alkylation Ruthenium(II) / Hydrogen BorrowingAtom-economical, uses alcohols, green.70-90%[7]
α-C–H Arylation n-BuLi / Hydride Acceptor / R-LiProtecting-group-free, direct C-C bond formation.50-80%[10]

Conclusion and Future Outlook

The catalytic functionalization of the this compound scaffold provides robust and versatile pathways for the synthesis of novel and structurally complex molecules. Palladium-catalyzed N-arylation and ruthenium-catalyzed N-alkylation offer reliable methods for modifying the readily accessible N4-position. Furthermore, the advent of direct C-H functionalization techniques opens up new avenues for decorating the carbon skeleton of the diazepane ring, a previously challenging task. These methods, characterized by their efficiency and expanding scope, are invaluable tools for researchers in medicinal chemistry and drug development, accelerating the discovery of new therapeutic agents based on this privileged heterocyclic core.

References

Application Notes & Protocols: A Guide to In Vitro Biological Profiling of 1-Propyl-1,4-diazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1][2][3] Derivatives, such as the 1-Propyl-1,4-diazepane series, represent a promising avenue for novel therapeutic agents. A critical step in the development of these compounds is a robust in vitro biological profiling strategy to elucidate their mechanism of action, potency, and potential liabilities. This guide provides a comprehensive framework and detailed protocols for the systematic in vitro evaluation of this compound derivatives, focusing on assays relevant to common targets of this scaffold, such as G-Protein Coupled Receptors (GPCRs).

Introduction: The Rationale for a Phased Assay Cascade

The journey from a newly synthesized compound to a viable drug candidate is paved with data. For this compound derivatives, whose therapeutic potential is broad, a structured, hypothesis-driven approach to in vitro testing is paramount. Simply running a battery of random assays is inefficient and costly. Instead, we advocate for an assay cascade—a logical sequence of experiments that builds upon previous results to create a comprehensive pharmacological profile.

This cascade begins with broad screening to identify primary biological targets and concludes with detailed functional assays to characterize the compound's precise effect. A crucial, often overlooked, parallel stream involves assessing general cytotoxicity to ensure that observed activities are target-specific and not artifacts of cell death.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Parallel Assessment: Safety & Viability Compound This compound Derivatives Library Binding Primary Target Engagement (e.g., Radioligand Binding Assay) Compound->Binding Screening Cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT, MTS) Compound->Cytotoxicity Counter-screen Hits Identified Hits Binding->Hits Select Active Compounds Functional Functional Assays (e.g., cAMP, Ca²⁺ Mobilization) Hits->Functional DoseResponse Potency & Efficacy (EC₅₀/IC₅₀ Determination) Functional->DoseResponse DoseResponse->Cytotoxicity Correlate Activity with Toxicity caption Fig. 1: A logical workflow for profiling novel compounds.

Phase 1: Primary Target Engagement Assays

The first step is to determine if and where the compounds bind. The 1,4-diazepane core often targets GPCRs, a large family of cell surface receptors involved in countless physiological processes.[4][5] Therefore, initial screening against a panel of GPCRs is a logical starting point. Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor due to their robustness and sensitivity.[5][6][7]

Protocol: Competitive Radioligand Binding Assay

Principle of the Assay: This assay measures the ability of a test compound (the "competitor," i.e., a this compound derivative) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor. The amount of radioactivity detected is inversely proportional to the affinity of the test compound. By using a fixed concentration of radioligand and varying concentrations of the test compound, an inhibition constant (Ki) can be determined, which reflects the compound's binding affinity.[6][7][8]

Materials:

  • Membrane Preparation: Cell membranes expressing the GPCR target of interest (e.g., from CHO or HEK293 cells).

  • Radioligand: A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Non-Specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Filtration System: 96-well plate harvester with glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).

  • Scintillation Fluid & Counter.

Step-by-Step Methodology:

  • Plate Setup: Design a 96-well plate map including wells for Total Binding (radioligand + buffer), Non-Specific Binding (radioligand + NSB control), and various concentrations of your test compounds.

  • Reagent Addition: In a final volume of 250 µL per well, add reagents in the following order:

    • 150 µL of diluted membrane preparation (typically 5-50 µg protein/well).[9]

    • 50 µL of test compound (at 5x final concentration) or buffer/NSB control.

    • 50 µL of radioligand (at 5x final concentration, typically at its Kd value).[9]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach binding equilibrium.[9]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[9]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterSymbolDefinition
Binding Affinity KiThe equilibrium inhibition constant; a measure of the affinity of the test compound for the receptor. A lower Ki indicates higher affinity.
Half-maximal Inhibitory Conc. IC₅₀The concentration of a compound that inhibits 50% of the specific binding of the radioligand.
Dissociation Constant KdThe concentration of radioligand at which 50% of the receptors are occupied at equilibrium.
Maximal Receptor Density BmaxThe total concentration of receptor binding sites in the tissue or cell preparation.[6]

Phase 2: Functional & Cellular Assays

Once a compound's binding affinity for a target is established, the next critical question is: what is its functional effect? Does it activate the receptor (agonist), block the natural ligand (antagonist), or have no effect? Functional assays measure the downstream consequences of receptor binding, typically by quantifying a second messenger like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺).[10]

G cluster_0 Gs/Gi Signaling Pathway Ligand Agonist (e.g., Diazepane Derivative) GPCR Gs or Gi-Coupled GPCR AC Adenylyl Cyclase ATP ATP cAMP cAMP (Second Messenger) caption Fig. 2: Gs/Gi-coupled GPCR signaling cascade.

Protocol: cAMP Accumulation Assay (Gs/Gi-Coupled Receptors)

Principle of the Assay: This assay quantifies changes in intracellular cAMP levels following receptor activation. Agonists of Gs-coupled receptors stimulate adenylyl cyclase, increasing cAMP levels. Conversely, agonists of Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in cAMP (often measured as the inhibition of a forskolin-stimulated signal).[11][12] Modern assays often use competitive immunoassay formats with fluorescence (HTRF) or luminescence (EFC) readouts.[11][13]

Materials:

  • Cell Line: A cell line (e.g., HEK293) stably expressing the target GPCR.

  • Assay Medium: Serum-free medium, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Test Compounds & Controls: Agonists, antagonists, and vehicle (DMSO).

  • cAMP Detection Kit: Commercial kit (e.g., HTRF, AlphaScreen, LANCE, cAMP-Glo).[14][15]

Step-by-Step Methodology:

  • Cell Plating: Seed cells into 96- or 384-well plates and incubate overnight to form a confluent monolayer.

  • Compound Addition (Agonist Mode):

    • Remove culture medium and add assay medium containing various concentrations of the test compound.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Compound Addition (Antagonist Mode):

    • Pre-incubate cells with various concentrations of the test compound (potential antagonist).

    • Add a known agonist at a concentration that gives ~80% of its maximal response (EC₈₀).[11]

    • Incubate for the specified time.

  • Cell Lysis & Detection: Add the lysis buffer and detection reagents from the commercial kit according to the manufacturer's protocol. This typically involves a competitive binding reaction between cellular cAMP and a labeled cAMP tracer.

  • Reading the Plate: After a final incubation period, read the plate on a compatible plate reader (e.g., HTRF or luminescence reader).

  • Data Analysis:

    • Convert the raw signal to cAMP concentration using a standard curve run in parallel.

    • Plot cAMP concentration against the log concentration of the test compound.

    • For agonists, fit the data to determine the EC₅₀ (potency) and Emax (efficacy).

    • For antagonists, fit the data to determine the IC₅₀ and calculate the antagonist affinity constant (Kb ) using an appropriate pharmacological model (e.g., Gaddum equation).

Protocol: Calcium Mobilization Assay (Gq-Coupled Receptors)

Principle of the Assay: Gq-coupled GPCRs activate phospholipase C, which generates inositol trisphosphate (IP₃). IP₃ triggers the release of Ca²⁺ from intracellular stores, causing a rapid, transient increase in cytosolic calcium concentration.[16][17] This change can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4, Cal-520) and a real-time fluorescence plate reader like a FLIPR (Fluorometric Imaging Plate Reader).[16][18]

Materials:

  • Cell Line: A cell line (e.g., CHO-K1) stably expressing the target Gq-coupled GPCR.

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescent Ca²⁺ Dye Kit: e.g., FLIPR Calcium Assay Kit.

  • Probenecid: An anion-transport inhibitor that may be required to prevent dye leakage from some cell types.[18]

Step-by-Step Methodology:

  • Cell Plating: Seed cells into assay plates and incubate overnight.

  • Dye Loading: Remove culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature.[18]

  • Compound Plate Preparation: In a separate plate, prepare 5x concentrated solutions of your test compounds.

  • Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader (e.g., FlexStation or FLIPR).

  • Read Protocol:

    • Establish a stable baseline fluorescence reading for several seconds.

    • The instrument automatically adds the test compound from the source plate to the cell plate.

    • Continue to record fluorescence intensity for 1-3 minutes to capture the transient calcium peak.

  • Data Analysis:

    • The response is typically measured as the maximum peak fluorescence minus the baseline reading.

    • Plot the response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax .

Parallel Assessment: Cell Viability & Cytotoxicity

A critical control in any cell-based assay is to ensure that the observed effects are not due to the compound simply killing the cells. A compound that induces cell death will disrupt cellular functions and can masquerade as a potent antagonist in functional assays. Therefore, cytotoxicity assays should be run in parallel on the same cell line used for functional testing.

Protocol: MTT Cell Viability Assay

Principle of the Assay: The MTT assay is a colorimetric method for assessing cell metabolic activity.[19] Viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then dissolved, and the absorbance is measured spectrophotometrically.

Materials:

  • MTT Reagent: 5 mg/mL solution in sterile PBS.

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl, or DMSO.

  • Cell Line & Culture Medium.

Step-by-Step Methodology:

  • Cell Plating & Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with the same concentrations of this compound derivatives used in the functional assays. Incubate for the desired exposure period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[20][21]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the purple crystals. Mix thoroughly by pipetting.[20]

  • Absorbance Reading: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot % viability against the log concentration of the test compound to determine the CC₅₀ (the concentration that causes 50% cytotoxicity). This value should be significantly higher than the functional EC₅₀ or IC₅₀ to ensure a therapeutic window.

Assay Validation and Quality Control

For any screening assay, it is essential to validate its performance to ensure the data is reliable. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[22] It measures the separation between the positive and negative control signals, providing an indication of the assay's suitability for hit identification.[22]

Z'-Factor Calculation: Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ]

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay has a large separation between controls and is highly reliable for screening.[23][24][25]
0 to 0.5AcceptableThe assay is marginal and may require optimization.[23][24][25]
< 0UnacceptableThe control signals overlap, and the assay is not suitable for screening.[24][25]

References

Application Notes & Protocols for the Development of Cannabinoid Receptor 2 (CB2) Agonists from a 1-Propyl-1,4-diazepane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The selective activation of the Cannabinoid Receptor 2 (CB2) presents a significant therapeutic opportunity for treating a range of inflammatory, neuropathic, and neurodegenerative conditions without the psychotropic side effects associated with Cannabinoid Receptor 1 (CB1) modulation.[1][2] High-throughput screening campaigns have identified the 1-propyl-1,4-diazepane framework as a novel and promising scaffold for developing potent and selective CB2 agonists.[3][4] However, initial hits from this class were hampered by poor metabolic stability, a common hurdle in early-stage drug discovery.[3] This guide provides an in-depth technical overview and a suite of detailed protocols for the synthesis, optimization, and comprehensive pharmacological characterization of CB2 agonists derived from this scaffold. We will explore the rationale behind the synthetic strategy, the logic of structure-activity relationship (SAR) studies aimed at enhancing metabolic stability, and the step-by-step execution of key in vitro and in vivo assays necessary to validate a lead candidate.

Section 1: The CB2 Receptor - A Non-Psychotropic Therapeutic Target

The CB2 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating immune function and inflammatory processes.[5] Unlike the CB1 receptor, which is highly expressed in the central nervous system (CNS) and mediates the psychoactive effects of cannabinoids, the CB2 receptor is found predominantly in peripheral tissues, especially on immune cells such as B cells, natural killer cells, monocytes, and neutrophils.[6][7] Critically, CB2 receptor expression is often upregulated in response to inflammation or tissue injury, making it a particularly attractive drug target that is "on-demand" at sites of pathology.[1][6]

Complex Signaling Cascades of the CB2 Receptor

Activation of the CB2 receptor initiates multiple downstream signaling pathways, which can be ligand-dependent, a phenomenon known as "biased agonism".[5][6] A thorough understanding of these pathways is crucial for interpreting functional data.

  • Canonical Gαi/o Pathway: The primary signaling mechanism involves coupling to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[8][9] This is a hallmark of CB2 activation and a common readout in functional assays.

  • Gαs Coupling: In certain cell types, such as human primary leukocytes, the CB2 receptor can paradoxically couple to stimulatory G-proteins (Gαs), leading to an increase in cAMP and the subsequent secretion of cytokines like IL-6 and IL-10.[8][10]

  • Gβγ Subunit Signaling: Upon G-protein activation, the dissociated Gβγ subunit can modulate other effectors, including the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5][8]

  • β-Arrestin Recruitment: Following activation, GPCR kinases (GRKs) phosphorylate the receptor, facilitating the recruitment of β-arrestin 1 and 2. This process is critical for receptor desensitization and internalization, but β-arrestin can also act as a scaffold for distinct signaling pathways, including ERK activation.[5][6]

The ability of a specific this compound derivative to favor one of these pathways over another could have profound implications for its therapeutic profile.

CB2_Signaling cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gαi/oβγ CB2->G_protein Canonical Gs_protein Gαsβγ CB2->Gs_protein Context-dependent BetaArrestin β-Arrestin CB2->BetaArrestin GRK-mediated AC Adenylyl Cyclase cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up GIRK GIRK Channel K_efflux ↑ K+ Efflux GIRK->K_efflux Agonist This compound Agonist Agonist->CB2 G_alpha_i Gαi/o G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_s Gαs Gs_protein->G_alpha_s G_alpha_i->AC G_alpha_s->AC G_beta_gamma->GIRK MAPK_ERK MAPK/ERK Activation G_beta_gamma->MAPK_ERK BetaArrestin->MAPK_ERK Internalization Receptor Internalization BetaArrestin->Internalization Cytokines IL-6, IL-10 Secretion cAMP_up->Cytokines

Caption: CB2 receptor signaling pathways upon agonist binding.

Section 2: The this compound Scaffold: From Hit to Lead

The this compound core structure represents a class of synthetic CB2 agonists with high potency and selectivity over the CB1 receptor.[3] The initial discovery of this scaffold through high-throughput screening provided a validated starting point for a medicinal chemistry program.

The primary challenge identified early in the development of this series was its susceptibility to metabolic degradation, leading to low stability in liver microsomes and consequently poor pharmacokinetic profiles.[3] Therefore, the central goal of lead optimization for this scaffold is to systematically modify the core structure to block sites of metabolism while retaining or improving CB2 potency and selectivity. This is often achieved by introducing electron-withdrawing groups or atoms like fluorine at metabolically vulnerable positions.

Scaffold scaffold caption General structure of the this compound scaffold.

Caption: General structure of the this compound scaffold.

Section 3: Representative Synthetic Protocol

Objective: To provide a plausible, representative synthetic route to a core this compound analog. This protocol is based on established methodologies for the synthesis of related diazepine structures.[11]

Protocol 3.1: Synthesis of a this compound Carboxamide Analog

  • Step 1: N-Boc Protection of this compound.

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected intermediate.

  • Step 2: Amide Coupling.

    • Dissolve a substituted benzoic acid (e.g., 4-chlorobenzoic acid) (1.0 eq) in DCM.

    • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir for 15 minutes at room temperature.

    • Add the N-Boc protected diazepane from Step 1 (1.0 eq).

    • Stir at room temperature for 12-18 hours until TLC/LC-MS indicates completion.

    • Dilute with DCM, wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer, filter, and concentrate. Purify by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the coupled product.

  • Step 3: Boc Deprotection.

    • Dissolve the product from Step 2 in DCM.

    • Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 1-2 hours.

    • Monitor reaction completion by TLC/LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.

    • Dry, filter, and concentrate to yield the final this compound carboxamide analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 4: Structure-Activity Relationship (SAR) & Lead Optimization

The optimization of the this compound series focuses on enhancing metabolic stability while maintaining high CB2 affinity and selectivity. The following table illustrates a hypothetical SAR exploration based on this strategy.

Compound IDR1 GroupR2 GroupCB2 EC₅₀ (nM)CB1/CB2 SelectivityHuman Liver Microsome t½ (min)
Hit-1 HH136>150x< 5
Opt-1A FH120>180x15
Opt-1B ClH95>200x22
Opt-2A HCH₃150>140x< 5
Opt-2B HCF₃80>250x45
Lead-1 ClCF₃25 >400x > 60

Causality Behind Experimental Choices:

  • R1 Group (Aromatic Ring): The initial hit compound is likely susceptible to aromatic hydroxylation by cytochrome P450 enzymes. Introducing an electron-withdrawing group like fluorine (Opt-1A ) or chlorine (Opt-1B ) at a para-position can block this metabolic pathway, leading to a modest increase in half-life (t½).

  • R2 Group (Alkyl Chain): Another potential site of metabolism is the N-propyl group via oxidation. Replacing a methyl group (Opt-2A ) with a metabolically stable trifluoromethyl group (Opt-2B ) can dramatically improve stability.

  • Synergistic Effects: Combining beneficial modifications, as in Lead-1 , often results in a synergistic improvement in both potency (lower EC₅₀) and metabolic stability, yielding a compound with a more favorable drug-like profile.

Section 5: In Vitro Pharmacological Evaluation Protocols

A tiered approach is essential to fully characterize the pharmacological profile of new analogs. This workflow ensures a comprehensive understanding of a compound's affinity, efficacy, and potential for biased signaling.

InVitro_Workflow Start Synthesized Compound Assay1 Protocol 5.1: Binding Affinity (Ki determination) Start->Assay1 Assay2 Protocol 5.3: Functional Screen (cAMP Assay, EC₅₀) Start->Assay2 Decision Lead Candidate? Assay1->Decision Assay3 Protocol 5.2: G-Protein Activation ([³⁵S]GTPγS) Assay2->Assay3 Confirm G-protein mechanism Assay4 Protocol 5.4: Biased Agonism (β-Arrestin Assay) Assay2->Assay4 Assess bias Assay3->Decision Assay4->Decision

Caption: Tiered workflow for in vitro pharmacological evaluation.

Protocol 5.1: CB2 Receptor Binding Affinity Assay (Radioligand Displacement)

  • Principle: This competitive binding assay measures the affinity (Ki) of a test compound by quantifying its ability to displace a known high-affinity radioligand from the CB2 receptor.

  • Materials:

    • Membranes from HEK293 cells stably expressing human CB2 receptors.[12]

    • Radioligand: [³H]CP-55,940 (a high-affinity CB1/CB2 agonist).[12]

    • Non-specific binding control: WIN 55,212-2 (10 µM).[12]

    • Assay Buffer: 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4.[12]

    • 96-well plates, scintillation vials, liquid scintillation fluid, filter mats, cell harvester, scintillation counter.

  • Method:

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM) in assay buffer.

    • In a 96-well plate, add in triplicate: assay buffer, cell membranes (e.g., 5-10 µg protein/well), a fixed concentration of [³H]CP-55,940 (e.g., 0.8 nM), and the test compound dilutions.

    • For total binding wells, add vehicle (DMSO) instead of the test compound.

    • For non-specific binding wells, add 10 µM WIN 55,212-2.

    • Incubate the plate at 30°C for 90 minutes with gentle agitation.[12]

    • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Transfer the filter discs to scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

    • Calculate specific binding (Total - Non-specific) and plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ and calculate the Ki using the Cheng-Prusoff equation.

Protocol 5.2: Functional Activity - cAMP Accumulation Assay

  • Principle: As CB2 is primarily Gαi-coupled, agonist activation inhibits adenylyl cyclase, preventing the accumulation of cAMP. This assay measures the potency (EC₅₀) of a compound by quantifying its ability to inhibit forskolin-stimulated cAMP production.[7][13]

  • Materials:

    • HEK293 cells stably expressing human CB2 receptors.[7]

    • Forskolin (adenylyl cyclase activator).

    • IBMX (phosphodiesterase inhibitor, to prevent cAMP degradation).

    • Commercial cAMP detection kit (e.g., HTRF, Luminescence-based).

  • Method:

    • Seed HEK293-hCB2 cells in a 96-well plate and grow to ~90% confluency.

    • Wash cells with serum-free media.

    • Pre-incubate cells with IBMX (e.g., 500 µM) for 20-30 minutes at 37°C.

    • Add serial dilutions of the test compound and incubate for 15 minutes.

    • Add a fixed concentration of forskolin (e.g., 5 µM) to all wells except the basal control.

    • Incubate for a further 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

    • Plot the cAMP response (often as a percentage of forskolin stimulation) against the log concentration of the test compound to determine the EC₅₀ and Emax (maximum effect).

Protocol 5.3: Functional Activity - [³⁵S]GTPγS Binding Assay

  • Principle: This assay directly measures G-protein activation. Upon agonist binding, the Gα subunit exchanges GDP for GTP. The use of a non-hydrolyzable radiolabeled analog, [³⁵S]GTPγS, allows for the quantification of this activation event.[12]

  • Materials:

    • Membranes from HEK293-hCB2 cells.

    • [³⁵S]GTPγS.

    • GDP.

    • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.[12]

  • Method:

    • In a 96-well plate, add cell membranes, GDP (e.g., 30 µM), and serial dilutions of the test compound.

    • Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

    • Incubate at 30°C for 60 minutes.[12]

    • Terminate the reaction and quantify bound radioactivity using the same filtration and scintillation counting method described in Protocol 5.1.

    • Plot the stimulation of [³⁵S]GTPγS binding against the log concentration of the compound to determine EC₅₀ and Emax.

Protocol 5.4: Functional Activity - β-Arrestin 2 Recruitment Assay

  • Principle: To assess biased agonism, this assay quantifies the recruitment of β-arrestin 2 to the activated CB2 receptor. Many commercial platforms exist, often based on enzyme-fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).

  • Materials:

    • Cell line co-expressing hCB2 and a β-arrestin 2 fusion protein (e.g., from DiscoverX PathHunter or Promega Tango systems).

    • Control agonist (e.g., WIN-55,212-2).

  • Method:

    • Plate the engineered cells according to the manufacturer's protocol.

    • Add serial dilutions of the test compound.

    • Incubate for the recommended time (e.g., 90 minutes) at 37°C.

    • Add the detection reagents provided with the kit.

    • Incubate for 60 minutes at room temperature.

    • Read the signal (luminescence or fluorescence) on a plate reader.

    • Plot the signal against the log concentration of the compound to determine the EC₅₀ for β-arrestin recruitment. This can be compared to the G-protein activation EC₅₀ to calculate a bias factor.

Section 6: In Vivo Efficacy Protocol

Objective: To determine if a lead candidate can reverse pain-like behaviors in a validated animal model of persistent inflammatory pain.

Protocol 6.1: Mouse Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)

  • Principle: Unilateral intraplantar injection of CFA induces a robust and localized inflammation in the mouse hind paw, leading to measurable thermal hyperalgesia and mechanical allodynia that persists for days to weeks. This model is widely used to test the efficacy of anti-inflammatory and analgesic compounds.[1][14]

  • Method:

    • Baseline Testing: Acclimate C57BL/6 mice to the testing environment for 2-3 days. Measure baseline responses to thermal and mechanical stimuli.

      • Mechanical Allodynia: Use von Frey filaments of increasing force on the plantar surface of the hind paw to determine the 50% paw withdrawal threshold.

      • Thermal Hyperalgesia: Use a plantar test apparatus (Hargreaves test) to measure the latency of paw withdrawal from a radiant heat source.

    • CFA Induction: Briefly anesthetize the mice and inject 20 µL of CFA into the plantar surface of one hind paw. The contralateral paw serves as a control.

    • Post-CFA Testing: 24 hours after CFA injection, re-assess mechanical and thermal thresholds to confirm the development of hypersensitivity.

    • Drug Administration: Administer the test compound (e.g., 1-30 mg/kg) or vehicle via a relevant route (e.g., intraperitoneal, oral).

    • Efficacy Assessment: Measure mechanical and thermal withdrawal thresholds at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the peak effect and duration of action.

    • Data Analysis: Compare the withdrawal thresholds of the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). A significant increase in withdrawal threshold or latency indicates an analgesic effect.

Conclusion

The 1-propyl-1-4-diazepane scaffold serves as an excellent starting point for the development of novel, selective CB2 receptor agonists. A successful drug discovery program built upon this scaffold requires a synergistic approach, combining rational medicinal chemistry to overcome metabolic liabilities with a comprehensive suite of in vitro and in vivo pharmacological assays. The protocols detailed in this guide provide a robust framework for identifying lead candidates with high potency, selectivity, favorable pharmacokinetics, and demonstrable efficacy in preclinical models of disease, paving the way for potential therapeutic applications in inflammatory and neuropathic pain.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-alkylation of 1,4-Diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the N-alkylation of 1,4-diazepane with propyl bromide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this specific transformation. The N-alkylation of cyclic diamines like 1,4-diazepane is a foundational reaction for building complex molecules and pharmaceutical intermediates.[1][2] However, its apparent simplicity often masks significant challenges, primarily related to selectivity and yield.

This guide moves beyond a simple protocol, offering in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you understand the causality behind experimental choices and achieve optimal, repeatable results.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 1: Reaction Fundamentals & Setup

Question 1: What is the primary challenge when alkylating 1,4-diazepane with propyl bromide?

The core challenge is controlling selectivity. 1,4-diazepane has two secondary amine nitrogens (N1 and N4). The initial reaction produces the desired mono-alkylated product, 1-propyl-1,4-diazepane. However, this product itself is a secondary amine and remains nucleophilic.[1][3] Consequently, it can react with another molecule of propyl bromide to form the undesired di-alkylated byproduct, 1,4-dipropyl-1,4-diazepane.[3][4]

The mono-alkylated product is often more nucleophilic than the starting 1,4-diazepane due to the electron-donating effect of the propyl group, which can accelerate the second alkylation step.[4] This makes achieving high yields of the mono-alkylated product a significant synthetic hurdle, often resulting in a mixture of starting material, mono-propylated, and di-propylated products.[3][5]

Question 2: How do I choose the right stoichiometry for the reactants?

Stoichiometry is your primary tool for controlling selectivity.

  • To favor Mono-alkylation (this compound): Use a significant excess of 1,4-diazepane relative to propyl bromide. A molar ratio of 3:1 to 5:1 (diazepane:propyl bromide) is a common starting point. By flooding the reaction with the starting diamine, you increase the statistical probability that a molecule of propyl bromide will encounter and react with 1,4-diazepane rather than the newly formed, lower-concentration mono-propylated product.

  • To favor Di-alkylation (1,4-dipropyl-1,4-diazepane): Use at least 2.2 equivalents of propyl bromide and at least 2.2 equivalents of a non-nucleophilic base for every equivalent of 1,4-diazepane. This ensures enough alkylating agent is present to react with both nitrogen atoms.

ComponentRoleRecommended Molar Ratio (for Mono-alkylation)Recommended Molar Ratio (for Di-alkylation)
1,4-Diazepane Nucleophile / Starting Material3.0 - 5.01.0
Propyl Bromide Electrophile / Alkylating Agent1.0> 2.2
Base (e.g., K₂CO₃) Acid Scavenger1.5 - 2.0> 2.2
Solvent (e.g., ACN, DMF) Reaction MediumN/A (Volume-based)N/A (Volume-based)

Table 1: Recommended Stoichiometry for Selective N-Alkylation.

Question 3: What is the role of the base, and which one should I use?

The N-alkylation reaction is a nucleophilic substitution (SN2) that liberates one equivalent of hydrobromic acid (HBr).[3] This acid will protonate any available amine nitrogen, rendering it non-nucleophilic and halting the reaction. The base is crucial for neutralizing this acid as it forms, allowing the reaction to proceed.[5]

  • Recommended Bases: Moderately weak, inorganic bases are ideal. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to neutralize the HBr but generally not strong enough to deprotonate the solvent or cause significant side reactions.

  • Bases to Avoid:

    • Strong, hindered organic amines (e.g., DIPEA, triethylamine): While they can work, they can sometimes complicate purification.

    • Hydroxide bases (NaOH, KOH): In protic solvents, they can promote elimination (E2) side reactions with the propyl bromide.

    • Very strong bases (NaH, tBuOK): These are generally overkill and can deprotonate the secondary amine, potentially altering reactivity in undesirable ways or reacting with the solvent.[5][6]

Question 4: How does solvent choice impact the reaction?

The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents are generally the best choice.[5]

  • Top Choices:

    • Acetonitrile (ACN): Excellent choice. It effectively solvates the cation of the base (e.g., K⁺) while leaving the nucleophilic amine relatively free to react. Its boiling point (82 °C) is suitable for moderate heating.

    • N,N-Dimethylformamide (DMF): Another strong candidate with a higher boiling point (153 °C), allowing for higher reaction temperatures if needed. However, it can be more difficult to remove during workup.[1][5]

  • Acceptable Alternatives:

    • Ethanol: While it is a protic solvent, it can be used. The reaction may be slower compared to aprotic solvents.[1]

  • Solvents to Avoid:

    • Non-polar solvents (Toluene, Hexane): The reactants and intermediate salts have poor solubility, often leading to very slow or incomplete reactions.

    • Protic solvents (Water, Methanol): These can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.

Section 2: Troubleshooting Poor Yields & Byproducts

Question 5: My reaction has stalled, and TLC/LC-MS shows a lot of unreacted starting material. What should I do?

This is a common issue and can usually be resolved by addressing one of the following factors. Use the decision tree below for a logical approach.

troubleshooting_low_conversion start Symptom: Low Conversion (High Starting Material) check_base Is the base adequate? (e.g., K₂CO₃, >1.5 eq.) start->check_base check_temp Is the reaction temperature high enough? check_base->check_temp Yes solution_base Action: Add more base or switch to a stronger base (e.g., Cs₂CO₃). check_base->solution_base No check_time Has the reaction run long enough? check_temp->check_time Yes solution_temp Action: Increase temperature. (e.g., from RT to 60-80 °C). check_temp->solution_temp No check_reagents Are reagents pure and dry? check_time->check_reagents Yes solution_time Action: Continue monitoring for several more hours. check_time->solution_time No solution_reagents Action: Purify reagents. Ensure solvent is anhydrous. check_reagents->solution_reagents No

Caption: Troubleshooting Decision Tree for Low Conversion.

  • Cause 1: Insufficient Base: The generated HBr has neutralized your starting material. Ensure you used at least 1.5 equivalents of a suitable base like K₂CO₃.

  • Cause 2: Low Temperature: Many N-alkylation reactions require heating to overcome the activation energy barrier.[5] If running at room temperature, try heating the reaction to 60-80 °C in acetonitrile.

  • Cause 3: Insufficient Time: These reactions can be slow, sometimes requiring reflux for several hours (12-24 h) to reach completion.[1]

  • Cause 4: Reagent Quality: Ensure your 1,4-diazepane is pure and the propyl bromide has not degraded. Use an anhydrous solvent, as water can interfere with the reaction.

Question 6: I'm getting too much of the di-alkylated (1,4-dipropyl) byproduct. How can I improve selectivity for the mono-alkylated product?

This is the central challenge. Here are the key strategies to favor mono-alkylation:

  • Increase Diazepane Excess: This is the most effective method. Push the molar ratio of diazepane to propyl bromide to 5:1 or even higher.

  • Slow Addition of Alkylating Agent: Instead of adding all the propyl bromide at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of propyl bromide low, further favoring a reaction with the abundant 1,4-diazepane over the less concentrated mono-propylated product.

  • Lower the Reaction Temperature: Lowering the temperature will slow down both the desired first alkylation and the undesired second alkylation. However, since the mono-propylated product is often more nucleophilic, high temperatures can disproportionately accelerate the second reaction. Running the reaction at the lowest temperature that still allows for a reasonable rate can improve selectivity.

  • Use a Bulky Protecting Group: For ultimate control, consider a protection strategy. Protect one nitrogen with a removable group (e.g., Boc), perform the alkylation on the free nitrogen, and then deprotect. This multi-step process offers the highest selectivity at the cost of atom economy and additional synthetic steps.

Question 7: How do I purify the desired this compound from the reaction mixture?

The crude product will likely contain excess 1,4-diazepane, the desired mono-propylated product, and the di-propylated byproduct. Since all are basic amines, a standard aqueous workup is insufficient.

Flash Column Chromatography is the most reliable method.

  • Stationary Phase: Silica gel is standard. However, amines can streak on silica. To prevent this, you can either:

    • Pre-treat the silica by slurrying it in the eluent containing a small amount of triethylamine (~1%).

    • Use commercially available deactivated silica.

  • Mobile Phase (Eluent): A gradient system of a non-polar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol) is typically used. A small amount of triethylamine or ammonium hydroxide is often added to the polar solvent to improve peak shape and prevent product loss on the column. A common starting gradient might be 0-15% Methanol in Dichloromethane, with 1% NH₄OH in the Methanol.

    • Elution Order: The least polar compound, 1,4-dipropyl-1,4-diazepane, will elute first. The desired this compound will elute next. The most polar compound, the unreacted 1,4-diazepane, will elute last or remain on the baseline.

SymptomPotential Cause(s)Recommended Solution(s)
Low or No Conversion Insufficient base, low temperature, poor reagent quality.Add more K₂CO₃, heat to 60-80 °C, ensure anhydrous conditions.
High Di-alkylation Low diazepane:bromide ratio, high temperature, fast addition.Increase diazepane excess (5:1), add propyl bromide slowly, lower temperature.
Multiple Unidentified Spots on TLC Reagent decomposition, side reactions (e.g., elimination).Check purity of propyl bromide, use K₂CO₃ instead of stronger bases, lower temperature.
Product Streaking on Silica TLC/Column Basic nature of amines interacting with acidic silica.Add 1% triethylamine or NH₄OH to the eluent system.

Table 2: Quick Troubleshooting Guide.

Experimental Protocols & Visual Workflows

Protocol 1: Synthesis of this compound (Optimized for Mono-alkylation)
  • Reagent Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-diazepane (5.0 g, 50 mmol, 5 eq.).

  • Solvent and Base Addition: Add anhydrous acetonitrile (40 mL) and powdered potassium carbonate (2.07 g, 15 mmol, 1.5 eq.).

  • Reaction Initiation: Begin vigorous stirring. In a separate vial, dissolve propyl bromide (1.23 g, 0.91 mL, 10 mmol, 1 eq.) in 10 mL of anhydrous acetonitrile.

  • Slow Addition: Add the propyl bromide solution dropwise to the stirring diazepane suspension over a period of 1 hour at room temperature.

  • Heating and Monitoring: After the addition is complete, heat the reaction mixture to 60 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the propyl bromide is consumed (typically 12-18 hours).

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the potassium carbonate and other inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of 0-10% Methanol in Dichloromethane (+1% NH₄OH) to isolate the pure this compound.

Caption: Experimental Workflow for Mono-alkylation.

Visualizing the Core Selectivity Problem

The diagram below illustrates the competing reaction pathways. The primary reaction (top) is desired, but the secondary reaction (bottom) consumes the product to form a byproduct, reducing the overall yield.

reaction_mechanism diazepane 1,4-Diazepane (High Concentration) mono_product This compound (Desired Product) diazepane->mono_product + Propyl Bromide (Primary Reaction) propyl_bromide Propyl Bromide di_product 1,4-Dipropyl-1,4-diazepane (Byproduct) mono_product->di_product + Propyl Bromide (Competing Secondary Reaction)

Caption: Competing Mono- and Di-alkylation Pathways.

By following the guidance, protocols, and troubleshooting logic outlined in this document, researchers can gain better control over the N-alkylation of 1,4-diazepane, leading to higher yields, improved purity, and more reliable synthetic outcomes.

References

Technical Support Center: Purification of 1-Propyl-1,4-diazepane by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of "1-Propyl-1,4-diazepane." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the column chromatography of this N-alkylated diamine. Our approach is rooted in scientific principles and field-proven expertise to ensure the integrity and success of your purification process.

Understanding the Molecule: this compound

This compound is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4. Its structure includes a propyl group attached to one of the nitrogen atoms, rendering it a basic compound with both a secondary and a tertiary amine. This inherent basicity is a critical factor to consider during purification by column chromatography, as it can lead to strong interactions with the stationary phase.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₁₈N₂[1][2]
Molecular Weight142.24 g/mol [1]
StructureA propyl group on a 1,4-diazepane ring[1]
Basicity (pKa)Estimated pKa₁ ~10-11, pKa₂ ~6-7Based on Homopiperazine[3]

The basic nature of this compound, with estimated pKa values in the range of primary and secondary amines, predisposes it to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can result in common chromatographic issues such as peak tailing, irreversible adsorption, and poor separation.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the column chromatography of this compound in a question-and-answer format.

Q1: My this compound is streaking or tailing badly on the silica gel column. What is causing this and how can I fix it?

A1: Peak tailing is the most common issue when purifying basic compounds like this compound on standard silica gel.[4] The primary cause is the strong interaction between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the silica surface. This leads to a non-uniform elution front and a "tailing" peak shape.

Here are several strategies to mitigate this issue:

  • Addition of a Basic Modifier to the Mobile Phase: This is the most common and effective solution. By adding a small amount of a volatile base to your eluent, you can effectively "mask" the acidic silanol groups, preventing your compound from interacting with them.

    • Triethylamine (TEA): A commonly used modifier. A concentration of 0.1-1% (v/v) in your mobile phase is a good starting point.[5]

    • Ammonium Hydroxide: A volatile alternative to TEA that is less likely to remain as a non-volatile residue in your final product. A concentration of 0.1-0.5% of a 28-30% aqueous solution in the mobile phase can be effective.

  • Choice of Stationary Phase:

    • Deactivated Silica Gel: Using a pre-treated, less acidic silica gel can reduce tailing.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic or neutral alumina should be used to avoid strong adsorption.

    • Amine-Functionalized Silica: This specialized stationary phase has amine groups bonded to the silica surface, which creates a more basic environment and significantly reduces tailing of basic analytes.

  • Mobile Phase Composition:

    • Increased Polarity: A more polar solvent system (e.g., higher percentage of methanol in dichloromethane) can help to compete with your compound for binding sites on the silica, leading to faster elution and potentially less tailing. However, this may also reduce the separation of impurities.

Q2: I am not recovering my compound from the column, or the yield is very low. What could be the problem?

A2: Low recovery is often due to irreversible adsorption of the highly basic this compound onto the acidic silica gel.

  • Troubleshooting Steps:

    • Use a Basic Modifier: As mentioned in Q1, adding a base like triethylamine or ammonium hydroxide to your eluent is crucial to prevent your compound from permanently sticking to the column.

    • Switch to a Different Stationary Phase: Consider using basic or neutral alumina, or an amine-functionalized silica gel.

    • Check for Decomposition: While 1,4-diazepane derivatives are generally stable, prolonged exposure to acidic silica gel could potentially lead to degradation. To test for this, you can perform a small-scale stability test by spotting your compound on a TLC plate and letting it sit for an extended period before eluting.

Q3: I am having trouble separating my desired product from a very similar impurity. What strategies can I employ?

A3: Separating closely related impurities requires careful optimization of your chromatographic conditions.

  • Potential Impurities: In the synthesis of this compound, common impurities could include:

    • Starting materials: Unreacted 1,4-diazepane or the propylating agent.

    • Over-alkylation products: Dialkylated 1,4-diazepane.

    • Byproducts from the reaction: Depending on the synthetic route, other side products may be present.

  • Optimization Strategies:

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with small differences in polarity.

    • Fine-tune the Mobile Phase: Small changes in the solvent ratio can have a significant impact on separation. Experiment with different solvent systems (e.g., ethyl acetate/hexanes with a basic modifier, or dichloromethane/methanol with a basic modifier).

    • Column Dimensions: A longer and narrower column will provide better resolution.

    • Sample Loading: Overloading the column can lead to poor separation. As a general rule, the amount of sample loaded should be 1-5% of the weight of the stationary phase.

Experimental Protocol: Purification of this compound

This protocol provides a starting point for the purification of this compound using normal-phase column chromatography with a basic modifier.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) or Ammonium Hydroxide (28-30% aqueous solution)

  • Glass chromatography column

  • Sand

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Step-by-Step Methodology:

  • TLC Analysis of the Crude Mixture:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a solvent system that gives good separation of your desired product from impurities. A good starting point is a mixture of DCM and MeOH (e.g., 95:5 or 90:10) with the addition of 0.5% TEA or ammonium hydroxide.

    • Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).

    • The ideal solvent system should give your product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the chosen mobile phase (the less polar starting solvent if using a gradient).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes.

    • If using a gradient, start with the less polar solvent system and gradually increase the polarity by adding more of the more polar solvent.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Fraction Analysis and Product Isolation:

    • Spot each fraction on a TLC plate and develop it in the same solvent system used for the initial analysis.

    • Identify the fractions containing your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualization of the Troubleshooting Workflow

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solution_tailing -> end; solution_recovery -> end; solution_separation -> end; } dot Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: HPLC Methods for Assessing the Purity of 1-Propyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-Propyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing robust and reliable HPLC methods for purity assessment of this compound. As a saturated aliphatic diamine, this compound presents a unique set of analytical challenges that standard reversed-phase HPLC methods may not adequately address. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to help you navigate method development, troubleshoot common issues, and ensure the scientific integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions and strategic considerations for developing a purity method for this compound.

Q1: What are the primary challenges in analyzing this compound by HPLC?

A1: The analysis of this compound is challenging due to three core molecular properties:

  • High Polarity: The aliphatic cyclic amine structure makes the molecule highly polar. This results in poor retention on traditional non-polar stationary phases like C18 and C8, often causing the analyte to elute at or near the void volume of the column.[1]

  • Basic Nature: As a diamine, the molecule is basic and will be protonated (positively charged) in typical acidic-to-neutral mobile phases. This positive charge leads to strong electrostatic interactions with residual, negatively charged silanol groups on the surface of silica-based columns, causing significant peak tailing.[2][3]

  • Lack of a UV Chromophore: The molecule is fully saturated and lacks aromatic rings or conjugated double bonds, meaning it does not absorb UV light. This makes detection by standard UV-Vis detectors highly insensitive or impossible.[4]

Q2: Which HPLC column and separation mode should I start with?

A2: Your choice of column and separation mode is critical. A standard C18 column is likely to perform poorly without significant mobile phase modification. You have two primary strategic options:

  • Option A: Modified Reversed-Phase (RP) HPLC: This involves using a C18 or C8 column but modifying the mobile phase to overcome the challenges. This is often achieved by adding an ion-pairing agent (e.g., a long-chain alkyl sulfonate like 1-heptanesulfonic acid) to the mobile phase.[5][6] The ion-pairing agent forms a neutral complex with the protonated analyte, increasing its hydrophobicity and retention on the RP column.[7]

  • Option B: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the superior choice for highly polar compounds.[1][8] This technique uses a polar stationary phase (such as bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (>70% acetonitrile).[9][10] The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar molecules.[11]

FeatureModified Reversed-Phase (Ion-Pair)HILIC
Principle Analyte forms a neutral ion-pair, which is retained on a non-polar C18/C8 phase.Polar analyte partitions into a water layer on a polar stationary phase.
Stationary Phase C18, C8 (preferably end-capped)Bare Silica, Amide, Diol, Zwitterionic
Mobile Phase High aqueous content with an ion-pairing agent (e.g., alkyl sulfonate) and buffer.High organic content (>70% ACN) with a small amount of aqueous buffer.
Pros Uses common, well-understood columns.Excellent retention for polar analytes; MS-friendly mobile phases.
Cons Ion-pairing agents can be difficult to remove from the column and can suppress MS signals.Requires careful equilibration; sensitive to water content in the sample diluent.
Q3: My compound is not UV-active. What detector should I use?

A3: Since this compound lacks a chromophore, a standard UV detector is not suitable. You should consider one of the following universal or near-universal detection methods:

  • Mass Spectrometry (MS): This is the preferred method. An electrospray ionization (ESI) source in positive ion mode will readily detect the protonated analyte. MS provides not only quantification but also mass confirmation of the parent peak and any impurities, which is invaluable for purity analysis.[12][13][14] It is highly sensitive and selective.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that work by nebulizing the mobile phase, evaporating the solvent, and measuring the light scattered by or the charge carried by the remaining non-volatile analyte particles. They are suitable for non-volatile analytes but require volatile mobile phase buffers (e.g., ammonium formate or acetate).

  • Refractive Index (RI) Detector: RI detection is a universal option but suffers from low sensitivity and is incompatible with gradient elution, making it unsuitable for complex purity analyses.

  • Pre-column Derivatization: This involves reacting the amine with a tagging agent that imparts strong UV absorbance or fluorescence, such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl).[4][15] This adds complexity to the sample preparation but allows the use of highly sensitive UV or fluorescence detectors.[16]

Q4: What are the potential impurities I should be looking for?

A4: Impurities in this compound are typically process-related, originating from the synthesis, or degradation products.[17] Common impurities to consider include:

  • Starting Materials: Unreacted 1,4-diazepane.

  • Reaction Byproducts: Over-alkylation products (e.g., 1,4-Dipropyl-1,4-diazepane) or byproducts from side reactions. The synthesis of related diazepanes often yields mono-, di-, and tri-alkylated species.[18]

  • Degradation Products: Amines can be susceptible to oxidation over time. Your stability studies should monitor for the appearance of new peaks.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method development and routine analysis.

Q1: Issue: My main peak shows severe tailing on a C18 column.

A1: Explanation & Solution

Peak tailing for basic compounds like this compound is a classic sign of secondary interactions with the column's stationary phase.[3] The protonated amine groups on your analyte are interacting electrostatically with ionized, acidic silanol groups (Si-O⁻) on the silica surface.[19] This leads to a portion of the analyte being more strongly retained, resulting in a "tail."

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Adjust the pH of your aqueous mobile phase to between 2.5 and 3.0 using an acid like formic acid or trifluoroacetic acid (TFA). At this low pH, the vast majority of surface silanol groups are protonated (Si-OH) and neutral, which minimizes the unwanted electrostatic interaction.[2]

  • Add a Sacrificial Base: Introduce a small, competing base like triethylamine (TEA) into the mobile phase at a concentration of around 0.1%. The protonated TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[2] Note that TEA is not MS-friendly.

  • Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 50 mM) can help to saturate the silanol sites and improve peak shape.[2]

  • Use a Modern, End-Capped Column: Switch to a high-purity silica column that has been thoroughly "end-capped." End-capping is a process where residual silanol groups are chemically bonded with a small silylating agent to make them inert.[19] Columns specifically marketed as suitable for basic compounds are ideal.

  • Consider a HILIC Column: As mentioned in the FAQ, switching to HILIC mode is often the most effective solution, as the retention mechanism is completely different and less prone to these specific secondary interactions.[1]

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// Connections Start -> Check_pH; Check_pH -> Lower_pH [label="No"]; Check_pH -> Check_Column [label="Yes"]; Lower_pH -> Resolved; Check_Column -> Switch_Column [label="No"]; Check_Column -> Try_IonPair [label="Yes"]; Switch_Column -> Resolved; Try_IonPair -> Add_IonPair [label="Yes"]; Try_IonPair -> Switch_Mode [label="No"]; Add_IonPair -> Resolved; Switch_Mode -> Resolved; } dot Caption: A decision tree for troubleshooting peak tailing.

Q2: Issue: My analyte shows little to no retention on a C18 column.

A2: Explanation & Solution

This is a classic problem for small, polar molecules in reversed-phase chromatography. The propyl group on this compound does not provide enough hydrophobicity for significant interaction with the C18 stationary phase, causing it to travel with the mobile phase front and elute in the void volume.

Troubleshooting Steps:

  • Use a Highly Aqueous Mobile Phase: Start with a mobile phase containing a very low percentage of organic solvent (e.g., 95-98% aqueous buffer). This maximizes the "hydrophobic effect" and may provide some retention.

  • Implement Ion-Pairing Reversed-Phase: This is the most common solution within the RP framework. Add an ion-pairing reagent like sodium 1-heptanesulfonate to your aqueous mobile phase.[5][20] The sulfonate's long alkyl chain will associate with the C18 phase, while its negatively charged head group forms an ion pair with your protonated analyte, effectively "holding" it on the column for longer.

  • Switch to HILIC: This is the most direct and often most effective solution. The polar nature of your analyte is an advantage in HILIC, where it will be well-retained on a polar stationary phase.[9][10] A gradient starting with high acetonitrile (e.g., 95%) and increasing the aqueous portion will elute the analyte.

Q3: Issue: My retention times are drifting or unstable.

A3: Explanation & Solution

Retention time instability can compromise the reliability of your method. The causes are often related to the mobile phase or column equilibration.

Troubleshooting Steps:

  • Check Mobile Phase pH Stability: If you are operating at a pH close to the pKa of your buffer or analyte, small changes in pH can cause large shifts in retention. Ensure your buffer has sufficient capacity (at least 10-20 mM) and is operated within +/- 1 pH unit of its pKa.

  • Ensure Proper Column Equilibration: This is especially critical for HILIC and ion-pairing methods. The stationary phase surface needs to fully equilibrate with the mobile phase additives. For ion-pairing, this may require flushing the column with the mobile phase for 30-60 minutes. For HILIC, the water layer on the stationary phase needs to stabilize, which can take 15-20 column volumes.[10]

  • Control Column Temperature: Use a thermostatted column compartment. Even small fluctuations in lab temperature can affect mobile phase viscosity and retention times.

  • Prepare Fresh Mobile Phase: Buffers, especially at low concentrations and neutral pH, can support microbial growth over time, which can alter their composition. Prepare fresh mobile phase daily.

Part 3: Experimental Protocols

These protocols provide a starting point for your method development efforts.

Protocol 1: Method Development for Reversed-Phase HPLC with Ion-Pairing

This protocol is designed for use with MS or ELSD/CAD detection, using volatile mobile phases.

  • Column Selection: Start with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B (Organic): Acetonitrile.

    • Ion-Pairing Reagent: Add a volatile ion-pairing agent like heptafluorobutyric acid (HFBA) to Mobile Phase A at a concentration of 5 mM. HFBA is an effective ion-pair agent that is compatible with MS.[6]

  • Initial HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Sample Diluent: 50:50 Acetonitrile:Water.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 50% B

      • 15-17 min: 50% to 95% B (column wash)

      • 17-18 min: 95% to 5% B (return to initial)

      • 18-25 min: 5% B (re-equilibration)

  • Optimization:

    • Adjust the gradient slope to improve the separation of impurities.

    • If peak shape is still poor, try a different volatile ion-pairing agent or adjust its concentration.

    • Optimize the pH to balance retention and peak shape.

Protocol 2: Method Development for HILIC

This protocol is inherently compatible with MS detection.

  • Column Selection: Start with a HILIC column containing a bare silica or amide stationary phase (e.g., 150 mm x 2.1 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

    • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.

  • Initial HPLC Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Sample Diluent: 90:10 Acetonitrile:Water with 0.1% Formic Acid. Crucially, the sample diluent must be similar in composition to the initial mobile phase to avoid peak distortion.

    • Gradient Program:

      • 0-2 min: 95% B

      • 2-12 min: 95% to 60% B

      • 12-14 min: 60% to 95% B (return to initial)

      • 14-20 min: 95% B (re-equilibration)

  • Optimization:

    • Adjust the starting percentage of Acetonitrile (%B) to control retention. Higher %B increases retention.

    • Modify the gradient slope to resolve closely eluting impurities.

    • Adjusting the buffer concentration (5-20 mM) or pH can alter selectivity.

dot graph "Method_Selection_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Purity Analysis of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detector [label="What detector is available?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; MS_Detector [label="Mass Spectrometer (MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Non_MS_Detector [label="UV/FLD or ELSD/CAD", fillcolor="#F1F3F4", fontcolor="#202124"]; HILIC_Path [label="Primary Path: HILIC\n(See Protocol 2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RP_Path_MS [label="Secondary Path: RP with\nVolatile Ion-Pair (HFBA)\n(See Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="Is derivatization feasible?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; RP_Path_NonMS [label="Primary Path: RP with\nNon-Volatile Ion-Pair\n(Alkyl Sulfonate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deriv_Path [label="Action: Derivatize with\nOPA or FMOC, then use\nstandard RP-HPLC.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Optimized Method", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Start -> Detector; Detector -> MS_Detector [label=" "]; Detector -> Non_MS_Detector [label=" "]; MS_Detector -> HILIC_Path; MS_Detector -> RP_Path_MS; HILIC_Path -> Success; RP_Path_MS -> Success; Non_MS_Detector -> Derivatization; Derivatization -> Deriv_Path [label="Yes"]; Derivatization -> RP_Path_NonMS [label="No"]; Deriv_Path -> Success; RP_Path_NonMS -> Success; } dot Caption: A workflow for selecting an appropriate HPLC method.

References

Removal of unreacted starting materials from "1-Propyl-1,4-diazepane"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1-Propyl-1,4-diazepane

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the synthesis and purification of this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is impure after synthesis. What are the likely contaminants?

A1: The most common impurities are unreacted starting materials. These typically include 1,4-diazepane and the propylating agent used, such as 1-bromopropane or propyl tosylate. Side products from over-alkylation (resulting in a quaternary ammonium salt) or hydrolysis of the alkylating agent can also be present.

Q2: Why is my product a different color than expected?

A2: Amines, including this compound, can be susceptible to air oxidation over time, which can lead to the formation of colored impurities.[1][2] Additionally, impurities from starting materials or side reactions can also impart color. Proper storage under an inert atmosphere and purification can often resolve this issue.

Q3: I'm having trouble separating my product from the starting diamine using column chromatography on silica gel. Why is this happening?

A3: The basic nature of amines leads to strong interactions with the acidic silanol groups on the surface of standard silica gel.[3][4] This can cause significant streaking, poor separation, and even irreversible adsorption of your product onto the column.

Q4: Can I use distillation to purify this compound?

A4: Distillation can be an effective method, particularly for removing less volatile impurities. However, if the boiling points of your product and impurities are close, fractional distillation under reduced pressure may be necessary.[1][5] It's crucial to know the boiling points of all components in your mixture to assess the feasibility of this method.

Troubleshooting Guide: Removal of Unreacted Starting Materials

Scenario 1: Presence of Unreacted 1,4-Diazepane

Unreacted 1,4-diazepane is a common impurity due to incomplete reaction or the use of an excess of the diamine to prevent di-propylation. Its removal is critical for obtaining a pure final product.

Underlying Principle: Acid-Base Extraction

The key to separating this compound from 1,4-diazepane lies in the basicity of the amine functional groups. Both compounds are bases and can be protonated by an acid to form water-soluble ammonium salts.[6][7][8] This allows for their extraction from an organic solvent into an aqueous acidic solution, leaving non-basic organic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting the free amine back into an organic solvent.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or diethyl ether.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). It is recommended to perform this extraction three times to ensure all amine compounds are protonated and transferred to the aqueous layer.

  • Separation of Layers: Combine the aqueous acidic extracts. The organic layer now contains any neutral organic impurities.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a strong base, such as 2 M NaOH, with stirring until the solution is basic (pH > 12, check with pH paper). This deprotonates the ammonium salts, regenerating the free amines.[9]

  • Back Extraction: Extract the now basic aqueous solution with a fresh portion of organic solvent (e.g., DCM) three times. The purified amines will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the purified amine mixture.

Scenario 2: Presence of Unreacted 1-Bromopropane

Excess 1-bromopropane is often used to drive the alkylation reaction to completion. Being a volatile and relatively non-polar compound, its removal requires different strategies than for the unreacted diamine.

Underlying Principle: Physical Property Differences

1-Bromopropane has a significantly lower boiling point (71 °C) compared to this compound.[10][11][12][13][14] This large difference in volatility makes distillation an excellent choice for its removal. Additionally, its limited water solubility allows for removal by aqueous washes.

  • Simple Distillation: If the crude product is a liquid, simple distillation can be performed. Gently heat the crude mixture. The more volatile 1-bromopropane will distill first.

  • Vacuum Distillation: To avoid potential decomposition of the amine at higher temperatures, distillation under reduced pressure is recommended. This will lower the boiling points of all components, allowing for separation at a lower temperature.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent.

  • Aqueous Extraction: Wash the organic solution with water or brine in a separatory funnel. This will help to remove any water-soluble byproducts and traces of 1-bromopropane.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

Expert Tip: A combination of an aqueous wash followed by distillation will be the most effective method for removing both unreacted 1-bromopropane and any potential hydrolysis byproducts like propanol.[15][16][17]

Advanced Purification: Column Chromatography

When distillation and extraction are insufficient to achieve the desired purity, column chromatography is a powerful alternative. However, as mentioned, the basicity of amines poses a challenge with standard silica gel.

Underlying Principle: Mitigating Acid-Base Interactions

To achieve successful separation of amines on silica gel, the acidic nature of the stationary phase must be neutralized or the interaction of the basic amine with the silica must be minimized. This can be accomplished in two primary ways:

  • Mobile Phase Modification: Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent system. The triethylamine acts as a competing base, effectively "capping" the acidic sites on the silica gel and allowing the amine product to elute more symmetrically.[4][18]

  • Use of a Modified Stationary Phase: Employing an amine-functionalized silica gel or basic alumina as the stationary phase provides a non-acidic environment, which prevents the strong interactions that cause peak tailing and poor separation.[4][19][20]

  • Column Packing: Pack a column with standard silica gel using your chosen eluent system (e.g., a hexane/ethyl acetate gradient) containing 0.5% triethylamine.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Run the column with the triethylamine-modified eluent, gradually increasing the polarity to elute the compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The volatile triethylamine will be removed along with the eluent.

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compoundC8H18N2142.24[21]Not readily availableSoluble in polar organic solvents.[22]
1,4-DiazepaneC5H12N2100.16[23][24]168-170[23]Soluble in polar solvents.[23]
1-BromopropaneC3H7Br122.99[12][13]71[10][12][14]Slightly soluble in water (2.5 g/L at 20°C).[10][13]

Visual Workflow

Purification_Workflow start Crude this compound check_impurities Identify Major Impurity start->check_impurities unreacted_diamine Unreacted 1,4-Diazepane check_impurities->unreacted_diamine Diamine unreacted_halide Unreacted 1-Bromopropane check_impurities->unreacted_halide Propyl Bromide both_impurities Both Impurities Present check_impurities->both_impurities Both acid_base_extraction Acid-Base Extraction unreacted_diamine->acid_base_extraction distillation Distillation unreacted_halide->distillation sequential_purification Sequential Purification: 1. Distillation 2. Acid-Base Extraction both_impurities->sequential_purification check_purity Check Purity (TLC, GC, NMR) acid_base_extraction->check_purity distillation->check_purity sequential_purification->check_purity column_chromatography Column Chromatography (Modified Mobile Phase or Stationary Phase) check_purity->column_chromatography Further Purification Needed pure_product Pure this compound check_purity->pure_product Purity Acceptable column_chromatography->pure_product

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Synthesis of 1-Propyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Propyl-1,4-diazepane. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the common challenges encountered during synthesis, providing in-depth, evidence-based solutions to help you optimize your reaction yield, purity, and scalability.

Overview of Synthetic Strategies

This compound (CAS 3619-74-7) is a valuable heterocyclic building block in pharmaceutical research, often serving as an intermediate for more complex molecules.[1][2] The core structure consists of a seven-membered diazepane ring with a propyl group on one nitrogen and a secondary amine on the other. This differential substitution is key to its utility but also presents the primary challenge in its synthesis: achieving selective mono-N-alkylation.

The most prevalent synthetic routes are:

  • Direct N-Alkylation: A nucleophilic substitution reaction between 1,4-diazepane and a propyl electrophile.

  • Reductive Amination: A two-step, one-pot reaction involving the condensation of 1,4-diazepane with propanal, followed by in-situ reduction.

This guide will focus primarily on the direct N-alkylation method due to its widespread use and will address reductive amination as a viable alternative.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted to directly address the practical issues you may face in the lab.

Q1: My reaction yield for the direct N-alkylation of 1,4-diazepane is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield in this synthesis is a common problem often stemming from a combination of factors including incomplete reaction, side product formation, and suboptimal reaction conditions. Let's break down the key variables.

Causality: The reaction is a classic SN2 nucleophilic substitution. The secondary amine of 1,4-diazepane attacks the electrophilic carbon of the propylating agent. The efficiency of this process is highly dependent on the nucleophilicity of the amine, the quality of the leaving group on the propyl chain, the choice of base, and the solvent system.

Troubleshooting Steps:

  • Evaluate Your Alkylating Agent: The leaving group's ability to depart is critical.

    • Propyl bromide is a good starting point, offering a balance of reactivity and cost.

    • Propyl iodide is more reactive (iodide is an excellent leaving group) and can increase reaction rates, but it is more expensive and less stable.

    • Propyl tosylate is also highly effective and can be a good alternative to halides.[1]

    Alkylating AgentRelative ReactivityKey Considerations
    n-Propyl ChlorideLowRequires harsher conditions (higher temp/pressure)
    n-Propyl BromideModerateGood balance of reactivity and cost
    n-Propyl IodideHighFaster reaction, but higher cost and potential instability
    n-Propyl TosylateHighExcellent leaving group, clean reaction profile
  • Optimize the Base and Solvent System: The base deprotonates the amine, increasing its nucleophilicity. The solvent must facilitate the interaction between the polar amine and the often less polar alkylating agent.

    • Base Selection: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is preferred. Using an amine base (e.g., triethylamine) can compete in the reaction. The choice of base and solvent can significantly impact regioselectivity.[3][4]

    • Solvent Choice: Polar aprotic solvents like Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are excellent choices as they solvate the cation from the base, leaving the anion more reactive, and do not interfere with the SN2 mechanism.[1] Ethanol can also be used, but as a protic solvent, it may slightly reduce the nucleophilicity of the amine through hydrogen bonding.

  • Control the Temperature: The reaction often requires heating to proceed at a reasonable rate. Refluxing for several hours (12-24h) is typical.[1] Monitor the reaction by TLC or LC-MS to determine the optimal time and avoid decomposition.

Q2: My final product is contaminated with a significant amount of a higher molecular weight impurity. How do I prevent this?

Answer: This is the most common issue in this synthesis. The impurity is almost certainly 1,4-dipropyl-1,4-diazepane , the result of over-alkylation.

Causality: After the first propyl group is added to form the desired product, the second nitrogen atom (at the 4-position) is still a secondary amine and remains nucleophilic.[1] It can react with another molecule of the propylating agent to form the di-substituted byproduct.

Strategies for Minimizing Over-Alkylation:

  • Stoichiometric Control (Most Critical): Use a molar excess of 1,4-diazepane relative to the propylating agent. A ratio of 2:1 to 3:1 (diazepane:propyl halide) is a good starting point. This ensures the propylating agent is more likely to encounter an unreacted diazepane molecule than a mono-propylated one.

  • Slow Addition: Add the propylating agent dropwise to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant starting material.

  • Lower Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can sometimes increase selectivity, as the activation energy for the second alkylation may be slightly higher.

The diagram below illustrates the desired reaction pathway versus the over-alkylation side reaction.

G Diazepane 1,4-Diazepane MonoPropyl This compound (Desired Product) Diazepane->MonoPropyl + Propyl-X (k1) Goal Goal: Maximize k1, Minimize k2 Use excess 1,4-Diazepane PropylHalide Propyl-X PropylHalide2 Propyl-X DiPropyl 1,4-Dipropyl-1,4-diazepane (Side Product) MonoPropyl->DiPropyl + Propyl-X (k2)

Caption: Reaction pathway showing desired mono-alkylation vs. undesired di-alkylation.

Q3: Should I consider reductive amination instead of direct alkylation?

Answer: Yes, reductive amination is an excellent and powerful alternative, often providing higher selectivity and milder reaction conditions. It is a cornerstone of amine synthesis in the pharmaceutical industry.[5]

Mechanism: The reaction proceeds in two stages:

  • Imine/Enamine Formation: 1,4-diazepane reacts with propanal (propionaldehyde) to form an intermediate iminium ion or enamine.

  • Reduction: A selective reducing agent, added in the same pot, reduces this intermediate to the final alkylated amine.

Advantages over Direct Alkylation:

  • Higher Selectivity: By carefully controlling the stoichiometry of propanal (using ~1 equivalent), you can significantly suppress over-alkylation.

  • Milder Conditions: The reaction is often run at room temperature.

  • Less Hazardous Reagents: Avoids the use of potentially toxic alkyl halides.

Recommended Reducing Agents:

  • Sodium triacetoxyborohydride (STAB): Mild, selective, and tolerant of slightly acidic conditions which favor iminium ion formation. It is often the reagent of choice.

  • Sodium cyanoborohydride (NaBH₃CN): Also very effective, but highly toxic (releases HCN in acid).

  • Sodium borohydride (NaBH₄): Can be used, but it can also reduce the starting aldehyde if not managed carefully. It is often used in protic solvents like methanol or ethanol.[6]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Diazepane 1,4-Diazepane Iminium Iminium Ion Intermediate Diazepane->Iminium + Propanal Propanal Propanal->Iminium Product This compound Iminium->Product Reduction Reducer [Reducing Agent] e.g., STAB Reducer->Product

Caption: Workflow for the reductive amination synthesis pathway.

Q4: What is the best procedure for work-up and purification?

Answer: Proper work-up and purification are essential to isolate a clean product, especially given the presence of unreacted starting material and the di-propylated side product.

Step-by-Step Purification Protocol:

  • Quench and Solvent Removal: After confirming reaction completion, cool the mixture. If a solid base like K₂CO₃ was used, filter it off. Remove the organic solvent (e.g., ACN, DMF) under reduced pressure.

  • Aqueous Work-up:

    • Dissolve the residue in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Wash the organic layer with water or brine to remove any remaining inorganic salts or highly polar impurities.

  • Acid-Base Extraction (Key Step for Separation):

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). All amine-containing compounds (starting material, product, and byproduct) will be protonated and move into the aqueous layer, leaving non-basic impurities behind.

    • Wash the acidic aqueous layer with DCM or EtOAc to remove any remaining non-polar impurities.

    • Carefully basify the aqueous layer with a strong base (e.g., 2M NaOH) to pH > 12 while cooling in an ice bath. This deprotonates the amines, making them soluble in organic solvents again.

    • Extract the now basic aqueous layer multiple times with DCM or EtOAc.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • Final Purification (If Necessary):

    • Flash Column Chromatography: This is the most effective method to separate the desired mono-propylated product from the more non-polar di-propylated byproduct and the more polar unreacted diazepane. A gradient of DCM/Methanol or EtOAc/Heptane with a small amount of triethylamine (to prevent streaking) is a good starting point.

    • Salt Formation: As an alternative to chromatography, the product can be converted to its hydrochloride or tosylate salt, which can often be purified by recrystallization.[1][7]

This entire workflow can be visualized as follows:

G Start Crude Reaction Mixture Filter Filter Solid Base (if applicable) Start->Filter Concentrate Remove Solvent (Rotovap) Filter->Concentrate Dissolve Dissolve in DCM/EtOAc Concentrate->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash Basify Basify Aqueous Layer (2M NaOH, pH > 12) AcidWash->Basify Extract Extract with DCM/EtOAc Basify->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Purification Dry->Purify Chromatography Flash Chromatography Purify->Chromatography Option 1 Salt Salt Formation & Recrystallization Purify->Salt Option 2 Final Pure this compound Chromatography->Final Salt->Final

Caption: A typical experimental workflow for purification.

References

Troubleshooting low conversion rates in diazepane alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diazepane Alkylation

Introduction

The N-alkylation of the diazepane scaffold is a cornerstone reaction in medicinal chemistry, enabling the synthesis of a diverse range of neurologically active compounds, including the well-known drug diazepam. Despite its utility, achieving high conversion rates in these reactions can be challenging. Researchers frequently encounter issues such as stalled reactions, low yields, and the formation of complex side products.

This guide provides a structured, in-depth approach to troubleshooting low conversion rates in diazepane alkylation. By understanding the causality behind experimental choices, researchers can systematically diagnose issues and optimize their reaction conditions for success.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

Q1: Why is my diazepane alkylation showing low or no conversion?

Low conversion is a common issue that can typically be traced back to one of four key areas: (1) ineffective deprotonation of the diazepane nitrogen, (2) suboptimal reaction conditions (solvent and temperature), (3) the nature of the reactants (steric hindrance and alkylating agent reactivity), or (4) degradation of reagents due to atmospheric moisture.

A systematic evaluation of each of these factors is the most effective way to identify and resolve the root cause of poor reaction performance. Often, the problem lies with the base being too weak to deprotonate the nitrogen atom efficiently, which is the necessary first step for nucleophilic attack on the alkylating agent.[1][2]

Q2: How does my choice of base impact the reaction, and which one should I use?

The base is arguably the most critical component in the reaction, as its role is to deprotonate the nitrogen atom of the diazepane ring, rendering it nucleophilic. If the base is not strong enough, this initial deprotonation step will not occur, and the reaction will fail.[2]

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N): These are often suitable for simple, unhindered amines or highly reactive alkylating agents.[1][3] Potassium carbonate (K₂CO₃) is a common choice for many standard alkylations.[3][4] However, the nitrogen atoms in a diazepane ring, particularly those adjacent to a carbonyl group (lactam nitrogens), can be significantly less basic and require a stronger base for effective deprotonation.

  • Strong Bases (e.g., NaH, KOtBu, BuLi): For less reactive amines or when the nitrogen is part of a lactam system, a much stronger base is required.[1][5] Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are excellent choices that can effectively deprotonate even weakly acidic N-H bonds.[1][6] It is critical to use these bases under strictly anhydrous (moisture-free) conditions, as they react violently with water, which would quench the base and stall the reaction.[2]

  • Choosing the Right Base: Start with a moderately weak base like K₂CO₃ if your substrate is simple. If no or low conversion is observed, switch to a stronger base like NaH. Ensure the pKa of the base's conjugate acid is significantly higher than the pKa of the N-H bond you intend to deprotonate.[2]

Q3: What is the optimal solvent and temperature for my reaction?

Solvent and temperature are intrinsically linked and play a major role in reaction kinetics and side product formation.

  • Solvents: The ideal solvent for N-alkylation is typically a polar aprotic solvent. These solvents can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile.

    • Recommended Solvents: Dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are excellent choices for SN2 reactions like N-alkylation.[1] DMF is particularly common and effective.[4][5]

    • Solvents to Avoid: Protic solvents like water or ethanol can interfere with the reaction by protonating the deprotonated amine or reacting with strong bases and alkylating agents.

  • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1]

    • Starting Point: Room temperature is a good starting point, but if the reaction is sluggish (as monitored by TLC or LC-MS), gradually increasing the temperature is recommended.

    • Typical Range: A temperature of 80 °C is often effective for these reactions.[3][7]

    • Caution: Excessively high temperatures can lead to decomposition of the reactants or promote side reactions, such as elimination of the alkyl halide to form an alkene.[1][8]

Q4: My starting material is sterically hindered. How can I improve the yield?

Steric hindrance, where bulky chemical groups near the reaction site physically block the approach of the alkylating agent, is a major cause of low conversion.[9][10][11][12]

  • Impact: Bulky substituents on either the diazepane ring or the alkylating agent can dramatically slow down the reaction rate. For SN2 reactions, the order of reactivity for alkyl halides is CH₃X > 1° > 2°. Tertiary (3°) alkyl halides are generally unsuitable for SN2 reactions due to extreme steric hindrance and will primarily lead to elimination side products.[10]

  • Strategies to Overcome Hindrance:

    • Increase Reaction Time and/or Temperature: Allowing the reaction to run for longer (e.g., 24-48 hours) or increasing the temperature can provide the necessary energy to overcome the activation barrier.[1]

    • Use a More Reactive Alkylating Agent: If using an alkyl chloride, switching to an alkyl bromide or, even better, an alkyl iodide or triflate can significantly increase the reaction rate. The leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻.

    • Alternative Methods: For particularly challenging cases, consider alternative synthetic routes that avoid direct alkylation, such as the Mitsunobu reaction or Buchwald-Hartwig amination.[9]

Q5: I'm observing multiple products. What are the likely side reactions and how can I minimize them?

The formation of multiple products reduces the yield of the desired compound and complicates purification.

  • Over-alkylation: Diazepanes have two nitrogen atoms, and it's possible for both to be alkylated, leading to di-substituted or even quaternary ammonium salt products.[8][13]

    • Control: To favor mono-alkylation, use a slight excess (1.0-1.2 equivalents) of the diazepane starting material relative to the alkylating agent.

  • Elimination (E2 Reaction): This is a common side reaction, especially with secondary or tertiary alkyl halides or when using strong, bulky bases.[8][10] The base abstracts a proton from the carbon adjacent to the halide, forming an alkene.

    • Minimization: Use a primary alkyl halide whenever possible. Avoid excessively high temperatures and consider using a non-bulky base if elimination is a major issue.

  • Hydrolysis: If moisture is present in the reaction, particularly when using strong bases, it can lead to the hydrolysis of the lactam ring in the diazepane structure, opening the ring and forming undesired byproducts.[2][[“]]

    • Prevention: Always use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Systematic Troubleshooting Workflow

This workflow provides a logical path to diagnose and solve low conversion issues.

TroubleshootingWorkflow Start Low Conversion Observed Check_Purity 1. Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Base 2. Evaluate Base Strength & Handling Start->Check_Base Check_Conditions 3. Optimize Reaction Conditions (Solvent/Temp) Start->Check_Conditions Check_Reactants 4. Assess Reactant Structure (Sterics/Leaving Group) Start->Check_Reactants Sol_Purity Use purified/fresh reagents. Ensure anhydrous conditions. Check_Purity->Sol_Purity Sol_Base_Weak Base too weak? Check_Base->Sol_Base_Weak Sol_Base_Handling Improper handling? Check_Base->Sol_Base_Handling Sol_Conditions_Temp Temperature too low? Check_Conditions->Sol_Conditions_Temp Sol_Conditions_Solvent Incorrect solvent? Check_Conditions->Sol_Conditions_Solvent Sol_Reactants_Sterics Steric hindrance an issue? Check_Reactants->Sol_Reactants_Sterics Sol_Reactants_LG Poor leaving group? Check_Reactants->Sol_Reactants_LG Use_Stronger_Base Switch to NaH, KOtBu Sol_Base_Weak->Use_Stronger_Base Yes Use_Anhydrous Use anhydrous technique under inert gas (N2/Ar) Sol_Base_Handling->Use_Anhydrous Yes Increase_Temp Increase temperature (e.g., 80-100 °C) Sol_Conditions_Temp->Increase_Temp Yes Change_Solvent Switch to polar aprotic (DMF, DMSO) Sol_Conditions_Solvent->Change_Solvent Yes Increase_Time Increase reaction time. Consider alternative route. Sol_Reactants_Sterics->Increase_Time Yes Change_Alkyl_Halide Switch from R-Cl to R-Br or R-I Sol_Reactants_LG->Change_Alkyl_Halide Yes

Caption: Systematic workflow for troubleshooting low conversion in diazepane alkylation.

Key Parameter Optimization Summary

ParameterRecommendationPotential Issue if Ignored
Base Use a base strong enough to deprotonate the N-H. Start with K₂CO₃; escalate to NaH or KOtBu if needed.Incomplete or no deprotonation, leading to no reaction.[1][2]
Solvent Use a polar aprotic solvent such as DMF, DMSO, or ACN.Slow reaction rates; potential side reactions with protic solvents.[1]
Temperature Start at RT, then increase to 60-100 °C if the reaction is slow.Reaction may be too slow at low temperatures; decomposition or elimination at high temperatures.[1][7]
Alkylating Agent Use primary alkyl halides (R-I > R-Br > R-Cl). Avoid tertiary halides.Slow reaction with poor leaving groups (R-Cl); elimination is favored with hindered halides.[10]
Atmosphere Use an inert atmosphere (N₂ or Ar), especially with strong, moisture-sensitive bases like NaH.Quenching of the base by atmospheric moisture, stopping the reaction.[2]
Concentration Typical concentrations range from 0.1 M to 0.5 M.Overly dilute conditions may slow the reaction; high concentrations can sometimes lead to side products.

General Protocol for N-Alkylation of a Diazepane Derivative

This protocol provides a robust starting point for the N-alkylation of a diazepane using sodium hydride, a strong base suitable for deprotonating lactam nitrogens.

Materials:

  • Diazepane derivative (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkyl Halide (e.g., benzyl bromide) (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, septa, nitrogen/argon line

Procedure:

  • Preparation: Dry all glassware in an oven ( >100 °C) for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reagent Setup: To a dry, nitrogen-flushed round-bottom flask, add the diazepane derivative (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (to make a ~0.2 M solution).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 equiv) portion-wise. Caution: NaH reacts with moisture to produce flammable hydrogen gas. Allow the mixture to stir at 0 °C for 30-60 minutes. You should observe gas evolution ceasing as the deprotonation completes.

  • Alkylation: While maintaining the temperature at 0 °C, add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Gentle heating (e.g., to 50 °C) may be required if the reaction is slow.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired N-alkylated diazepane.

References

Technical Support Center: Managing Di-Propylated Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the formation of di-propylated byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with over-alkylation during propylation reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic strategies effectively.

Foundational Knowledge: The "Di-propylation" Problem

Propylation, the addition of a propyl group to a molecule, is a fundamental transformation in organic synthesis. However, it is often plagued by a common side reaction: di-propylation. This occurs when a second propyl group is added to the target molecule, leading to the formation of an undesired byproduct. This "over-alkylation" complicates purification, reduces the yield of the desired mono-propylated product, and can introduce impurities that are difficult to remove.[1]

The core of the issue lies in the nucleophilicity of the mono-propylated product. In many cases, the product of the first propylation is as nucleophilic, or even more so, than the starting material.[1] This makes it a competitive substrate for the propylating agent, leading to a mixture of products.

Mechanism of Di-propylation

The diagram below illustrates the general reaction pathway. The desired reaction is the formation of the mono-propylated product. However, this product can then act as a nucleophile itself, reacting with another equivalent of the propylating agent to form the di-propylated byproduct.

G sub Substrate (Nucleophile) mp Mono-Propylated Product (Desired) sub->mp 1st Propylation (Desired Pathway) pa1 Propylating Agent (Electrophile) pa1->mp dp Di-Propylated Byproduct (Undesired) mp->dp 2nd Propylation (Undesired Pathway) pa2 Propylating Agent (Electrophile) pa2->dp

Caption: General reaction scheme for the formation of mono- and di-propylated products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter in your experiments. The solutions are based on established chemical principles to give you rational control over your reaction outcomes.

Q1: My reaction is producing a high percentage of the di-propylated byproduct. How can I improve the selectivity for the mono-propylated product?

A1: This is the most common challenge. High di-propylation indicates that the rate of the second propylation is competitive with the first. To favor mono-propylation, you need to manipulate the reaction conditions to slow down the second addition relative to the first. Here’s a prioritized list of parameters to adjust:

1. Stoichiometry Control:

  • Insight: The most straightforward approach is to use the nucleophilic substrate in excess relative to the propylating agent. This statistically increases the probability that the propylating agent will encounter a molecule of the starting material rather than the mono-propylated product.[1]

  • Protocol: Start by using a 1.5 to 2-fold excess of your substrate. If di-propylation is still significant, you can increase the excess further. Be aware that this will require a robust purification strategy to remove the unreacted starting material.

2. Rate of Addition & Temperature Control:

  • Insight: Over-alkylation can be minimized by maintaining a very low instantaneous concentration of the electrophile (propylating agent).[1] Combining this with lower temperatures reduces the reaction rate, often impacting the undesired second alkylation more significantly.[1][2]

  • Protocol:

    • Dissolve your substrate in the chosen solvent and cool the mixture to a reduced temperature (e.g., 0 °C to -20 °C).

    • Add the propylating agent dropwise or via a syringe pump over an extended period (e.g., 1-2 hours).

    • Maintain the low temperature throughout the addition and for a set period afterward before allowing the reaction to slowly warm to room temperature.

3. Choice of Propylating Agent:

  • Insight: The reactivity of the propylating agent is crucial. Highly reactive agents (e.g., propyl iodide) can be indiscriminate, while less reactive ones (e.g., propyl bromide or propyl chloride) may offer better control. Furthermore, using a bulkier propylating agent can introduce steric hindrance that impedes the second propylation.

  • Recommendation: If you are using propyl iodide, consider switching to propyl bromide. For even greater control, a propylating agent with a bulky leaving group or a sterically hindered propyl source could be beneficial.

4. Solvent Effects:

  • Insight: The solvent polarity can influence reaction rates. Polar aprotic solvents (e.g., DMF, acetonitrile) can accelerate SN2 reactions, which might increase over-alkylation if not carefully controlled.[1] Less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can slow the reaction, providing more control.[1]

  • Recommendation: If you are using a highly polar solvent and experiencing control issues, try switching to a less polar alternative like THF or DCM.

The following flowchart provides a decision-making framework for troubleshooting high di-propylation.

G decision decision start Start: High Di-propylation Detected decision1 Is Substrate in Excess? start->decision1 stop1 End: Mono-propylation Optimized stop2 End: Re-evaluate Synthetic Route action1 Adjust stoichiometry. Use 1.5-2x excess of substrate. decision1->action1 No decision2 Is Di-propylation Still High? decision1->decision2 Yes action1->decision2 decision2->stop1 No action2 Lower temperature (0°C to -20°C). Add propylating agent slowly. decision2->action2 Yes decision3 Is Di-propylation Still High? action2->decision3 decision3->stop1 No action3 Switch to a less reactive or sterically bulkier propylating agent. decision3->action3 Yes decision4 Is Di-propylation Still High? action3->decision4 decision4->stop1 No action4 Change to a less polar solvent (e.g., THF, DCM). decision4->action4 Yes decision5 Is Di-propylation Still High? action4->decision5 decision5->stop1 No decision5->stop2 Yes

Caption: Troubleshooting flowchart for managing di-propylation.

Q2: I am working with a primary amine and want to achieve mono-propylation. Should I be concerned about di-propylation on the same nitrogen atom?

A2: No, this is generally not the primary concern. Once a primary amine is propylated to a secondary amine, the electron-donating character of the first propyl group can sometimes make the secondary amine more nucleophilic, which is a common cause of over-alkylation. However, after the second propylation to a tertiary amine, further reaction to form a quaternary ammonium salt is the next step. While possible, the formation of the tertiary amine is often the main competing reaction.

If your substrate has multiple reactive sites (e.g., two different nitrogen atoms), then di-propylation across those sites is a significant possibility. In such cases, using a protecting group strategy is highly recommended.[1]

Frequently Asked Questions (FAQs)

Q3: How does steric hindrance affect di-propylation?

A3: Steric hindrance is a powerful tool for controlling selectivity.[3] It refers to the spatial arrangement of atoms that can physically obstruct a reaction.[3][4] If your substrate has bulky groups near the reaction center, it can make the second propylation step significantly more difficult than the first. The already-added propyl group increases the steric congestion, hindering the approach of the second propylating agent.[5] You can leverage this by:

  • Choosing substrates with inherent steric bulk.

  • Using a bulkier propylating agent , such as one with branched alkyl chains, if the reaction allows.

Q4: Are there alternative synthetic strategies to avoid di-propylation altogether?

A4: Yes. If controlling reaction conditions proves insufficient, consider these alternatives:

  • Protecting Groups: This is a classic and highly effective strategy.[1] For an amine, you could use a protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). You would first protect the amine, perform the propylation on another part of the molecule, and then deprotect the amine. If the amine itself is the target, you can use a protecting group that allows for mono-alkylation before removal.[1]

  • Reductive Amination: If you are trying to N-propylate an amine, reductive amination is an excellent alternative. This involves reacting the amine with propanal to form an imine, which is then reduced in situ (e.g., with sodium borohydride). This method is highly selective for mono-alkylation and generally does not lead to over-alkylation byproducts.

Q5: What is the best way to quench the reaction to prevent further propylation during workup?

A5: Quenching is a critical step to stop the reaction definitively. The choice of quenching agent depends on your reaction chemistry, but common strategies include:

  • For reactions with alkyl halides: Adding a nucleophilic scavenger like a primary or secondary amine (e.g., a small amount of diethylamine or piperidine) or a thiol can consume any remaining propylating agent. Adding cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is also a standard method.[1]

  • General Quench: For many reactions, simply adding a protic solvent like methanol or water will react with any remaining highly reactive species.

Analytical Methods for Detecting Byproducts

Accurately detecting and quantifying your desired product and the di-propylated byproduct is essential for optimizing your reaction.

MethodPrincipleSample PreparationDetection LimitPros & Cons
Gas Chromatography (GC) Separation based on boiling point and polarity.Often requires derivatization to increase volatility. Direct injection is sometimes possible.[6][7]ppm to ppb range[6][7]Pro: High resolution, excellent for volatile compounds. Con: May require derivatization; not suitable for thermally unstable compounds.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.Sample is dissolved in a suitable solvent.ppm rangePro: Versatile, suitable for a wide range of compounds, including non-volatile and thermally sensitive ones. Con: Resolution may be lower than GC for some isomers.
Mass Spectrometry (MS) Detects compounds based on their mass-to-charge ratio.Coupled with GC or HPLC (GC-MS, LC-MS).Can be very low (ppb to ppt)Pro: Provides molecular weight information, confirming the identity of byproducts. Highly sensitive and selective.[8] Con: Requires more expensive instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Sample dissolved in a deuterated solvent.Generally higher than MS or GCPro: Unambiguous structure elucidation of both product and byproduct. Con: Lower sensitivity, may not detect trace impurities.

General Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation a 1. Reaction Quenching & Workup b 2. Extraction/ Separation a->b c 3. Derivatization (If required for GC) b->c d 4. Injection into GC or HPLC c->d e 5. Detection (FID, MS, UV) d->e f 6. Peak Integration & Quantification e->f g 7. Structural Confirmation (MS, NMR) f->g

Caption: A typical workflow for the analysis of propylation reaction mixtures.

Purification Strategies for Removing Byproducts

If di-propylated byproducts are formed, an effective purification strategy is necessary. The choice of method depends on the physical and chemical properties of your compounds.

Purification MethodPrincipleBest For...Key Considerations
Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica gel).[9][10]Compounds with different polarities. Di-propylated products are often less polar than mono-propylated ones.Can be solvent-intensive and difficult to scale up.[10]
Crystallization/ Recrystallization Separation based on differences in solubility between the desired product and impurities at different temperatures.[9][11][12]Solid compounds where the byproduct has a significantly different solubility profile.[11]Requires finding a suitable solvent system. The cooling rate can affect crystal purity.[13]
Distillation Separation of liquids based on differences in boiling points.[12]Volatile and thermally stable liquid compounds.Often requires reduced pressure (vacuum distillation) to avoid thermal decomposition.
Preparative HPLC A scaled-up version of analytical HPLC used to isolate and collect pure fractions.Difficult separations where polarity differences are slight, or for high-purity requirements.More expensive and lower throughput than other methods.
Scavenger Resins Solid-supported reagents that selectively react with and remove specific impurities (e.g., excess electrophile or nucleophile).[10]Removing unreacted starting materials or reagents rather than the di-propylated product itself.Highly selective and simplifies workup (impurities are removed by filtration).[10]

References

Validation & Comparative

"1-Propyl-1,4-diazepane" vs. homopiperazine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists: 1-Propyl-1,4-diazepane vs. Homopiperazine as Scaffolds in Drug Design

Introduction: The Seven-Membered Advantage

In the landscape of heterocyclic chemistry, saturated nitrogen-containing rings are indispensable tools for the medicinal chemist. While piperazine, a six-membered ring, is a ubiquitous scaffold found in numerous blockbuster drugs, its seven-membered congeners, the 1,4-diazepanes, offer unique structural and physicochemical properties that can be leveraged to overcome specific drug design challenges.[1][2][3] The expanded ring size provides greater conformational flexibility and different spatial arrangements of the nitrogen atoms, opening new vectors for molecular exploration.

This guide provides a detailed comparative analysis of two key 1,4-diazepane scaffolds: the parent homopiperazine (also known as 1,4-diazepane) and its N-substituted derivative, This compound . We will dissect their structural nuances, synthetic accessibility, and impact on pharmacological and pharmacokinetic profiles, supported by experimental data and protocols. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to strategically select the optimal scaffold for their specific therapeutic targets.

Part 1: Core Structural and Physicochemical Comparison

At first glance, the two molecules are closely related. However, the simple addition of an N-propyl group creates significant differences in their chemical personality, influencing everything from reactivity to biological interactions.

PropertyHomopiperazine This compound Rationale for Significance
Structure The core seven-membered diazepane ring is common to both.
IUPAC Name 1,4-DiazepaneThis compound---
CAS Number 505-66-8[4]3619-74-7[5]Unique identifiers for substance registration.
Molecular Formula C₅H₁₂N₂[4]C₈H₁₈N₂[5]Reflects the addition of a C₃H₆ moiety.
Molecular Weight 100.16 g/mol [4]142.24 g/mol [5]The propyl group adds 42.08 g/mol , impacting diffusion and ligand efficiency metrics.
Physical State Solid[4]Solid[5]Both are typically solids at standard conditions.
Melting Point 38-40 °C[4]Not specified, expected to differ.Influences handling, formulation, and solubility.
Boiling Point 169 °C[4]Not specified, expected to be higher.Relevant for purification and reaction conditions.
Nitrogen Atoms Two secondary (2°) aminesOne secondary (2°) and one tertiary (3°) amine[5]CRITICAL DIFFERENCE: Dictates reactivity, nucleophilicity, and hydrogen bonding potential.
Lipophilicity (cLogP) LowerHigherThe propyl group significantly increases lipophilicity, affecting solubility, membrane permeability, and potential for CNS penetration.[5]
Conformational Analysis and Flexibility

The seven-membered diazepane ring is not planar and exists in a variety of low-energy conformations, most commonly pseudo-chair and boat forms. This inherent flexibility allows the scaffold to adapt to the topology of different biological targets, a feature that can be advantageous over the more rigid piperazine ring. X-ray crystallography of homopiperazine has revealed a pseudo-chair conformation in the solid state.[6]

The N-propyl group of this compound adds another layer of complexity. It not only influences the conformational preference of the ring but also introduces steric bulk that can be used to probe specific pockets within a binding site or to shield adjacent parts of the molecule from metabolic enzymes.

G cluster_0 Homopiperazine (Symmetrical) cluster_1 This compound (Asymmetrical) H H N1 N1 (2°) H->N1 H-bond donor & acceptor N4 N4 (2°) H->N4 H-bond donor & acceptor note1 Two equivalent reactive sites. Requires protecting groups for mono-functionalization. Propyl Propyl N1_propyl N1 (3°) Propyl->N1_propyl Steric bulk & Lipophilicity N4_propyl N4 (2°) note2 One primary reactive site (N4). Allows for selective functionalization. Homopiperazine_Core Core 1,4-Diazepane Ring (Flexible Conformations) cluster_0 cluster_0 Homopiperazine_Core->cluster_0 Unsubstituted cluster_1 cluster_1 Homopiperazine_Core->cluster_1 N1-Alkylated G start Starting Materials (e.g., Ethylenediamine, 1,3-Dihalopropane) homopiperazine Homopiperazine (Symmetrical Core) start->homopiperazine Cyclization propyl_diazepane This compound (Asymmetrical Core) homopiperazine->propyl_diazepane Mono-N-Alkylation (See Protocol 2.2) mono_functionalized Mono-Functionalized Homopiperazine homopiperazine->mono_functionalized Selective Reaction (e.g., with protecting group) di_functionalized Di-Functionalized Homopiperazine homopiperazine->di_functionalized Exhaustive Reaction propyl_halide Propyl Halide (e.g., Propyl Bromide) propyl_halide->propyl_diazepane n4_functionalized N4-Functionalized This compound propyl_diazepane->n4_functionalized Selective N4 Reaction electrophile Electrophile (R-X) electrophile->mono_functionalized electrophile->di_functionalized electrophile->n4_functionalized

References

A Comparative Guide to the Synthesis of N-Substituted 1,4-Diazepanes for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antipsychotics and anxiolytics to anticancer agents.[1][2][3] The strategic introduction of substituents on the nitrogen atoms (N1 and N4) is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Consequently, the development of efficient and versatile synthetic routes to N-substituted 1,4-diazepanes is of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth comparison of the most prevalent and innovative synthetic strategies for constructing N-substituted 1,4-diazepanes. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data and protocols to inform your synthetic planning.

Strategic Approaches to the 1,4-Diazepane Core

The primary synthetic challenge lies in the efficient formation of the seven-membered ring. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required tolerance of other functional groups within the molecule. Key strategies include cyclocondensation reactions, intramolecular cyclizations, and multicomponent reactions.

Reductive Amination: The Workhorse Approach

Reductive amination is arguably the most common and straightforward method for constructing the 1,4-diazepane ring. This strategy typically involves the double reductive amination of a 1,2- or 1,3-dicarbonyl compound with a 1,2- or 1,3-diamine, respectively. A more modern and controlled variation involves the intramolecular reductive amination of an amino-ketone or amino-aldehyde.

Causality Behind Experimental Choices: The direct, one-pot synthesis of amines from carbonyls and amines is highly atom-economical and streamlines the synthetic pathway.[4] The choice of reducing agent is critical. Mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the iminium ion intermediate formed in situ, without significantly reducing the starting carbonyl compound. This selectivity minimizes side reactions and allows for a one-pot procedure.

A significant challenge in this approach can be controlling the degree of alkylation, with the potential for over-alkylation leading to mixtures of mono-, di-, and even tri-substituted products.[5][6] Careful control of stoichiometry and slow addition of reagents can mitigate this issue.[6]

Asymmetric Reductive Amination

For the synthesis of chiral 1,4-diazepanes, a key component of many modern pharmaceuticals like Suvorexant, asymmetric methods are essential. Biocatalytic approaches using imine reductases (IREDs) have emerged as powerful tools for achieving high enantioselectivity in intramolecular reductive aminations.[7]

Experimental Protocol: Biocatalytic Intramolecular Asymmetric Reductive Amination [7]

  • Reaction Setup: In a suitable buffer (e.g., potassium phosphate buffer, 100 mM, pH 7.5), combine the aminoketone precursor (e.g., 10 mM), NAD(P)H cofactor (e.g., 1.2 eq), and a glucose dehydrogenase system for cofactor regeneration.

  • Enzyme Addition: Add the purified imine reductase (IRED) enzyme (e.g., from Leishmania major for the (R)-enantiomer or Micromonospora echinaurantiaca for the (S)-enantiomer) to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

  • Workup and Purification: Quench the reaction by adding a water-immiscible organic solvent like ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting chiral 1,4-diazepane using column chromatography.

Ring-Closing Metathesis (RCM): A Powerful Cyclization Tool

Ring-Closing Metathesis (RCM) has become a staple in organic synthesis for the formation of cyclic structures, including nitrogen heterocycles.[8] This reaction utilizes ruthenium or molybdenum catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) to form a new double bond within a molecule by joining two terminal alkene functionalities.[8]

Causality Behind Experimental Choices: The power of RCM lies in its exceptional functional group tolerance and its ability to form medium-sized rings (like the seven-membered diazepane) which can be entropically disfavored in other cyclization methods. The reaction is driven forward by the formation of volatile ethylene gas, which shifts the equilibrium towards the cyclized product.[8] The choice of catalyst is crucial for efficiency and for controlling the E/Z selectivity of the resulting double bond. Second-generation catalysts, like the Hoveyda-Grubbs catalyst, often offer higher stability and activity.[9]

A key consideration is the synthesis of the diene precursor, which must contain the complete backbone of the desired diazepane. This often requires a multi-step synthesis prior to the key RCM cyclization step.

Diagram: General RCM Workflow

RCM_Workflow A N-Protected Allylamine C N-Alkylation A->C B Allyl Halide B->C D Diene Precursor C->D Purification F Ring-Closing Metathesis (RCM) D->F E Grubbs or Hoveyda-Grubbs Catalyst E->F G Dihydiazepine F->G Cyclization H Reduction (e.g., H2, Pd/C) G->H I N-Substituted 1,4-Diazepane H->I

Caption: Workflow for 1,4-diazepane synthesis via Ring-Closing Metathesis (RCM).

Multicomponent Reactions (MCRs): A Strategy for Diversity

Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (U-4CR), offer a highly convergent and efficient route to complex molecules from simple starting materials in a single step.[10] This makes them exceptionally valuable for generating libraries of compounds for drug discovery screening.

Causality Behind Experimental Choices: The Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[11] By using bifunctional starting materials, such as an amino-acid or an amino-aldehyde, a subsequent intramolecular cyclization step can be employed to construct the 1,4-diazepane ring. This two-step sequence allows for the rapid assembly of highly substituted diazepanone cores.[12] The diversity of the final products is vast, as each of the four components can be varied independently.

The primary limitation is that the core product is typically a diazepanone (containing a carbonyl group in the ring), which may require further reduction steps to access the fully saturated 1,4-diazepane scaffold.

Diagram: Ugi Reaction followed by Intramolecular Cyclization

Ugi_Strategy cluster_Ugi Ugi 4-Component Reaction cluster_Cyclization Post-Condensation Cyclization Amine Amine Ugi_Product Linear Ugi Adduct Amine->Ugi_Product Aldehyde Aldehyde Aldehyde->Ugi_Product Acid Carboxylic Acid Acid->Ugi_Product Iso Isocyanide Iso->Ugi_Product Deprotection Deprotection (if needed) Ugi_Product->Deprotection Cyclization Intramolecular Nucleophilic Substitution Deprotection->Cyclization Product N-Substituted 1,4-Diazepan-one Cyclization->Product

Caption: Convergent synthesis of 1,4-diazepanones using an Ugi MCR strategy.

Other Notable Synthetic Routes

While the above methods are the most common, other strategies have been developed that offer unique advantages.

  • Hydrogen Borrowing Catalysis: This elegant method couples diols and diamines using a ruthenium catalyst.[13] The catalyst temporarily "borrows" hydrogen from the diol to form an intermediate dialdehyde, which then undergoes reductive amination with the diamine, with the borrowed hydrogen being returned in the final reduction step. This process is highly atom-economical and environmentally friendly.[13]

  • Palladium-Catalyzed Cyclizations: Intramolecular C-N bond coupling reactions, often catalyzed by palladium complexes, can be used to form the diazepine ring from suitably functionalized linear precursors.[14] These methods are particularly useful for the synthesis of benzo-fused 1,4-diazepines.

Comparative Summary of Synthetic Routes

Synthetic Strategy Typical Yields Substrate Scope Functional Group Tolerance Key Advantages Key Limitations
Reductive Amination 60-95%BroadGoodDirect, often one-pot, well-established, scalable.Risk of over-alkylation, may require chiral catalysts for stereocontrol.[5][6]
Ring-Closing Metathesis 50-90%Broad (requires diene)ExcellentExcellent for medium rings, high functional group tolerance.[8]Requires synthesis of diene precursor, expensive catalysts.[15]
Ugi MCR + Cyclization 60-85% (over 2 steps)Very BroadGoodHigh convergency, rapid library generation, high diversity.[12][16]Often produces diazepanones requiring further steps, isocyanide handling.
Hydrogen Borrowing 70-95%Moderate to GoodGoodHighly atom-economical, environmentally friendly (water is the byproduct).[13]Requires specific catalysts, may have limitations with complex substrates.

Conclusion

The synthesis of N-substituted 1,4-diazepanes can be achieved through a variety of robust and versatile methods.

  • Reductive amination remains the workhorse for its simplicity and directness, with biocatalysis offering an excellent solution for enantiocontrol.

  • Ring-closing metathesis provides unmatched reliability for forming the seven-membered ring, especially in complex molecular settings, due to its superior functional group tolerance.

  • Multicomponent reactions like the Ugi reaction are unparalleled for their efficiency and ability to rapidly generate structural diversity, making them ideal for early-stage drug discovery.

The optimal synthetic strategy will always depend on the specific target molecule, desired substitution patterns, scalability requirements, and the available resources. A thorough understanding of the causality behind the experimental choices for each route empowers the medicinal chemist to make informed decisions, accelerating the path toward novel therapeutic agents.

References

A Comparative Guide to the Spectroscopic Analysis of 1-Propyl-1,4-diazepane and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of key spectroscopic techniques for the characterization of 1-Propyl-1,4-diazepane and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and structural elucidation of this important class of heterocyclic compounds. The methodologies and interpretations presented herein are grounded in established principles and supported by experimental data from analogous structures.

Introduction to this compound

This compound is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4. The presence of a propyl group on one of the nitrogen atoms and a secondary amine on the other imparts distinct chemical properties, making it a valuable building block in medicinal chemistry. Its derivatives are explored for a range of biological activities, necessitating robust analytical methods for their characterization. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the complete assignment of the molecular structure.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the propyl group protons and the protons of the diazepane ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the overall ring conformation.

Expected ¹H NMR Spectral Features of this compound:

ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
-CH₂- (propyl, adjacent to N)2.3 - 2.6Triplet~7
-CH₂- (propyl, middle)1.4 - 1.6Sextet~7
-CH₃ (propyl)0.8 - 1.0Triplet~7
Diazepane Ring Protons2.5 - 3.0Multiplets-
N-H (secondary amine)1.0 - 3.0 (broad)Singlet (broad)-

Note: Chemical shifts are predicted and may vary based on solvent and other experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its local electronic environment.

Expected ¹³C NMR Spectral Features of this compound:

Carbon AtomExpected Chemical Shift (ppm)
-CH₂- (propyl, adjacent to N)55 - 60
-CH₂- (propyl, middle)20 - 25
-CH₃ (propyl)10 - 15
Diazepane Ring Carbons (adjacent to N)45 - 55
Diazepane Ring Carbon (C6)25 - 35

Note: Chemical shifts are predicted and may vary based on solvent and other experimental conditions. For the parent hexahydro-1,4-diazepine, the carbon chemical shifts are reported as δC 33.3 (C-6), 47.8 (C-5,7), and 51.5 (C-2,3) in CDCl₃[1].

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles.

2. Instrument Setup:

  • Insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Acquisition:

  • Set the appropriate spectral width (e.g., -2 to 12 ppm for ¹H).

  • Use a standard 90° pulse sequence.

  • Set the number of scans (NS) to 8 or 16 for a reasonably concentrated sample to improve the signal-to-noise ratio.

  • Set the relaxation delay (D1) to at least 1-2 seconds to allow for adequate relaxation of the protons between pulses.

4. Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive phase.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Integrate the peaks to determine the relative ratios of protons.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for confirming the presence of N-H and C-H bonds in this compound and its derivatives.

Expected FTIR Spectral Features of this compound:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300 - 3500Medium, Broad
C-H Stretch (aliphatic)2850 - 3000Strong
C-N Stretch1000 - 1250Medium

The presence of a broad peak in the 3300-3500 cm⁻¹ region is a strong indicator of the N-H group, while the strong absorptions between 2850 and 3000 cm⁻¹ confirm the presence of the aliphatic propyl group and diazepane ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing liquid and solid samples with minimal preparation.

1. Instrument Preparation:

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

2. Sample Analysis:

  • Place a small drop of the liquid sample directly onto the center of the ATR crystal.

  • If the sample is a solid, place a small amount on the crystal and apply pressure using the built-in clamp to ensure good contact.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a good quality spectrum.

3. Data Interpretation:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • Compare the obtained spectrum with reference spectra if available.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound, which contains two nitrogen atoms, the molecular ion peak is expected to have an even m/z value according to the nitrogen rule.

Expected Mass Spectrometric Features of this compound:

  • Molecular Ion (M⁺): m/z = 142.15 (for C₈H₁₈N₂)

  • Key Fragmentation Pathways:

    • α-cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For this compound, α-cleavage can occur on the propyl group or within the diazepane ring.

    • Loss of the propyl group: Cleavage of the N-propyl bond would result in a fragment at m/z = 99.

    • Ring fragmentation: The diazepane ring can undergo various fragmentation pathways, leading to a series of smaller charged fragments.

Cyclic amines typically show a discernible molecular ion peak, and fragmentation often involves cleavage of the bond beta to the nitrogen, followed by further fragmentation of the ring.[2]

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like this compound, which are readily protonated.

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation and enhance the signal in positive ion mode.

2. Instrument Setup:

  • Set the mass spectrometer to positive ion detection mode.

  • Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

3. Data Acquisition:

  • Infuse the sample solution into the mass spectrometer at a constant flow rate using a syringe pump.

  • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and inducing fragmentation.

4. Data Analysis:

  • Identify the [M+H]⁺ ion to confirm the molecular weight. For this compound, this would be at m/z 143.16.

  • Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure.

Comparative Analysis of Spectroscopic Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Detailed molecular structure, connectivity, and stereochemistry.Provides unambiguous structural information. Quantitative analysis is possible.Requires a relatively large amount of pure sample. Can be time-consuming.
FTIR Presence of functional groups.Rapid, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular structure. Not suitable for complex mixtures.
MS Molecular weight and fragmentation patterns for structural clues.High sensitivity, requires very small amounts of sample. Can be coupled with chromatography for mixture analysis.Isomers may not be distinguishable without MS/MS. Ionization efficiency can vary significantly between compounds.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel this compound derivative.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Structural Elucidation Purification->NMR Pure Sample FTIR FTIR Functional Group ID Purification->FTIR Pure Sample MS MS MW & Fragmentation Purification->MS Pure Sample Interpretation Combined Data Analysis NMR->Interpretation FTIR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure

References

A Comparative Analysis of the Biological Activity of 1,4-Diazepane Derivatives and Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent conformational flexibility and the presence of two nitrogen atoms available for substitution make it an attractive starting point for the design of novel therapeutics targeting a wide range of biological targets. This guide provides a comparative analysis of the biological activities of emerging 1,4-diazepane derivatives against established drugs, supported by experimental data and detailed protocols. The focus is on providing a clear, objective comparison to aid researchers in navigating the therapeutic potential of this versatile heterocyclic system.

Introduction to the 1,4-Diazepane Scaffold: A Platform for Therapeutic Innovation

The seven-membered ring of 1,4-diazepane offers a unique three-dimensional geometry that can be exploited to achieve high-affinity and selective interactions with biological macromolecules. The substitution pattern on the nitrogen atoms, particularly the introduction of an N-propyl group as in 1-Propyl-1,4-diazepane, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.[1][2] This modification can enhance lipophilicity, potentially improving membrane permeability and bioavailability, and can also orient other pharmacophoric groups for optimal target engagement.[1]

Derivatives of the 1,4-diazepane and the related 1,4-benzodiazepine core have demonstrated a broad spectrum of biological activities, including but not limited to, central nervous system (CNS) modulation, anticancer, and antimicrobial effects.[3][4][5] This guide will delve into specific examples of these activities, comparing the performance of novel 1,4-diazepane derivatives with that of well-established drugs in each therapeutic area.

Central Nervous System Activity: Beyond the Benzodiazepines

The most well-known drugs containing a diazepine ring are the benzodiazepines, such as Diazepam (Valium), which exert their anxiolytic, sedative, and anticonvulsant effects by modulating the activity of the GABA-A receptor. While effective, these drugs are associated with side effects such as sedation, tolerance, and dependence. The exploration of novel 1,4-diazepane derivatives is aimed at identifying compounds with improved side-effect profiles or novel mechanisms of action for treating CNS disorders.

Sigma Receptor Modulation: A Novel Avenue for Neurotherapeutics

Recent research has focused on 1,4-diazepane derivatives as ligands for sigma receptors (σR), which are implicated in a variety of neurological and psychiatric conditions, including schizophrenia, anxiety, and neurodegenerative diseases.

A study by Zampieri et al. (2019) investigated a series of diazepane-containing derivatives as σR ligands.[6] The data below compares the binding affinities (Ki) of two of these derivatives with the known sigma receptor ligand, Haloperidol.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
Derivative 2c (Benzofuran-substituted diazepane) 8.050
Derivative 3c (2,4-Dimethyl-substituted analogue) 8.028
Haloperidol (Reference Drug) 3.23.1

Table 1: Sigma Receptor Binding Affinities. Data from Zampieri et al., 2019.[6]

The data indicates that while Haloperidol shows high and relatively non-selective affinity for both sigma receptor subtypes, the novel diazepane derivatives exhibit high affinity for the σ1 receptor with some selectivity over the σ2 receptor. This selectivity could translate into a more favorable side-effect profile in the development of new antipsychotic or neuroprotective agents.

This protocol is adapted from established methods for determining the binding affinity of novel compounds to sigma-1 (σ1) and sigma-2 (σ2) receptors.[6][7][8][9]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., guinea pig brain for σ1, rat liver for σ2) in ice-cold buffer. prep2 Centrifuge homogenate at low speed to remove nuclei and debris. prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes. prep2->prep3 prep4 Resuspend membrane pellet in assay buffer. prep3->prep4 assay1 Incubate membrane preparation with radioligand (3H-pentazocine for σ1, [3H]DTG for σ2) and varying concentrations of test compound. prep4->assay1 assay2 For σ2 assay, include a masking agent (e.g., (+)-pentazocine) to block σ1 sites. assay1->assay2 If applicable assay3 Incubate at room temperature for a defined period (e.g., 120 min). assay1->assay3 assay4 Terminate reaction by rapid filtration through glass fiber filters. assay3->assay4 assay5 Wash filters to remove unbound radioligand. assay4->assay5 analysis1 Measure radioactivity retained on filters using liquid scintillation counting. assay5->analysis1 analysis2 Determine non-specific binding in the presence of a high concentration of an unlabeled ligand. analysis1->analysis2 analysis3 Calculate specific binding and plot against test compound concentration. analysis2->analysis3 analysis4 Determine Ki values using non-linear regression analysis (e.g., Cheng-Prusoff equation). analysis3->analysis4

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of test compounds for sigma receptors.

Inhibition of Amyloid-Beta Aggregation: A Potential Strategy for Alzheimer's Disease

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. A recent doctoral thesis has explored the potential of 1,4-diazepane derivatives as inhibitors of Aβ aggregation. The study found that certain N-alkylated 1,4-diazepane derivatives demonstrated significant inhibition of Aβ40 aggregation (55-67%).[10]

This line of research opens up a promising, non-GABAergic mechanism for the development of neuroprotective agents based on the 1,4-diazepane scaffold.

This protocol is based on the widely used Thioflavin T (ThT) fluorescence assay to monitor Aβ fibrillization.[11][12][13][14][15]

G start Prepare monomeric Aβ peptide solution (e.g., Aβ42 at 20 µM in assay buffer). incubation Incubate Aβ solution with varying concentrations of test compound (or DMSO vehicle control) at 37°C with shaking. start->incubation tht_addition At various time points, add an aliquot of the incubation mixture to a solution of Thioflavin T (ThT). incubation->tht_addition measurement Measure ThT fluorescence intensity (Excitation ~450 nm, Emission ~485 nm) using a plate reader. tht_addition->measurement analysis Plot fluorescence intensity versus time to generate aggregation curves. Calculate the percentage of inhibition relative to the control. measurement->analysis

Caption: Key steps in the Thioflavin T assay for monitoring amyloid-beta aggregation and screening for inhibitors.

Anticancer Activity: A Shift from CNS to Oncology

The 1,4-diazepine scaffold has also emerged as a promising framework for the development of novel anticancer agents.[16][17][18] The structural diversity that can be achieved through substitution allows for the targeting of various cancer-related pathways.

A study by Azab and Elkanzi (2020) synthesized a series of novel benzo[b]pyrano[2,3-e][19][20]diazepine derivatives and evaluated their cytotoxic activity against human cancer cell lines.[20] The results for one of the most potent analogues are compared with the standard chemotherapeutic drug, Doxorubicin.

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)
Analogue 9 16.19 ± 1.3517.16 ± 1.54
Doxorubicin (Reference Drug) 0.45 ± 0.030.82 ± 0.06

Table 2: Cytotoxic Activity of a Benzo[b]pyrano[2,3-e][19][20]diazepine Derivative. Data from Azab and Elkanzi, 2020.[20]

While the potency of Analogue 9 is lower than that of Doxorubicin, these findings demonstrate that the 1,4-diazepine scaffold can be modified to exhibit significant cytotoxic effects. Further optimization of this scaffold could lead to the development of novel anticancer agents with potentially different mechanisms of action and improved safety profiles compared to existing chemotherapies.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22][23]

G cluster_cell_culture Cell Seeding and Treatment cluster_mtt_reaction MTT Reduction cluster_solubilization_measurement Solubilization and Measurement cluster_analysis Data Analysis seed Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate and allow to adhere overnight. treat Treat cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours). seed->treat add_mtt Add MTT solution to each well and incubate for 2-4 hours at 37°C. treat->add_mtt formazan Living cells with active mitochondria reduce the yellow MTT to purple formazan crystals. add_mtt->formazan solubilize Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. formazan->solubilize read_absorbance Measure the absorbance of the resulting purple solution using a microplate reader (typically at 570 nm). solubilize->read_absorbance calculate_viability Calculate cell viability as a percentage of the untreated control. read_absorbance->calculate_viability determine_ic50 Plot cell viability against compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth). calculate_viability->determine_ic50

Caption: A step-by-step workflow of the MTT assay for determining the cytotoxicity of chemical compounds.

Conclusion and Future Directions

The 1,4-diazepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. While the data on specific this compound derivatives is still emerging, the broader class of 1,4-diazepanes has shown significant promise in areas beyond traditional CNS applications, including neuroprotection and oncology.

The comparative data presented in this guide highlight both the potential and the challenges in this field. Novel 1,4-diazepane derivatives have demonstrated high-affinity interactions with novel targets like the sigma receptor and the ability to inhibit key pathological processes such as amyloid-beta aggregation. In the realm of oncology, while the potency may not yet match that of established drugs, the unique structural features of these compounds offer opportunities for developing agents with novel mechanisms of action.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) studies to understand the influence of substituents, such as the N-propyl group, on the biological activity and selectivity of 1,4-diazepane derivatives.

  • Elucidation of the precise mechanisms of action for the observed biological effects.

  • In vivo studies to evaluate the efficacy, pharmacokinetics, and safety of the most promising lead compounds.

By leveraging the versatility of the 1,4-diazepane scaffold and employing rigorous, well-defined experimental protocols, the scientific community can continue to unlock the therapeutic potential of this remarkable class of compounds.

References

A Researcher's Guide to the Pharmacokinetic Profiling of 1-Propyl-1,4-diazepane and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Pharmacokinetic Challenges of the 1,4-Diazepane Scaffold

The 1,4-diazepane heterocyclic ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[1][2][3] Its conformational flexibility allows for optimal binding to a variety of biological targets. 1-Propyl-1,4-diazepane serves as a foundational structure within this class. The introduction of the propyl group at the N1 position significantly increases its lipophilicity compared to smaller alkyl derivatives like methyl or ethyl analogs.[4] This modification is a double-edged sword: while enhanced lipophilicity can improve membrane permeability and target engagement, it often introduces pharmacokinetic (PK) challenges such as increased metabolic liability, higher plasma protein binding, and potential for off-target effects.[4]

A high-throughput screening campaign previously identified 1,4-diazepane compounds as potent and selective Cannabinoid receptor 2 (CB2) agonists, but this class was noted to suffer from low metabolic stability.[5] Therefore, a systematic evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new analogs is paramount for any drug discovery program built upon this scaffold.

This guide provides a comprehensive framework for the comparative pharmacokinetic evaluation of this compound and a series of rationally designed, albeit hypothetical, analogs. We will detail the experimental workflows, explain the causal logic behind methodological choices, and present illustrative data to guide researchers in selecting candidates with optimal drug-like properties. The objective is not merely to present data, but to empower research teams to build a robust, self-validating system for advancing their 1,4-diazepane-based drug candidates.

For the purpose of this guide, we will consider the following hypothetical compound series:

  • Compound A (Parent): this compound

  • Analog B (Increased Polarity): 1-(3-hydroxypropyl)-1,4-diazepane

  • Analog C (Reduced Lipophilicity): 1-Ethyl-1,4-diazepane

  • Analog D (Steric Hindrance): 1-Isopropyl-1,4-diazepane

Part 1: Comparative In Vitro ADME Profiling

Early, high-throughput in vitro ADME assays are critical for establishing a baseline understanding of a compound's behavior and for guiding synthetic chemistry efforts.[6][7] These assays provide essential data to build structure-activity relationships (SAR) and structure-property relationships (SPR), mitigating the risk of late-stage failures due to poor pharmacokinetics.[8][9]

A. Membrane Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: Before a drug can act systemically, it must be absorbed. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method for predicting passive diffusion, which is a primary mechanism for the absorption of many orally administered drugs.[10][11] By using a lipid-infused artificial membrane, PAMPA isolates passive transport, avoiding the complexities of active transporters present in cell-based assays like Caco-2.[11] This makes it an ideal initial screen to rank-order compounds based on their intrinsic ability to cross biological membranes.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_donor 1. Prepare Donor Solution (Compound in 5% DMSO/PBS) add_donor 5. Add Donor Solution to Coated Filter (Donor) Plate prep_donor->add_donor prep_acceptor 2. Prepare Acceptor Solution (PBS Buffer) add_acceptor 4. Add Acceptor Solution to Acceptor Plate prep_acceptor->add_acceptor prep_membrane 3. Coat PVDF Filter Plate with Lipid Solution (e.g., Lecithin in Dodecane) prep_membrane->add_donor sandwich 6. Assemble 'Sandwich' (Donor Plate on Acceptor Plate) add_acceptor->sandwich add_donor->sandwich incubate 7. Incubate at RT (e.g., 18 hours with shaking) sandwich->incubate separate 8. Separate Plates incubate->separate quantify 9. Quantify Compound Conc. in Both Plates via LC-MS/MS separate->quantify calculate 10. Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: Workflow for Plasma Protein Binding determination using Rapid Equilibrium Dialysis.

Hypothetical Data: Plasma Protein Binding Results

CompoundStructure ModificationFraction Unbound (fu, %) in Human Plasma% BoundClassification
A Parent (Propyl)12%88%Highly Bound
B Hydroxypropyl65%35%Low Binding
C Ethyl25%75%Moderately Bound
D Isopropyl15%85%Highly Bound

Interpretation: As expected, the highly lipophilic parent compound (A) exhibits high plasma protein binding. The introduction of a polar hydroxyl group (B) significantly increases the unbound fraction. The less lipophilic ethyl analog (C) shows intermediate binding. This data is critical for interpreting efficacy and toxicity studies, as only the free fraction is pharmacologically active. [12]

C. Metabolic Stability: The Hepatocyte Clearance Assay

Rationale: The liver is the primary site of drug metabolism. [13]Assessing a compound's stability in the presence of liver enzymes is crucial for predicting its in vivo half-life and oral bioavailability. While liver microsomes are often used for initial screening of Phase I (CYP-mediated) metabolism, hepatocytes offer a more complete and physiologically relevant system as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors. [9][14]The rate of disappearance of the parent drug over time in a hepatocyte suspension allows for the calculation of in vitro intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance. [13]

Experimental Workflow: Hepatocyte Metabolic Stability

Hepatocyte_Workflow cluster_prep Preparation cluster_assay Incubation & Sampling cluster_analysis Analysis thaw_cells 1. Thaw Cryopreserved Hepatocytes (e.g., Human, Rat) prep_suspension 2. Prepare Hepatocyte Suspension in Incubation Medium thaw_cells->prep_suspension pre_incubate 3. Pre-incubate Suspension at 37°C prep_suspension->pre_incubate initiate 4. Initiate Reaction by Adding Compound (e.g., 1 µM) pre_incubate->initiate sample 5. Collect Aliquots at Time Points (e.g., 0, 15, 30, 60, 120 min) initiate->sample quench 6. Quench Reaction (Add aliquot to cold Acetonitrile with Internal Standard) sample->quench centrifuge 7. Centrifuge to Pellet Protein quench->centrifuge analyze 8. Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate 9. Plot ln(% Remaining) vs. Time Calculate t½ and Intrinsic Clearance (Clint) analyze->calculate

Caption: Workflow for determining metabolic stability in a suspension of hepatocytes.

Hypothetical Data: Metabolic Stability in Human Hepatocytes

CompoundStructure ModificationHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/10⁶ cells)Stability Class
A Parent (Propyl)2555.4Low Stability
B Hydroxypropyl11012.6High Stability
C Ethyl4828.9Moderate Stability
D Isopropyl7518.5Moderate-High Stability

Interpretation: The parent compound (A) is rapidly metabolized, consistent with findings for other 1,4-diazepane series. [5]The hydroxylated analog (B), while having poor permeability, is significantly more stable, likely because the hydroxyl group provides a "soft spot" for rapid Phase II conjugation and clearance, which might not be fully captured without metabolite identification. The less lipophilic ethyl analog (C) shows improved stability over the propyl version. Importantly, the sterically hindered isopropyl group (D) appears to shield a potential site of metabolism, leading to a marked improvement in stability compared to the linear propyl analog (A).

D. Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction (DDI) Potential

Rationale: Cytochrome P450 enzymes are responsible for the metabolism of a vast number of drugs. [15]If a new drug candidate inhibits a specific CYP isoform, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to potentially toxic plasma concentrations. [16][17]Regulatory agencies require testing for inhibition of the most clinically relevant CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4). [18]An IC50 (half-maximal inhibitory concentration) value is determined by measuring the activity of a CYP-specific probe substrate in the presence of increasing concentrations of the test compound. [19]

Experimental Workflow: CYP450 Inhibition IC50 Assay

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis prep_microsomes 1. Prepare Human Liver Microsomes and NADPH regenerating system pre_incubate 3. Pre-incubate Microsomes with Test Compound prep_microsomes->pre_incubate prep_compound 2. Prepare Serial Dilutions of Test Compound prep_compound->pre_incubate initiate 4. Initiate Reaction by Adding CYP-specific Probe Substrate pre_incubate->initiate incubate 5. Incubate at 37°C initiate->incubate quench 6. Stop Reaction (Cold Acetonitrile + IS) incubate->quench centrifuge 7. Centrifuge quench->centrifuge analyze 8. Analyze Metabolite Formation by LC-MS/MS centrifuge->analyze calculate 9. Plot % Inhibition vs. Conc. Calculate IC50 Value analyze->calculate

Caption: Workflow for determining the IC50 of a compound against specific CYP450 isoforms.

Hypothetical Data: CYP450 Inhibition (IC50, µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4DDI Risk Potential
A >5018.5>508.225.1Moderate (2D6)
B >50>50>5045.0>50Low
C >5035.1>5015.648.3Low
D >5022.3>509.831.5Moderate (2D6)

Interpretation: An IC50 value below 10 µM is often considered a potential flag for in vivo drug-drug interactions. Here, compounds A and D show moderate inhibition of CYP2D6, warranting further investigation. The more polar compound B and the shorter chain analog C show no significant inhibition, suggesting a lower risk of metabolism-based DDIs. This information is crucial for the safety profile of a drug candidate.

Part 2: In Vivo Pharmacokinetic Evaluation in a Rodent Model

Rationale: While in vitro assays provide invaluable data, they cannot fully replicate the complexity of a living organism. [20]In vivo studies are essential to understand the interplay of ADME processes and to determine key PK parameters like bioavailability (F%), maximum concentration (Cmax), and elimination half-life (t½). [21][22]The rat is a commonly used preclinical species for initial PK studies due to its well-characterized physiology and similarities in some drug transporter expressions to humans. [22]Conducting studies with both intravenous (IV) and oral (PO) administration allows for the determination of absolute oral bioavailability.

Experimental Workflow: Rat Pharmacokinetic Study (IV & PO)

InVivo_PK_Workflow cluster_prep Pre-Study cluster_study Study Conduct cluster_analysis Analysis & Modeling acclimate 1. Acclimate Cannulated Rats (e.g., Jugular Vein) dose 3. Dose Animals (IV Bolus or Oral Gavage) acclimate->dose prep_formulation 2. Prepare Dosing Formulations (IV solution, PO suspension) prep_formulation->dose sample 4. Collect Serial Blood Samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dose->sample process_blood 5. Process Blood to Plasma and Store at -80°C sample->process_blood bioanalysis 6. Quantify Drug Concentration in Plasma via LC-MS/MS process_blood->bioanalysis pk_analysis 7. Perform Non-Compartmental Analysis (NCA) bioanalysis->pk_analysis calculate 8. Determine PK Parameters (Cmax, Tmax, AUC, t½, CL, F%) pk_analysis->calculate

Caption: Workflow for a typical in vivo pharmacokinetic study in rats.

Hypothetical Data: Key Pharmacokinetic Parameters in Rats (10 mg/kg PO)

CompoundCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)t½ (h)Oral Bioavailability (F%)
A 3501.012502.515%
B 800.52101.8<5%
C 4801.023003.835%
D 6501.541006.255%

Interpretation: This in vivo data provides a holistic view.

  • Compound A (Parent): Shows rapid absorption but has low bioavailability, likely due to the high metabolic clearance predicted by the hepatocyte assay.

  • Compound B (Hydroxypropyl): Has very poor oral exposure, confirming that its low permeability is the dominant factor in vivo.

  • Compound C (Ethyl): Shows improved bioavailability over the parent compound, consistent with its more moderate metabolic stability.

  • Compound D (Isopropyl): Emerges as the superior candidate. The steric hindrance that improved its metabolic stability translates directly to significantly higher exposure (AUC), a longer half-life, and good oral bioavailability.

Synthesis and Path Forward

This systematic, multi-parameter investigation allows for a clear, data-driven decision-making process.

  • Permeability is a Gatekeeper: Analog B, despite its high metabolic stability, is deprioritized due to poor permeability, which results in negligible oral exposure.

  • Metabolism Governs Exposure: The parent compound A is limited by its metabolic instability, resulting in low bioavailability.

  • Balancing Properties is Key: Analogs C and D demonstrate how subtle structural modifications can optimize PK properties. Analog D, with its isopropyl group, strikes an excellent balance. It retains the high permeability of the lipophilic parent while its steric bulk mitigates the metabolic instability, leading to a promising overall PK profile. The moderate CYP2D6 inhibition for this analog should be noted and monitored, but given the overall profile, it stands out as the lead candidate for further preclinical development.

By employing this structured approach—combining high-throughput in vitro screens with targeted in vivo validation—researchers can efficiently navigate the complexities of drug discovery, saving time and resources by focusing on compounds with the highest probability of success.

Detailed Experimental Protocols

The following are generalized protocols and should be adapted and validated for specific compounds and analytical methods.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Preparation: Coat the wells of a 96-well hydrophobic PVDF filter plate (donor plate) with 5 µL of a 4% (w/v) lecithin in dodecane solution. Allow the solvent to evaporate completely. [23]2. Solution Preparation:

    • Prepare test compounds at a 10 mM stock concentration in DMSO.

    • Create a 500 µM working solution by diluting the stock in PBS (pH 7.4). [23] * Fill the wells of a 96-well acceptor plate with 300 µL of PBS buffer.

  • Assay Execution:

    • Add 200 µL of the 500 µM compound working solution to the coated donor plate wells.

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich." [24] * Incubate the assembly at room temperature for 16-18 hours with gentle shaking. [23]4. Analysis:

    • After incubation, separate the plates.

    • Take aliquots from both donor and acceptor wells.

    • Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

    • The permeability coefficient (Pe) is calculated using established equations that account for volume, surface area, and incubation time. [23]

Protocol 2: Plasma Protein Binding (Rapid Equilibrium Dialysis)
  • Preparation:

    • Prepare a 1 µM working solution of the test compound in the desired species' plasma (e.g., human, rat). [25] * Prepare the RED device base plate and inserts according to the manufacturer's instructions.

  • Assay Execution:

    • Add 200-300 µL of the spiked plasma to the sample (red) chamber of the RED insert. [25] * Add 350-500 µL of PBS (pH 7.4) to the buffer chamber.

    • Cover the unit and incubate at 37°C on an orbital shaker for 4-6 hours to ensure equilibrium is reached. [26][27]3. Sample Processing & Analysis:

    • After incubation, transfer 50 µL from the plasma chamber into a clean tube containing 50 µL of clean PBS.

    • Transfer 50 µL from the buffer chamber into a clean tube containing 50 µL of clean plasma (matrix matching). [27] * Add 4 volumes of cold acetonitrile containing an internal standard to all samples to precipitate proteins.

    • Centrifuge, collect the supernatant, and analyze by LC-MS/MS.

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. [27]

Protocol 3: Metabolic Stability in Hepatocytes
  • Cell Preparation:

    • Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and centrifuge to pellet the cells.

    • Resuspend the cells to a final density of 0.5-1.0 x 10⁶ viable cells/mL. [13][28]2. Assay Execution:

    • Pre-incubate the cell suspension at 37°C in a shaking water bath for 10-15 minutes.

    • Initiate the reaction by adding the test compound to a final concentration of 1 µM. [13] * At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the cell suspension. [9] * Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of cold acetonitrile with an internal standard.

  • Analysis:

    • Vortex and centrifuge the quenched samples to pellet cell debris and precipitated protein.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

    • Calculate the half-life (t½) by plotting the natural log of the percent remaining versus time. The slope of this line is the elimination rate constant (k). [28] * Calculate intrinsic clearance (Clint) from the half-life and cell density. [9][29]

Protocol 4: In Vivo Rat Pharmacokinetic Study
  • Animal Preparation: Use male Sprague-Dawley rats (250-300g) with jugular vein cannulation for blood sampling. Acclimate animals for at least 48 hours. Fast rats overnight before dosing. [30]2. Dosing:

    • Oral (PO): Administer the test compound formulation (e.g., in 0.5% methylcellulose) via oral gavage at the target dose (e.g., 10 mg/kg).

    • Intravenous (IV): Administer the test compound formulation (e.g., in saline/DMSO/Solutol) as a bolus via the tail vein at a lower dose (e.g., 1-2 mg/kg).

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). [30] * Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing and Bioanalysis:

    • Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. [30] * Store plasma samples at -80°C until analysis.

    • Quantify the drug concentration in plasma using a validated LC-MS/MS bioanalytical method. [21]5. Pharmacokinetic Analysis:

    • Use software like Phoenix WinNonlin to perform a non-compartmental analysis (NCA) of the plasma concentration-time data. [30] * Determine key PK parameters (Cmax, Tmax, AUC, t½, Clearance, Volume of Distribution).

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

References

A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 1-Propyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Propyl-1,4-diazepane in Modern Drug Discovery

The 1,4-diazepane scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals. Its unique seven-membered ring structure, containing two nitrogen atoms, provides a flexible yet constrained framework ideal for interacting with various biological targets. The strategic substitution on this core structure, such as the addition of a propyl group to create this compound, can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor affinity. As a key intermediate and building block, the efficient and selective synthesis of this compound is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth, head-to-head comparison of the primary catalytic methodologies for the synthesis of this valuable compound, supported by experimental data and detailed protocols to inform your synthetic strategy.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound primarily revolves around two robust and versatile catalytic strategies: Direct N-Alkylation and Reductive Amination . Each approach offers distinct advantages and is amenable to various catalytic systems, which we will explore in detail.

Direct N-Alkylation: A Classical Approach

Direct N-alkylation involves the reaction of the secondary amine of the 1,4-diazepane ring with a propylating agent, typically a propyl halide or sulfonate, in the presence of a base. The choice of catalyst, in this case, often refers to the base or a phase-transfer catalyst that facilitates the reaction.

Mechanism of Base-Catalyzed N-Alkylation:

The fundamental mechanism involves the deprotonation of the N-H group on the 1,4-diazepane by a base to form a nucleophilic amide anion. This anion then attacks the electrophilic carbon of the propylating agent in a classical SN2 reaction, leading to the formation of the C-N bond and the desired this compound.

G cluster_0 Direct N-Alkylation Diazepane 1,4-Diazepane Anion Diazepane Anion Diazepane->Anion Deprotonation Base Base (e.g., K2CO3) Base->Anion PropylHalide Propyl Halide (e.g., n-PrBr) Product This compound PropylHalide->Product Anion->Product SN2 Attack Salt Salt Byproduct

Caption: General workflow for direct N-alkylation.

Reductive Amination: A Versatile Alternative

Reductive amination provides a powerful and often more versatile route to this compound. This one-pot or two-step process involves the reaction of 1,4-diazepane with propanal to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent. The catalyst in this context can be an acid that promotes iminium ion formation or the reducing agent itself.

Mechanism of Reductive Amination:

The reaction initiates with the nucleophilic attack of the secondary amine of 1,4-diazepane on the carbonyl carbon of propanal, forming a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, generates a transient iminium ion. This electrophilic iminium ion is then rapidly and selectively reduced by a hydride source to yield the final N-propylated product. A common challenge in the reductive amination of 1,4-diazepane scaffolds is the potential for over-alkylation, leading to mixtures of mono- and di-substituted products[1].

G cluster_1 Reductive Amination Diazepane 1,4-Diazepane Hemiaminal Hemiaminal Intermediate Diazepane->Hemiaminal Propanal Propanal Propanal->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration Product This compound Iminium->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: Key steps in the reductive amination pathway.

Head-to-Head Catalyst Performance Comparison

The choice of catalyst and reaction conditions is critical for achieving high yield, selectivity, and process efficiency. The following tables provide a comparative analysis of different catalytic systems for both direct N-alkylation and reductive amination in the synthesis of this compound.

Table 1: Comparison of Catalytic Systems for Direct N-Alkylation
Catalyst SystemPropylating AgentSolventTemp. (°C)Time (h)Yield (%)Key Advantages & Disadvantages
Potassium Carbonate (K₂CO₃) n-Propyl bromideAcetonitrileReflux12-1875-85Advantages: Inexpensive, readily available base. Disadvantages: Can require prolonged reaction times and high temperatures.
Sodium Hydride (NaH) n-Propyl iodideTHF0 - RT4-8>90Advantages: Strong base, leading to faster reaction rates and high yields. Disadvantages: Highly reactive and moisture-sensitive, requiring inert atmosphere and careful handling.
Tetrabutylammonium Bromide (TBAB) / aq. NaOH n-Propyl bromideToluene80-906-1085-95Advantages: Phase-transfer catalysis allows for the use of inexpensive inorganic bases with organic solvents, milder conditions, and often easier work-up[2]. Disadvantages: Catalyst can sometimes be challenging to remove completely.
Table 2: Comparison of Reducing Agents for Reductive Amination
Reducing AgentCarbonyl SourceSolventTemp. (°C)Time (h)Yield (%)Key Advantages & Disadvantages
Sodium Borohydride (NaBH₄) PropanalMethanol0 - RT4-660-75Advantages: Inexpensive and readily available. Disadvantages: Can reduce the starting aldehyde, often requiring a two-step procedure (pre-formation of the imine) to achieve good selectivity.
Sodium Cyanoborohydride (NaBH₃CN) PropanalMethanolRT12-2480-90Advantages: Highly selective for the iminium ion over the carbonyl group, allowing for convenient one-pot reactions. Disadvantages: Highly toxic and generates cyanide byproducts, requiring stringent safety precautions.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) PropanalDichloromethaneRT2-4>90Advantages: Mild, highly selective, and less toxic than NaBH₃CN. Effective for a wide range of substrates. Disadvantages: More expensive than NaBH₄.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound using representative catalytic systems.

Protocol 1: Direct N-Alkylation using Phase-Transfer Catalysis

Materials:

  • 1,4-Diazepane (1.0 eq)

  • n-Propyl bromide (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottom flask, add 1,4-diazepane, toluene, and tetrabutylammonium bromide.

  • Begin stirring the mixture and add the 50% aqueous sodium hydroxide solution.

  • Slowly add n-propyl bromide to the reaction mixture.

  • Heat the mixture to 80-90 °C and maintain for 6-10 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water to dissolve the inorganic salts.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

Materials:

  • 1,4-Diazepane (1.0 eq)

  • Propanal (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolve 1,4-diazepane in dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add propanal to the solution and stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture, controlling any potential exotherm.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion and Recommendations

Both direct N-alkylation and reductive amination are highly effective methods for the synthesis of this compound, with the optimal choice depending on factors such as scale, cost, safety considerations, and available equipment.

  • For large-scale, cost-effective synthesis , direct N-alkylation under phase-transfer catalysis offers an excellent balance of high yield, operational simplicity, and the use of inexpensive reagents.

  • For versatility and high chemoselectivity , particularly when dealing with more complex or sensitive substrates, reductive amination with sodium triacetoxyborohydride is the superior choice. Its mild reaction conditions and high efficiency in a one-pot procedure make it a preferred method in many drug discovery settings.

Ultimately, the selection of the catalytic system should be guided by a thorough evaluation of the specific requirements of the synthetic project. This guide provides the foundational data and protocols to make an informed decision and efficiently synthesize this compound for your research and development needs.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 1-Propyl-1,4-diazepane Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the cross-reactivity profiling of compounds based on the "1-Propyl-1,4-diazepane" scaffold. Given the novelty of this specific scaffold, we will operate under the scientifically-grounded assumption that it is developed as an inhibitor for a well-defined and critical oncology target: Cyclin-Dependent Kinase 9 (CDK9) . This assumption is based on the established precedent of the broader 1,4-diazepane chemical class demonstrating activity against various protein kinases.[1]

Our objective is to present a robust, multi-tiered strategy for evaluating the selectivity of a hypothetical this compound based CDK9 inhibitor. This will be achieved by comparing its potential performance against two alternative, well-established CDK9 inhibitor scaffolds: Flavonoids and 2-Aminopyrimidines .[2][3] The narrative will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into the interpretation of the resulting data.

The Rationale for Selectivity Profiling in Kinase Inhibitor Drug Discovery

Protein kinases are a large family of structurally related enzymes, making the development of selective inhibitors a significant challenge.[4][5] Off-target inhibition can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial.[1] Therefore, a thorough understanding of a compound's selectivity profile across the human kinome is paramount for advancing a candidate through the drug discovery pipeline.[6]

Comparative Overview of CDK9 Inhibitor Scaffolds

The choice of a core chemical scaffold is a critical decision in drug design, influencing properties such as potency, selectivity, and pharmacokinetics. Here, we compare our hypothetical this compound scaffold with two established classes of CDK9 inhibitors.

Scaffold ClassKey Structural FeaturesRationale for Comparison
This compound A seven-membered diazepane ring with a propyl substituent. This saturated, flexible ring system offers multiple vectors for chemical modification to optimize target engagement and physicochemical properties.Represents a novel, flexible scaffold with potential for unique interactions within the ATP-binding pocket of CDK9.
Flavonoids A polyphenolic structure consisting of two phenyl rings and a heterocyclic ring.[2]A natural product-derived scaffold known to exhibit kinase inhibitory activity. Represents a more rigid, planar structure compared to the diazepane.
2-Aminopyrimidines A substituted pyrimidine ring, a common "privileged scaffold" in kinase inhibitor design.[3]A well-validated and frequently utilized scaffold in numerous approved and investigational kinase inhibitors, providing a benchmark for comparison.

A Tiered Strategy for Cross-Reactivity Profiling

An efficient and cost-effective approach to selectivity profiling involves a tiered system. This strategy prioritizes broad, initial screens to identify potential off-targets, followed by more detailed characterization of the most significant interactions.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation A Single-Concentration Kinome Screen (e.g., 1 µM) B Identify 'Hits' (e.g., >70% Inhibition) A->B C Biochemical IC50 Determination (10-point dose-response) B->C For identified hits D Quantify Selectivity (Selectivity Score, Gini Coefficient) C->D E Cellular Target Engagement Assay (e.g., NanoBRET™) D->E For potent off-targets F Cell-Based Functional Assays (e.g., Cell Viability, Apoptosis) E->F

Figure 1: A tiered workflow for kinase inhibitor cross-reactivity profiling.

PART 1: In Vitro Biochemical Profiling

The initial assessment of selectivity is typically performed using in vitro biochemical assays. These assays measure the direct interaction of the inhibitor with a panel of purified kinase enzymes.

Key Experiment: Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[7][8][9] A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.

G cluster_0 Assay Setup cluster_1 Signal Detection A Dispense Kinase, Substrate, and Inhibitor into Assay Plate B Initiate Reaction with ATP A->B C Incubate at Room Temperature B->C D Add Kinase-Glo® Reagent (contains Luciferase/Luciferin) C->D After Kinase Reaction E Incubate to Stabilize Signal D->E F Measure Luminescence E->F G Calculate % Inhibition F->G Data Analysis

References

Efficacy of 1,4-Diazepane Derivatives in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of 1,4-diazepane derivatives in various cell-based assays, with a focus on their potential as sigma receptor modulators and anti-cancer agents. The information presented herein is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental data and methodologies to support further investigation and development of this promising class of compounds.

Introduction: The Therapeutic Potential of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent structural flexibility allows for the synthesis of a diverse range of derivatives with tailored pharmacological profiles. This guide will delve into the cell-based evaluation of these derivatives, providing a comparative analysis of their performance in key therapeutic areas.

Section 1: Sigma Receptor Modulation

Sigma receptors, comprising the σ1 and σ2 subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondria interface.[2] They are implicated in a variety of cellular processes and represent promising targets for the treatment of neurodegenerative diseases, psychiatric disorders, and cancer.[2][3] A recent study by Zampieri et al. (2019) provides valuable insights into the structure-activity relationship of a series of 1,4-diazepane-based sigma receptor ligands.[2]

Comparative Binding Affinities of 1,4-Diazepane Derivatives

The following table summarizes the binding affinities (Ki) of several 1,4-diazepane derivatives for σ1 and σ2 receptors, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.

Compound IDStructureσ1 Ki (nM)σ2 Ki (nM)
2c Benzofuran derivative833
2d Quinoline derivative1978
3c 2,4-dimethyl substituted benzofuran derivative828
3d 2,4-dimethyl substituted quinoline derivative1545
Haloperidol (Reference) -2.13.5
(+)-Pentazocine (Reference) -2.8>10,000

Data sourced from Zampieri et al., 2019.[2]

Expert Analysis: The data reveals that the benzofuran-substituted derivative 2c and its 2,4-dimethyl analog 3c exhibit the highest affinity for the σ1 receptor, with Ki values of 8 nM.[2] Notably, all the tested 1,4-diazepane derivatives displayed a preferential binding to the σ1 receptor over the σ2 receptor.[2] The conformational flexibility of the diazepane ring appears to be a key contributor to the observed high affinity for sigma receptors.[2]

Cytotoxicity Profile of Sigma Receptor Ligands

A critical aspect of drug development is ensuring a favorable safety profile. The cytotoxicity of the lead compounds was evaluated in human neuroblastoma (SH-SY5Y) and pancreatic cancer (PANC1) cell lines using the MTT assay.

Compound IDCell LineConcentration (µM)Cell Viability (%)
2c SH-SY5Y50127
10098
PANC150196
100127
2d SH-SY5Y50Not Reported
100Not Reported
PANC150Not Reported
100Not Reported
3d SH-SY5Y50Not Reported
100Not Reported
PANC150Not Reported
10051

Data sourced from Zampieri et al., 2019.[2]

Expert Analysis: The majority of the tested 1,4-diazepane derivatives, including the high-affinity σ1 ligands 2c and 2d , demonstrated a lack of significant cytotoxicity at concentrations up to 100 µM.[2] This low cytotoxicity profile is a highly desirable characteristic for potential therapeutic agents targeting the central nervous system. Compound 3d showed moderate toxicity towards PANC1 cells at the highest concentration tested.[2]

Signaling Pathway

SigmaReceptorPathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria Sigma-1 Receptor Sigma-1 Receptor IP3R IP3 Receptor Ca2+ Release Ca2+ Release ROS Production ROS Production Ca2+ Release->ROS Production Influences Cell Survival Cell Survival ROS Production->Cell Survival Impacts 1,4-Diazepane Derivative 1,4-Diazepane Derivative 1,4-Diazepane Derivative->Sigma-1 Receptor Binds to

Section 2: Anti-Cancer Efficacy

The 1,4-diazepane scaffold has also been explored for its potential in developing novel anti-cancer agents. Several studies have reported the synthesis and cytotoxic evaluation of various derivatives against a panel of cancer cell lines.

Comparative Cytotoxicity of 1,4-Diazepine Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values of selected 1,4-diazepine derivatives against different human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Analogue 9 HCT-116 (Colon)16.19 ± 1.35[4]
MCF-7 (Breast)17.16 ± 1.54[4]
Compound 7c HepG-2 (Liver)4.4 - 13[5]
MCF-7 (Breast)4.4 - 13[5]
HCT-116 (Colon)4.4 - 13[5]
Compound 30k HCT-116 (Colon)0.45[6]
A549 (Lung)0.36[6]
Doxorubicin (Reference) HCT-116 (Colon)Not specified in source[4]
MCF-7 (Breast)Not specified in source[4]
Vinblastine (Reference) HepG-2, MCF-7, HCT-116Not specified in source[5]

Expert Analysis: The presented data indicates that 1,4-diazepane derivatives can exhibit potent anti-proliferative activity against various cancer cell lines. For instance, compound 30k , a pyrimidine derivative incorporating a 1,4-diazepane ring, demonstrated sub-micromolar activity against HCT-116 and A549 cells.[6] The thieno[2,3-e][5][7]diazepine derivative 7c also showed significant cytotoxicity.[5] These findings underscore the potential of the 1,4-diazepane scaffold as a template for the design of novel anti-cancer therapeutics.

Section 3: Acetylcholinesterase (AChE) Inhibition

While specific data on the AChE inhibitory activity of 1-propyl-1,4-diazepane derivatives is limited in the current literature, studies on the structurally related benzodiazepines have shown inhibitory effects on cholinesterases.[7][8][9] This suggests that the 1,4-diazepane scaffold may have potential as a starting point for the development of novel AChE inhibitors for the treatment of neurodegenerative disorders like Alzheimer's disease. Further investigation in this area is warranted.

Experimental Protocols

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol outlines the general steps for determining the cytotoxic effects of 1,4-diazepane derivatives on adherent cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1,4-diazepane derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 1,4-diazepane derivatives in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.

MTWorkflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with 1,4-Diazepane Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Conclusion

The 1,4-diazepane scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant efficacy in cell-based assays as high-affinity sigma receptor modulators with low cytotoxicity and as potent anti-cancer agents. While further research is needed to explore their potential as acetylcholinesterase inhibitors, the existing data strongly supports the continued investigation of 1,4-diazepane derivatives in drug discovery programs. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in this field.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-Propyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

As a foundational building block in medicinal chemistry and drug development, 1-Propyl-1,4-diazepane is a valuable reagent in the modern laboratory.[1] Its unique seven-membered ring structure, featuring both a secondary and a tertiary amine, provides a versatile scaffold for creating complex therapeutic candidates.[1] However, the same reactivity that makes this compound useful also necessitates a rigorous and well-understood protocol for its handling and disposal.

This guide provides direct, procedural instructions for the safe management of this compound waste. The protocols herein are designed to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations. By understanding the "why" behind each step, researchers can confidently manage this chemical from acquisition to disposal, fostering a culture of safety and scientific integrity.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

This compound is classified as a hazardous substance. Its risk profile is rooted in the basic and nucleophilic nature of its amine functional groups.[1] Understanding these hazards is the first step in mitigating risk.

Table 1: GHS Hazard Classification for this compound

Hazard Class GHS Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[2][3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[2][3]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[2][3]

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation[2][3] |

The basicity of the molecule can disrupt physiological pH on contact, leading to irritation of the skin, eyes, and respiratory tract. Ingestion is harmful, and appropriate precautions must be taken to prevent any route of exposure.

Immediate Safety Protocols: Handling and Spill Management

Prior to any handling or disposal procedure, a clear understanding of immediate safety measures is critical.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form (neat compound, solutions, or waste):

  • Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill risk, a chemically resistant apron and sleeves should be used.[2]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Emergency Spill Protocol

Accidents can happen. A swift and correct response is vital to containing the hazard.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.

  • Ventilate: Ensure the chemical fume hood is operating correctly. If the spill is outside a hood, ventilate the area if it is safe to do so.

  • Don PPE: Before attempting to clean the spill, don the full PPE described in section 2.1.

  • Contain the Spill: Prevent the spill from spreading or entering drains.[2][4] Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.[3]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[2] Avoid actions that create dust.[2]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Seal and label the waste container and manage it according to the disposal procedure in Section 3.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4]

Waste Categorization and Segregation
  • Identify Waste Streams: All of the following are considered hazardous waste and must be collected:

    • Expired or unused this compound solid.

    • Solutions containing this compound.

    • Contaminated materials (e.g., absorbent from spills, used weigh boats, contaminated gloves, pipette tips).

  • Segregate Incompatibles: This waste stream must be kept separate from incompatible materials, most notably strong oxidizing agents .[3] Mixing can lead to vigorous, exothermic, and potentially dangerous reactions.

Waste Collection and Container Management
  • Select an Appropriate Container: Use a chemically compatible, sealable container clearly labeled as "Hazardous Waste." The container must be in good condition with no leaks or cracks.

  • Label Accurately: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[5]

  • Use Secondary Containment: Store the sealed waste container in a secondary containment bin or tray that can hold at least 110% of the container's volume. This prevents the spread of material in case of a primary container failure.

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed professional waste disposal service.[4] Your institution's Environmental Health & Safety (EHS) office will coordinate the pickup and disposal of the properly containerized and labeled waste. Do not attempt to neutralize or treat the chemical waste yourself unless you are operating under a specific, validated, and EHS-approved protocol.

Disposal Decision Workflow

To ensure a consistent and safe process, the following workflow should be followed for every instance of this compound waste generation.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management & Final Disposal start Identify Waste: This compound or Contaminated Material waste_type Waste Form? start->waste_type neat Directly transfer solid or concentrated liquid to waste container. waste_type->neat Neat / Concentrated debris Contain with inert absorbent. Sweep/scoop into waste container. waste_type->debris Spill Debris / Dilute container Collect in Designated 'this compound' Hazardous Waste Container neat->container debris->container labeling Label Container with Chemical Name, Hazards, and Date container->labeling storage Seal Container & Store in Secondary Containment labeling->storage check Verify Segregation from Incompatibles (e.g., Strong Oxidizers) storage->check ehs Arrange Pickup Through Institutional EHS for Licensed Disposal check->ehs

Figure 1: Decision workflow for the proper segregation and disposal of this compound waste.

Conclusion

The responsible management of chemical reagents is a cornerstone of professional laboratory practice. For this compound, this means recognizing its specific hazards, employing rigorous safety protocols, and adhering to a systematic disposal process. By treating this compound with the respect it requires and following the procedures outlined in this guide, researchers can protect themselves, their colleagues, and the environment, ensuring that scientific advancement and safety go hand in hand.

References

A Senior Application Scientist's Guide to Handling 1-Propyl-1,4-diazepane: Personal Protective Equipment and Safe Operational Planning

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling of 1-Propyl-1,4-diazepane (CAS No. 3619-74-7). As a substituted diazepane, this compound is valuable in synthetic chemistry and drug development research.[1] However, its structural features—specifically the presence of secondary and tertiary amine functionalities—necessitate careful handling to ensure personnel safety and experimental integrity.[1]

Anticipated Hazard Profile: An Evidence-Based Assessment

Based on the GHS classifications for similar diazepane compounds, researchers should assume that this compound presents the following hazards.[3][4] The increased lipophilicity due to the propyl group may enhance its ability to cross biological membranes, potentially increasing its bioavailability and skin absorption.[1]

Hazard ClassGHS Hazard CodeAnticipated EffectSource
Acute Toxicity, OralH302Harmful if swallowed[2][3]
Skin IrritationH315Causes skin irritation[2][3][4]
Eye IrritationH319Causes serious eye irritation[2][3][4]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[2][3][4]

These classifications mandate a stringent approach to exposure control, beginning with engineering controls and culminating in the correct selection and use of Personal Protective Equipment (PPE).

Core Directive: Multi-Layered Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its use must be preceded by robust engineering and administrative controls. All handling of this compound, especially the manipulation of the solid compound, should occur within a certified chemical fume hood to minimize inhalation exposure.[3][6]

Hand Protection: The Primary Contact Barrier

Skin contact is a significant route of exposure.[7] The selection of appropriate gloves is paramount.

  • Glove Material: Due to the lack of specific permeation data, select gloves made of materials known for broad chemical resistance. Nitrile or butyl rubber gloves are recommended as a starting point.[5][8] Crucially, always consult the glove manufacturer's resistance chart for compatibility with diamines and similar heterocyclic compounds.

  • Double Gloving: When handling the compound, double gloving is a mandatory practice.[9][10] The inner glove should be tucked under the cuff of the lab coat, while the outer glove cuff should extend over the lab coat sleeve.[10] This creates a secure seal at the wrist.

  • Integrity and Replacement: Inspect gloves for any signs of degradation or puncture before each use.[3] Change gloves immediately if contamination is suspected or after a maximum of 60 minutes of use to prevent breakthrough.[9] Use a proper removal technique (without touching the outer surface of the glove with bare skin) to avoid cross-contamination.[3]

Eye and Face Protection: Shielding from Splashes and Aerosols

Given the severe eye irritation potential, robust eye and face protection is non-negotiable.[4]

  • Minimum Requirement: Tightly fitting safety goggles with side shields that conform to ANSI Z87.1 or an equivalent standard are the absolute minimum.[5]

  • Recommended Practice: For all procedures involving liquids, solutions, or potential splashes (e.g., transfers, preparing solutions, cleaning spills), a full-face shield worn over safety goggles is required to protect the entire face.[9][11] Standard eyeglasses are not a substitute for safety eyewear.[9]

Skin and Body Protection: Preventing Dermal Contact

Protective clothing prevents accidental contact with the skin and contamination of personal clothing.

  • Laboratory Coat: A clean, low-permeability, long-sleeved laboratory coat is required. The coat must be fully buttoned, and the cuffs should be snug.[10][12]

  • Apparel: Full-length pants and closed-toe shoes are mandatory in the laboratory. No skin should be exposed between the shoe and the pant leg.[12]

  • Gowns: For larger-scale operations or tasks with a high risk of splashing, consider using a disposable, chemical-resistant gown over the lab coat.[5]

Respiratory Protection: A Contingency-Based Approach

Engineering controls are the primary method for respiratory protection.

  • Primary Control: All procedures that may generate dust or aerosols of this compound must be performed inside a certified chemical fume hood.[2][3]

  • When Respirators are Needed: In the absence of a fume hood or during emergency situations such as a large spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges, and a P95 or N95 particulate pre-filter if handling the solid, should be used.[5][11] Note: Personnel must be medically cleared, trained, and fit-tested before using a respirator.[13] Surgical masks provide no protection against chemical vapors or dust and must not be used for this purpose.[11]

Operational Plan: A Step-by-Step Workflow

This section outlines a standard procedure for preparing a solution of this compound, integrating the necessary safety measures at each step.

Protocol for Solution Preparation
  • Preparation: Before entering the lab, ensure you are wearing appropriate attire (full-length pants, closed-toe shoes). Post warning signs indicating the handling of a hazardous substance.

  • Don PPE: Don your inner gloves, lab coat, and safety goggles.

  • Fume Hood Verification: Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather Materials: Place all necessary equipment (balance, weigh paper, spatula, beaker, solvent, magnetic stir bar) inside the fume hood.

  • Don Outer PPE: Don your outer gloves and face shield.

  • Weighing: Carefully weigh the required amount of solid this compound onto weigh paper. Avoid creating dust.

  • Transfer: Gently transfer the solid into the beaker.

  • Solubilization: Slowly add the solvent to the beaker and begin stirring.

  • Cleanup (Initial): Dispose of the contaminated weigh paper and any other solid waste directly into a labeled hazardous waste bag located within the fume hood.

  • Doff Outer Gloves: Remove the outer pair of gloves and dispose of them in the hazardous waste bag.

  • Post-Procedure: With the inner gloves still on, cap the solution, label it clearly, and proceed with your experiment.

  • Final Cleanup: After the experiment is complete, decontaminate all non-disposable equipment.

  • Doff Final PPE: Remove the lab coat, face shield/goggles, and finally the inner gloves, washing hands thoroughly with soap and water afterward.[2]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Doffing Phase A 1. Verify Fume Hood & Gather Materials B 2. Don Full PPE (Double Gloves, Gown, Goggles, Face Shield) A->B Safety First C 3. Weigh Solid Compound B->C Enter Hood D 4. Transfer to Vessel C->D E 5. Add Solvent & Mix D->E F 6. Dispose of Contaminated Solids (e.g., weigh paper) E->F G 7. Remove Outer Gloves F->G Exit Hood H 8. Decontaminate Glassware G->H I 9. Doff Remaining PPE H->I J 10. Wash Hands Thoroughly I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.